molecular formula C12H8Cl2N2O B1593958 4,4'-Dichloroazoxybenzene CAS No. 614-26-6

4,4'-Dichloroazoxybenzene

Cat. No.: B1593958
CAS No.: 614-26-6
M. Wt: 267.11 g/mol
InChI Key: NMAZIJPSESMWSA-UHFFFAOYSA-N
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Description

4,4'-Dichloroazoxybenzene is a useful research compound. Its molecular formula is C12H8Cl2N2O and its molecular weight is 267.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166795. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium
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InChI

InChI=1S/C12H8Cl2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
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InChI Key

NMAZIJPSESMWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Cl)[O-])Cl
Source PubChem
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Molecular Formula

C12H8Cl2N2O
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DSSTOX Substance ID

DTXSID3073210
Record name 4,4'-Dichloroazoxybenzene
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Molecular Weight

267.11 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazoxybenzene
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CAS No.

614-26-6, 21650-66-8, 71297-93-3
Record name 4,4'-Dichloroazoxybenzene
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Record name 4,4'-Dichloroazoxybenzene, (E)-
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Foundational & Exploratory

4,4'-Dichloroazoxybenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,4'-Dichloroazoxybenzene: Structure, Properties, and Toxicological Significance

Introduction

This compound is a chlorinated aromatic compound of significant interest to researchers in toxicology, environmental science, and drug development. While not a commercial product itself, it emerges as a critical metabolite from the microbial degradation of certain chloroaniline-based herbicides and as an impurity in various industrial chemical syntheses.[1][2] Its structural similarity to other known toxic and carcinogenic compounds, such as chlorinated dioxins and azo dyes, necessitates a thorough understanding of its chemical behavior and biological impact. This guide provides a comprehensive technical overview of this compound, consolidating available data on its chemical structure, physicochemical properties, synthesis, and toxicological profile to support advanced research and risk assessment.

Chemical Structure and Identification

This compound is characterized by two 4-chlorophenyl rings linked by an azoxy functional group (-N=N⁺-O⁻). This central linkage is key to its chemical reactivity and biological activity.

  • IUPAC Name: (4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium[2]

  • Molecular Formula: C₁₂H₈Cl₂N₂O[2]

  • CAS Number: 614-26-6[2]

  • Synonyms: p,p'-Dichloroazoxybenzene, DCAOB, Diazene, bis(4-chlorophenyl)-, 1-oxide[2]

Caption: 2D structure of this compound.

Physicochemical Properties

Precise experimental data for this compound is limited. The following table includes computed values for the target compound and experimental data for the closely related analogue, 4,4'-dichloroazobenzene, which lacks the oxygen atom on the azoxy bridge. This analogue serves as a useful proxy for estimating environmental fate and transport properties.

PropertyValue (this compound)Value (4,4'-Dichloroazobenzene Analogue)Source
Molecular Weight 267.11 g/mol 251.11 g/mol [1][2]
Physical State Solid (predicted)Crystalline Solid[1]
Melting Point Data not available189 °C[1]
Boiling Point Data not availableData not available
Water Solubility Very low (predicted)Insoluble
LogP (Octanol/Water) 4.4 (Computed)5.4 (Estimated)[1][2]
Vapor Pressure Data not available6.6 x 10⁻⁵ mm Hg at 25°C (Estimated)[1]
Henry's Law Constant Data not available8.1 x 10⁻⁶ atm·m³/mol (Estimated)[1]

The high LogP value suggests a strong tendency to partition into organic matrices and lipids, indicating a potential for bioaccumulation.[2] Its predicted low water solubility and the low estimated vapor pressure of its analogue suggest it will be persistent in soil and sediment.[1]

Synthesis and Environmental Formation

This compound is not produced commercially. Its presence in the environment is primarily due to the transformation of other chemical compounds.

Microbial Oxidation of 4-Chloroaniline

The principal formation pathway is the microbial oxidation of 4-chloroaniline, a precursor in the synthesis of various herbicides and dyes.[1] Soil fungi, such as Fusarium oxysporum, and green algae are capable of metabolizing 4-chloroaniline, leading to the formation of both this compound and its reduced counterpart, 4,4'-dichloroazobenzene.[2]

Metabolic_Pathway cluster_0 Microbial Metabolism 4CA 4-Chloroaniline Intermediate N-Oxidation Intermediate 4CA->Intermediate Oxidation DCAOB This compound Intermediate->DCAOB Dimerization DCAB 4,4'-Dichloroazobenzene DCAOB->DCAB Reduction

Caption: Formation of DCAOB from 4-Chloroaniline.

Proposed Laboratory Synthesis

While no dedicated synthesis protocol is widely published, a plausible route involves the controlled reduction of 4-chloronitrobenzene. Methods for synthesizing azoxybenzenes often rely on the reductive dimerization of nitro or nitroso compounds.[3][4]

Principle: The reduction of 4-chloronitrobenzene using a mild reducing agent in an alkaline medium can lead to the formation of the azoxy compound. Harsh reducing conditions would likely lead to the corresponding azo compound or aniline.

Experimental Protocol: Reduction of 4-Chloronitrobenzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10 g of 4-chloronitrobenzene in 100 mL of ethanol.

  • Reagent Addition: While stirring vigorously, add a solution of 10 g of sodium hydroxide in 20 mL of water. This creates the necessary alkaline environment.

  • Reduction: Slowly add 15 g of a reducing agent, such as glucose or sodium arsenite, in portions to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The color of the solution should change, indicating the progress of the reaction.

  • Isolation: After cooling, pour the reaction mixture into a large volume of ice-cold water. The crude this compound will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallize the crude product from an appropriate solvent, such as ethanol or acetic acid, to obtain the purified product.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Toxicological Profile and Mechanism of Action

The toxicological profile of this compound is of high concern due to its known genotoxicity and the hazardous nature of its structural relatives.

GHS Hazard Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:[2]

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[2]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[2]

  • Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[2]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 (H335): May cause respiratory irritation.[2]

  • Hazardous to the Aquatic Environment, Long-term Hazard, Category 2 (H411): Toxic to aquatic life with long lasting effects.[2]

Genotoxicity and Mutagenicity

The most significant toxicological finding is the positive result for mutagenicity in multiple strains of Salmonella typhimurium (Ames test).[2] This assay is a standard indicator of a chemical's potential to cause DNA mutations, which is a key initiating event in carcinogenesis. The mutagenicity was observed both with and without metabolic activation (S9 fraction), suggesting that both the parent compound and its metabolites may be genotoxic.

Proposed Mechanism of Genotoxicity: The genotoxicity of aromatic amines and their derivatives often involves metabolic activation to reactive electrophilic species that can form covalent adducts with DNA.

  • Metabolic Activation: The azoxy group can be metabolically reduced or otherwise transformed by cytochrome P450 enzymes in the liver.

  • Formation of Reactive Intermediates: This activation can lead to the formation of highly reactive nitrenium ions.

  • DNA Adduct Formation: The electrophilic nitrenium ion can then attack nucleophilic sites on DNA bases (particularly guanine), forming bulky DNA adducts.

  • Mutation: If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations.

Genotoxicity_Mechanism cluster_0 Proposed Genotoxicity Pathway DCAOB This compound Activation Metabolic Activation (e.g., CYP450 Enzymes) DCAOB->Activation Intermediate Reactive Electrophilic Intermediate (e.g., Nitrenium Ion) Activation->Intermediate DNA Cellular DNA Intermediate->DNA Attacks Adduct DNA Adduct Formation DNA->Adduct Mutation Permanent Mutation (If not repaired) Adduct->Mutation

Sources

An In-depth Technical Guide to the Synthesis of 4,4'-Dichloroazoxybenzene from 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4'-dichloroazoxybenzene from 4-chloroaniline, a transformation of significant interest in various fields, including the development of pharmaceuticals and other specialty chemicals. As a Senior Application Scientist, this document is structured to offer not just a procedural outline, but a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Executive Summary

The synthesis of this compound from 4-chloroaniline is a classic example of the oxidation of an aromatic amine. This guide details a robust and reproducible method utilizing peracetic acid as the oxidant. The protocol has been selected for its efficiency and the relative ease of purification of the final product. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss purification techniques, and present a comprehensive analysis of the product's characterization. Furthermore, paramount importance is given to the safety protocols required for handling the hazardous materials involved in this synthesis.

Introduction

This compound and its derivatives are valuable intermediates in organic synthesis. The azoxy functional group, characterized by the R-N=N⁺(-O⁻)-R' linkage, imparts unique electronic and steric properties to molecules, making them useful precursors in the synthesis of dyes, liquid crystals, and biologically active compounds. The starting material, 4-chloroaniline, is a readily available industrial chemical. The controlled oxidation of 4-chloroaniline to its corresponding azoxybenzene derivative requires a careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the nitro compound or the formation of other byproducts.

Reaction Mechanism and Rationale

The oxidation of 4-chloroaniline to this compound with a peroxy acid, such as peracetic acid, proceeds through a multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is believed to initiate with the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic oxygen of the peroxy acid. This is followed by a series of proton transfers and condensations.

Reaction_Mechanism cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Further Oxidation cluster_step3 Step 3: Condensation A 4-Chloroaniline C N-(4-chlorophenyl)hydroxylamine A->C + RCO3H B Peracetic Acid D N-(4-chlorophenyl)hydroxylamine F 4-Chloronitrosobenzene D->F + RCO3H E Peracetic Acid G N-(4-chlorophenyl)hydroxylamine I This compound G->I H 4-Chloronitrosobenzene H->I

Caption: Proposed reaction mechanism for the formation of this compound.

Causality behind Experimental Choices:

  • Choice of Oxidant: Peracetic acid is a potent yet selective oxidizing agent for this transformation. Its use allows for the controlled oxidation of the amine to the azoxy level without significant formation of the corresponding nitro compound.

  • Solvent: A solvent such as dichloromethane or chloroform is typically used to dissolve the starting material and facilitate the reaction.

  • Temperature Control: The reaction is often carried out at or below room temperature to control the exothermic nature of the oxidation and to minimize the formation of byproducts.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve 4-chloroaniline in dichloromethane start->dissolve cool Cool solution in an ice bath dissolve->cool add_peracid Slowly add peracetic acid solution dropwise cool->add_peracid react Stir at room temperature (monitor by TLC) add_peracid->react wash Wash with NaHCO3 (aq) and then with water react->wash dry Dry organic layer over anhydrous Na2SO4 wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate recrystallize Recrystallize crude product from ethanol evaporate->recrystallize isolate Isolate pure crystals by filtration recrystallize->isolate end End isolate->end

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityPurity
4-Chloroaniline127.5710.0 g>98%
Peracetic Acid (32% in acetic acid)76.05~25 mLTechnical
Dichloromethane84.93100 mLACS Grade
Sodium Bicarbonate84.01As neededSaturated solution
Anhydrous Sodium Sulfate142.04As neededGranular
Ethanol46.07As needed95%

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-chloroaniline in 100 mL of dichloromethane.

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C with gentle stirring.

  • Addition of Oxidant: Slowly add approximately 25 mL of a 32% solution of peracetic acid in acetic acid dropwise to the cooled solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic and peracetic acids) and then with water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyExpected Value
Appearance Pale yellow to orange crystalline solid
Melting Point 156-158 °C
TLC (Hexane:Ethyl Acetate 4:1) Rf ≈ 0.6

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons on the two different phenyl rings of the azoxybenzene core.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the aromatic carbons, with distinct chemical shifts for the carbons bearing the chlorine atoms and those attached to the azoxy group.

  • FTIR (KBr pellet): The infrared spectrum should exhibit characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the benzene rings, and the N=N stretching of the azoxy group. A strong absorption corresponding to the N-O bond is also expected.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.[1]

Safety and Hazard Management

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-Chloroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.[2] Always wear gloves, a lab coat, and safety glasses when handling.

  • Peracetic Acid: A strong oxidizing agent and corrosive. It can cause severe skin and eye burns. Handle with extreme care, avoiding contact with skin and eyes.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • This compound: The toxicological properties of the product are not fully established, but it should be handled with care, assuming it to be toxic. The GHS hazard statements for this compound include warnings for being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[2]

Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This in-depth technical guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound from 4-chloroaniline. By understanding the underlying chemical principles and adhering to the detailed experimental and safety protocols, researchers can confidently and safely perform this valuable organic transformation. The information presented herein is intended to empower scientists in their research and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Chloroaniline. Retrieved from [Link]

Sources

Physical and chemical properties of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,4'-Dichloroazoxybenzene

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 614-26-6). As a key metabolite of certain chlorinated aniline-based herbicides and a compound of interest in synthetic chemistry, a thorough understanding of its characteristics is essential for researchers in environmental science, toxicology, and materials science. This document consolidates critical data, outlines robust analytical and synthetic protocols, and offers field-proven insights into the handling and characterization of this molecule.

Molecular Structure and Identification

This compound is a halogenated aromatic compound characterized by two 4-chlorophenyl rings linked by an azoxy functional group (-N=N(O)-). This central bridge imparts specific chemical reactivity and stereochemical properties, including the potential for (E) (trans) and (Z) (cis) isomerism, with the (E)-isomer being the more stable and commonly encountered form.

IdentifierValueSource
IUPAC Name (4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium[PubChem][1]
CAS Number 614-26-6[Sigma-Aldrich]
Molecular Formula C₁₂H₈Cl₂N₂O[Sigma-Aldrich]
Molecular Weight 267.11 g/mol [Sigma-Aldrich]
Canonical SMILES C1=CC(=CC=C1N=[O-])Cl[PubChem][1]
InChI Key NMAZIJPSESMWSA-UHFFFAOYSA-N[PubChem][1]

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and analysis. The compound is a stable solid under standard conditions.

PropertyValueNotes & Comparative InsightsSource
Appearance Solid, likely a crystalline powder.Similar chlorinated aromatics like 4,4'-dichlorobenzophenone appear as off-white crystalline powders.[PubChem][1]
Melting Point 156-158 °CThis experimentally determined value is a key indicator of purity. For comparison, the related 4,4'-dichloroazobenzene melts at 187 °C, while 4,4'-dichlorobenzophenone melts at 144-146 °C.[American Chemical Society][2]
Boiling Point Data not availableThe compound is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. The structurally similar 4,4'-dichlorobenzophenone boils at 353 °C, suggesting high thermal stability.[ChemicalBook][3]
Solubility Insoluble in water; Soluble in organic solvents.While quantitative data is scarce, azoxybenzenes and related chlorinated aromatics are characteristically hydrophobic. Solubility is expected in solvents like acetone, chloroform, and hot ethanol.[PubChem][4]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. A multi-technique approach is recommended.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying this compound.

  • Expected Molecular Ion (M⁺): A characteristic cluster of peaks will be observed due to the presence of two chlorine atoms:

    • m/z 266: [M]⁺ peak (containing ²³⁵Cl isotopes)

    • m/z 268: [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl)

    • m/z 270: [M+4]⁺ peak (containing two ³⁷Cl isotopes) The expected isotopic ratio is approximately 9:6:1, a hallmark signature for dichlorinated compounds.

  • Key Fragmentation Pattern: The primary fragmentation involves the cleavage of the azoxy bridge and the chlorophenyl moieties.

    • m/z 111/113: Represents the chlorophenyl cation [C₆H₄Cl]⁺, which is often a major peak in the spectrum.

    • m/z 127: May correspond to the chlorophenyl-N⁺ fragment.

    • m/z 142: Could indicate the formation of the chlorophenyl-N₂⁺ fragment.

Infrared (IR) Spectroscopy
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1585 cm⁻¹ & ~1475 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1450 cm⁻¹: N=N stretching of the azoxy group. This can sometimes be weak and overlap with aromatic signals.

  • ~1300 cm⁻¹: N-O stretching vibration.

  • ~1090 cm⁻¹: C-Cl stretching.

  • ~830 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-(para)-disubstitution on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the (E)-isomer simplifies its NMR spectra, making it a powerful tool for structural confirmation.

  • ¹H-NMR: The para-substituted rings create an AA'BB' spin system. Two distinct signals, both appearing as doublets, are expected in the aromatic region (~7.4-8.3 ppm). The protons ortho to the azoxy group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atoms.

  • ¹³C-NMR: Due to symmetry, only four signals are expected for the aromatic carbons:

    • C1 (ipso-carbon attached to N=N): ~145-150 ppm.

    • C2/C6 (ortho to N=N): ~124-128 ppm.

    • C3/C5 (ortho to Cl): ~129-132 ppm.

    • C4 (ipso-carbon attached to Cl): ~135-140 ppm.

Chemical Reactivity and Metabolic Fate

  • Chemical Stability: this compound is stable under normal laboratory conditions but is incompatible with strong oxidizing and reducing agents.

  • Reduction: The azoxy group can be readily reduced. Mild reducing agents will typically yield the corresponding azo compound, 4,4'-dichloroazobenzene, while stronger conditions can lead to the hydrazo compound or complete cleavage to 4-chloroaniline.

  • Wallach Rearrangement: Like other aromatic azoxy compounds, it can undergo acid-catalyzed rearrangement to form hydroxy-substituted azoarenes, although this is less common for symmetrically substituted derivatives.

  • Metabolic Formation: This compound is a known metabolite resulting from the microbial oxidation of 4-chloroaniline, a degradation product of several herbicides.[5] This metabolic pathway is a key reason for its environmental and toxicological relevance.

Metabolic Pathway A 4-Chloroaniline (from Herbicides) B This compound (Metabolite) A->B Microbial Oxidation (e.g., Fusarium oxysporum) C 4,4'-Dichloroazobenzene (Further Reduction Product) B->C Reduction

Fig. 1: Environmental formation of this compound.

Experimental Protocols

Synthesis via Reduction of 4-Chloronitrobenzene

This protocol describes a reliable method for synthesizing this compound from a commercially available precursor. The principle involves the partial reduction and condensation of the nitroaromatic compound in a basic medium.

Materials:

  • 4-Chloronitrobenzene

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Glucose

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 4-chloronitrobenzene in 100 mL of methanol by gentle warming.

  • In a separate beaker, prepare a solution of 10.0 g of NaOH in 20 mL of water.

  • Carefully add the NaOH solution to the methanolic solution of 4-chloronitrobenzene. The solution should turn dark.

  • In the same beaker, dissolve 8.0 g of glucose in 15 mL of water.

  • Add the glucose solution dropwise to the reaction mixture over 15 minutes. An exothermic reaction will occur, and the solution color will change.

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A yellow-orange precipitate will form.

  • Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validation: The synthesized product must be validated. Determine the melting point; a sharp range of 156-158 °C indicates high purity. Confirm the structure using the GC-MS and NMR methods described in Section 3.

Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_validation Quality Control start 4-Chloronitrobenzene + NaOH, Glucose, MeOH reaction Reflux (2-3 hours) start->reaction precipitation Cooling & Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallize Recrystallization (from Ethanol) filtration->recrystallize product Pure Product (Crystals) recrystallize->product mp Melting Point (156-158 °C) product->mp gcms GC-MS (ID & Purity) product->gcms nmr NMR (Structure) product->nmr

Sources

A Comprehensive Technical Guide to 4,4'-Dichloroazoxybenzene: Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

4,4'-Dichloroazoxybenzene is a chlorinated aromatic compound belonging to the azoxybenzene family. Characterized by the presence of two p-chlorophenyl groups linked by an azoxy functional group (-N=N+(O−)-), this molecule holds a unique position at the intersection of synthetic chemistry, environmental science, and toxicology. While not a widely commercialized end-product itself, its significance arises from two primary contexts: its role as a synthetic intermediate in the production of azo dyes and other specialty chemicals, and its formation as a metabolic byproduct of the environmental contaminant 4-chloroaniline.[1][2]

This guide provides an in-depth technical overview of this compound for researchers, scientists, and professionals in drug development and environmental analysis. We will delve into its fundamental chemical and physical properties, provide field-proven methodologies for its synthesis and analytical determination, and explore its biological relevance, particularly its metabolic origins and toxicological profile.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and application. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueReference
CAS Number 614-26-6[2]
Molecular Formula C₁₂H₈Cl₂N₂O[2]
IUPAC Name (4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium[2]
Synonyms p,p'-Dichloroazoxybenzene, Dcaob, Azoxybenzene, 4,4'-dichloro-[2]
Molecular Weight 267.11 g/mol [2]
Physical Description Solid[2]
XLogP3 (Computed) 4.4[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 2[2]

Synthesis and Manufacturing

The synthesis of azoxybenzenes can be approached through several routes, most commonly via the oxidation of anilines or the reductive dimerization of nitrosobenzenes.[1][3] For this compound, a modern and environmentally conscious approach involves the one-pot oxidation of the readily available precursor, 4-chloroaniline. This method avoids harsh heavy-metal catalysts and utilizes water as a green solvent, aligning with sustainable chemistry principles.[1]

Rationale for the Synthetic Approach

The selected method leverages the in-situ formation of the corresponding nitrosobenzene from 4-chloroaniline using Oxone (potassium peroxymonosulfate) as a powerful yet clean oxidant. The intermediate nitroso compound then undergoes a base-catalyzed reductive dimerization to form the azoxy linkage. N,N-Diisopropylethylamine (DIPEA) is employed as an organic base catalyst that facilitates the key coupling step with high selectivity, minimizing the over-reduction to the corresponding azo compound.[1][4] This one-pot procedure is efficient and offers high yields for a variety of substituted anilines.[4]

Experimental Protocol: One-Pot Synthesis from 4-Chloroaniline

Materials:

  • 4-chloroaniline

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq).

  • Oxidation to Nitroso Intermediate: Add deionized water to the flask to form a slurry. Cool the mixture in an ice bath. Slowly add Oxone (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent degradation of the desired nitroso intermediate.

  • In-Situ Dimerization: After the Oxone addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Catalytic Coupling: Add DIPEA (2.0 eq) to the reaction mixture. The role of DIPEA is to catalyze the reductive dimerization of the in-situ generated 4-chloronitrosobenzene to the final azoxy product.[1]

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The combined organic layers contain the desired product.

  • Purification: Wash the combined organic extracts sequentially with deionized water and then with brine. This step removes residual water-soluble impurities and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Charge flask with 4-Chloroaniline (1.0 eq) and Deionized Water B Portion-wise addition of Oxone (2.5 eq) at 0-10 °C A->B Cooling C Stir at RT for 1-2h (In-situ Nitroso Formation) B->C D Add DIPEA (2.0 eq) C->D E Stir at RT for 12-24h (Reductive Dimerization) D->E F Extract with Ethyl Acetate (3x) E->F Reaction Complete G Wash with H₂O, then Brine F->G H Dry over MgSO₄, Filter, Concentrate G->H I Purify via Column Chromatography/Recrystallization H->I J Pure this compound I->J

Caption: One-pot synthesis of this compound from 4-chloroaniline.

Analytical Methodologies

The accurate quantification and identification of this compound, whether as a synthesized product, an impurity, or an environmental metabolite, is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose due to the compound's volatility and thermal stability, offering excellent sensitivity and selectivity.[2][5]

Rationale for the Analytical Approach

GC-MS provides a robust platform for analyzing semi-volatile organic compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), is ideal as it separates compounds primarily by their boiling points, which is effective for aromatic compounds. The mass spectrometer serves as a highly specific detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for unambiguous identification and quantification.

Experimental Protocol: GC-MS Analysis

Sample Preparation (e.g., from an environmental water sample):

  • Liquid-Liquid Extraction (LLE): To a 500 mL water sample, add a suitable internal standard (e.g., anthracene-d10). Adjust the pH if necessary.

  • Extract the sample three times with 50 mL portions of a water-immiscible organic solvent like dichloromethane or methyl tert-butyl ether (MTBE) in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Carefully concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. The choice of a gentle concentration method is crucial to prevent the loss of the semi-volatile analyte.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Instrumental Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Injector: Split/Splitless inlet at 250 °C. Injection volume: 1 µL (splitless mode is preferred for trace analysis to maximize sensitivity).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

    • Rationale: This program provides good separation of semi-volatile compounds, with a slower ramp in the higher temperature range to resolve closely eluting isomers or contaminants.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

    • SIM Ions for Quantification: m/z 266 (Molecular Ion), 111, 139 (Characteristic Fragments).

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample + Internal Standard B Liquid-Liquid Extraction (LLE) A->B C Drying & Concentration B->C D Autosampler Injection C->D 1 mL in Vial E GC Separation D->E F MS Detection (EI) E->F G Chromatogram Generation F->G H Mass Spectra Analysis (Library Matching) G->H I Quantification (Calibration Curve) G->I J Final Report H->J I->J

Caption: General workflow for the GC-MS analysis of this compound.

Industrial and Research Applications

While the direct commercial application of this compound is limited, its primary industrial relevance lies in its role as a precursor and intermediate. Azoxy compounds are valuable synthons in organic chemistry.[1]

  • Dye Synthesis: Azoxybenzenes can be readily reduced to the corresponding azo compounds, which form the backbone of a vast array of azo dyes and pigments. Therefore, this compound is a potential intermediate in the manufacturing of specific chlorinated azo dyes used in the textile and printing industries.[6]

  • Specialty Chemicals: The azoxy functional group can be used to direct further chemical modifications on the aromatic rings, making it a useful building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[3][6]

  • Research Standard: In environmental and toxicological research, pure this compound serves as an essential analytical standard for identifying and quantifying this compound as a metabolite of 4-chloroaniline in various matrices.

Metabolic Formation and Biological Activity

The presence of this compound in the environment is directly linked to the microbial degradation of 4-chloroaniline, a compound used in the synthesis of pesticides, dyes, and pharmaceuticals. Certain soil fungi, such as Fusarium oxysporum, and green algae are capable of oxidizing 4-chloroaniline to form both 4,4'-dichloroazobenzene and this compound.[2][7]

Metabolic Pathway from 4-Chloroaniline

G A 4-Chloroaniline B N-oxidation A->B Microbial Enzymes (e.g., Peroxidases) C 4-Chlorophenylhydroxylamine (Intermediate) B->C D Condensation/ Dimerization C->D E This compound D->E F Further Reduction E->F G 4,4'-Dichloroazobenzene F->G

Caption: Microbial metabolic pathway from 4-chloroaniline to this compound.

Genotoxicity and Mechanism of Action

A significant concern regarding this compound is its genotoxic potential. It has been shown to be mutagenic in the Salmonella typhimurium (Ames) test.[2] The mechanism of mutagenicity for many azobenzene and azoxybenzene compounds is believed to involve metabolic activation. This process typically involves enzymatic reduction of the azo or azoxy group, followed by N-hydroxylation and subsequent esterification to form reactive electrophilic species. These reactive metabolites can then form covalent adducts with DNA bases, leading to mutations during DNA replication if not repaired. This covalent binding to DNA is a key initiating event in chemical carcinogenesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If the potential for airborne dust exists, use a certified particulate respirator.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Çınar, M., Gürbüz, S., Özçelik, F., & Görgülü, A. O. (2023). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone.
  • American Chemical Society. (2023). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dichloroazobenzene - Metabolism/Metabolites. National Center for Biotechnology Information. Retrieved from [Link]

  • Plant Archives. (2020). Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biological activity. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenyl azide. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

  • ResearchGate. (2022). Chemistry and Biology of Natural Azoxy Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Azoxybenzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

  • MDPI. (2023). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,4'-Dichloroazoxybenzene: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4,4'-Dichloroazoxybenzene, grounded in its historical context.

Abstract

This compound is a chlorinated aromatic compound belonging to the azoxybenzene family. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, detailed physicochemical properties, and analytical characterization. It further explores its relevance and applications, particularly in the context of metabolic studies and as a potential building block in organic synthesis. The document consolidates field-proven insights with rigorous scientific data to serve as an essential resource for professionals in chemical research and development.

Introduction: The Azoxybenzene Framework

Aryl diazenes, particularly azobenzenes and their N-oxide counterparts, azoxybenzenes (AOBs), represent a versatile class of compounds with significant historical and practical relevance.[1] While azobenzenes have been extensively studied for applications ranging from dyes to molecular machines and energy storage, azoxybenzenes remain a less explored, though equally fascinating, class of molecules.[1][2] Their unique electronic and structural properties, stemming from the central azoxy (-N=N(O)-) functional group, make them valuable intermediates and target molecules in various chemical disciplines.

This compound, with chlorine atoms at the para positions of both phenyl rings, is a key representative of this class. Its synthesis and properties are influenced by the electron-withdrawing nature of the chlorine substituents, which modulates the reactivity and electronic characteristics of the azoxy core. This guide will trace the scientific journey of this specific compound, from its early preparations to its current standing in the chemical landscape.

Discovery and Historical Synthesis

The synthesis of azoxyarenes, including chlorinated derivatives, is historically linked to the reduction of nitroaromatic compounds. Early methods often involved the partial reduction of nitroarenes using various reagents in alcoholic media with hydroxides, a venerable and direct approach to symmetrical azoxy compounds.[3]

One of the foundational methods for preparing azoxy compounds involves the reduction of a nitroaromatic precursor. For this compound, the logical starting material is 4-chloronitrobenzene. The general principle involves a bimolecular reductive coupling. The process is believed to proceed through the formation of a nitroso intermediate (4-chloronitrosobenzene) and a hydroxylamine intermediate (N-(4-chlorophenyl)hydroxylamine), which then condense to form the azoxy linkage.

The choice of reducing agent is critical to stop the reaction at the azoxy stage and prevent further reduction to the azo (-N=N-) or hydrazo (-NH-NH-) compounds. Historically, reagents like glucose in an alkaline solution, sodium stannite, or sodium arsenite were employed for this transformation.

Modern Synthesis and Methodologies

Contemporary synthetic chemistry offers more controlled, efficient, and environmentally benign routes to azoxybenzenes.[4] These methods provide higher yields and selectivity, avoiding the harsh conditions and toxic reagents of older procedures.

Oxidation of Anilines

A prevalent modern strategy is the controlled oxidation of anilines.[5] This approach offers a direct route from readily available starting materials. For this compound, the synthesis would commence with 4-chloroaniline.

Causality Behind Experimental Choices:
  • Oxidant: Peroxides, such as hydrogen peroxide (H₂O₂), are often used in conjunction with a catalyst. The oxidant is responsible for converting the amine to intermediate species like hydroxylamines and nitroso compounds.

  • Catalyst: While various metal-based catalysts can be used, recent efforts focus on metal-free approaches to improve the environmental profile of the synthesis.[5]

  • Base: The reaction's selectivity can be controlled by regulating the basicity of the medium. A mild base tends to favor the formation of azoxybenzene, while a stronger base may lead to over-oxidation to the nitro compound.[5]

Protocol 1: Synthesis via Oxidation of 4-Chloroaniline

This protocol is a representative method based on modern synthetic principles for the selective oxidation of anilines.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 4-chloroaniline in a suitable solvent like methanol or acetonitrile.

  • Add a mild base, such as sodium fluoride (NaF) (1.5 equivalents).

Step 2: Reagent Addition

  • Slowly add an excess of 30% hydrogen peroxide (e.g., 3-4 equivalents) to the stirring solution at room temperature. The addition should be dropwise to control the reaction temperature, as the oxidation is exothermic.

Step 3: Reaction Monitoring & Workup

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

Step 4: Purification and Validation

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Confirm the identity and purity of the product using analytical techniques such as melting point determination, NMR spectroscopy, and Mass Spectrometry.

Reductive Dimerization of Nitrosobenzenes

Another efficient route is the reductive dimerization of nitroso compounds.[3][4] This method can be performed under mild conditions, often at room temperature and in environmentally friendly solvents like water.[4]

Workflow: Synthesis via Reductive Dimerization

G cluster_prep In-situ Preparation cluster_dimer Reductive Dimerization cluster_purify Purification & Analysis A 4-Chloroaniline B Oxone in CH3CN/H2O A->B Oxidation C 4-Chloronitrosobenzene (Intermediate) B->C Formation D Hünig's Base (DIPEA) in Water C->D Dimerization E This compound (Crude Product) D->E F Filtration & Washing E->F G Recrystallization (Ethanol) F->G H Final Product G->H I Characterization (NMR, MS, MP) H->I

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. This compound can be thoroughly identified using a combination of physical and spectroscopic methods.[6]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₈Cl₂N₂O[7]
Molecular Weight 267.11 g/mol [8]
Appearance Powder / Crystalline Solid[8]
IUPAC Name 1,2-bis(4-chlorophenyl)diazene 1-oxide[9]
CAS Number 614-26-6[7]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons ortho and meta to the azoxy group. ¹³C NMR will similarly show distinct signals for the different carbon environments in the phenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks include C-Cl stretching, aromatic C=C stretching, and the N=N stretching and N-O stretching frequencies of the azoxy group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (267.11 g/mol ) and a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • UV-Vis Spectroscopy: Like other azoxybenzenes, this compound will exhibit characteristic electronic transitions in the ultraviolet-visible range, which can be useful for quantitative analysis.

Applications and Relevance

While direct, large-scale industrial applications for this compound are not widespread, its significance lies in several key areas of research.

Metabolite and Degradation Product

This compound has been identified as a metabolite or degradation product in biological and environmental systems. For instance, it is formed during the microbial oxidation of 4-chloroaniline by soil fungi like Fusarium oxysporum and in green algae.[7] This makes it a compound of interest in environmental science and toxicology, particularly in studying the fate of chlorinated aniline-based herbicides and pesticides.[10][11]

Intermediate in Organic Synthesis

The azoxy functional group can serve as a precursor for other nitrogen-containing functionalities. Furthermore, azoxybenzenes are valuable in materials science and have been explored for applications such as:

  • Liquid Crystals: Certain azoxybenzene derivatives are known to exhibit liquid crystalline properties.[5]

  • Polymerization Inhibitors and Drug Intermediates: The broader class of azoxybenzenes finds use as polymerization inhibitors and as intermediates in the synthesis of pharmaceuticals.[5]

  • Redox-Active Materials: Azoxybenzenes possess unique redox behaviors, making them potential candidates for materials in energy storage systems, although challenges with stability remain.[1][2]

Safety and Toxicology

As a chlorinated aromatic compound, this compound requires careful handling in a laboratory setting.

GHS Hazard Information[7]
  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.

Handling Recommendations:

  • Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound, while not a household name, represents a scientifically significant molecule at the intersection of synthetic chemistry, environmental science, and materials research. Its history is rooted in the classic transformations of aromatic chemistry, while its modern synthesis reflects the drive towards more efficient and sustainable methods. For researchers, understanding its properties, synthesis, and potential applications provides valuable insights into the broader class of azoxy compounds—a family of molecules with continuing promise for the development of novel materials and chemical entities.

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  • PubMed. (n.d.). A modern approach to the synthesis of 2-(4-chlorophenyl)[2-(14)C]thiazol-4-ylacetic acid ([(14)C] fenclozic acid) and its acyl glucuronide metabolite. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis, Characterization and Crystal Structure of 4-Dichloroacetyl-2,5-dimethyl-8-oxo-1,4-diazabicyclo[3.3.0]octane. Retrieved from [Link]

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A Comprehensive Technical Guide to 4,4'-Dichloroazoxybenzene: Synthesis, Toxicology, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4'-Dichloroazoxybenzene is a chlorinated aromatic compound that has garnered scientific interest due to its presence as a metabolite of certain herbicides and its potential toxicological implications. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, metabolic pathways, toxicological profile, and analytical methods for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science, offering insights into the experimental considerations and current knowledge surrounding this compound.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₂H₈Cl₂N₂O.

PropertyValueSource
Molecular Weight 267.11 g/mol
Appearance Pale yellow solid
Melting Point 72.5 °C
Boiling Point 232 °C
Water Solubility 2.6 g/L at 20 °C

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the oxidation of 4-chloroaniline or the reduction of 4-chloronitrobenzene.

Oxidation of 4-Chloroaniline

The microbial oxidation of 4-chloroaniline has been shown to produce this compound. For instance, the soil fungus Fusarium oxysporum can metabolize 4-chloroaniline to this compound and 4,4'-dichloroazobenzene[1]. Enzymatic oxidation using peroxidases, such as those from soybean cell walls or chloroperoxidase, in the presence of hydrogen peroxide, can also yield this compound from 4-chloroaniline[1][2].

A proposed reaction scheme for the enzymatic oxidation is as follows:

Oxidation_of_4-Chloroaniline cluster_reactants Reactants cluster_products Products 4-Chloroaniline 4-Chloroaniline Peroxidase Peroxidase 4-Chloroaniline->Peroxidase Substrate H2O2 H₂O₂ H2O2->Peroxidase Co-substrate 4-Chloronitrosobenzene 4-Chloronitrosobenzene DCAB This compound 4-Chloronitrosobenzene->DCAB Condensation & Further Oxidation Peroxidase->4-Chloronitrosobenzene Oxidation caption Enzymatic oxidation of 4-chloroaniline.

Caption: Enzymatic oxidation of 4-chloroaniline.

Reductive Dimerization of 4-Chloronitrosobenzene

A general and efficient method for synthesizing azoxybenzenes is through the reductive dimerization of nitrosobenzenes[3]. This approach can be applied to the synthesis of this compound from 4-chloronitrosobenzene. The reaction can proceed without the need for additional catalysts or reagents, often in a suitable solvent like isopropanol[3].

Reductive_Dimerization 4-Chloronitrosobenzene 2 x 4-Chloronitrosobenzene DCAB This compound 4-Chloronitrosobenzene->DCAB Reductive Dimerization (e.g., in isopropanol) caption Synthesis via reductive dimerization.

Caption: Synthesis via reductive dimerization.

Toxicological Profile

The toxicological effects of this compound are of significant concern. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Acute Toxicity
Genotoxicity

This compound has been shown to be mutagenic. Positive results were obtained in the Ames test using several strains of Salmonella typhimurium[4]. This indicates that the compound can induce gene mutations, a hallmark of genotoxicity.

Further genotoxicity testing, such as the in vitro mammalian chromosomal aberration test, is crucial to fully characterize the genotoxic potential of a compound[6]. This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities, such as breaks and exchanges, in cultured mammalian cells[6]. Although specific data for this compound in this assay were not found, the positive Ames test result suggests that further investigation into its clastogenic potential is warranted.

Carcinogenicity

There is a lack of direct studies on the carcinogenicity of this compound. However, information on related compounds provides some cause for concern. For instance, 4-chloroaniline, a precursor and potential metabolite, is listed as a chemical known to the state of California to cause cancer[7]. Long-term gavage studies of 1,4-dichlorobenzene, another related compound, have shown evidence of carcinogenicity in animal models, causing kidney tumors in male rats and liver tumors in mice of both sexes[4][8][9]. The National Toxicology Program (NTP) concluded that there was "clear evidence of carcinogenicity" for 1,4-dichlorobenzene in male rats and both male and female mice following gavage exposure[10].

Given the structural similarities and the known carcinogenicity of its precursor, a thorough carcinogenicity bioassay of this compound is needed to definitively assess its cancer-causing potential.

Metabolic Pathways

This compound is known to be formed as a metabolite from the microbial degradation of certain herbicides containing 4-chloroaniline[1]. The soil fungus Fusarium oxysporum and the green alga Chlorella fusca rubra have both been shown to metabolize 4-chloroaniline to this compound[4].

The metabolic fate of this compound in mammals has not been extensively studied. However, based on the metabolism of related aromatic compounds, it is likely to undergo further biotransformation in the liver.

Analytical Methodologies

The accurate detection and quantification of this compound in various matrices are essential for toxicological and environmental monitoring studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques for such compounds.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. For biological samples such as blood or tissue, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would typically be employed. For environmental samples like soil or water, methods such as Soxhlet extraction, microwave-assisted extraction (MAE), or purge and trap may be utilized depending on the matrix and the volatility of the compound[5][11].

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

A general, unvalidated starting protocol could be as follows:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Quantification: Use of an internal standard and a calibration curve prepared with certified reference material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound.

A general, unvalidated starting protocol could be as follows:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient to ensure good separation from other components.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Analytical_Workflow Sample Biological or Environmental Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (HPLC or GC-MS) Concentration->Analysis Data Data Acquisition & Processing Analysis->Data caption General analytical workflow.

Caption: General analytical workflow.

Potential Mechanisms of Action and Research Directions

The specific molecular mechanisms underlying the toxicity of this compound are not well understood. However, its mutagenicity suggests that it or its metabolites may interact with DNA, potentially forming DNA adducts[12]. The formation of such adducts can lead to mutations if not properly repaired by the cell's DNA repair machinery[12].

Given that many toxic compounds exert their effects through the dysregulation of cellular signaling pathways, future research should investigate the impact of this compound on key pathways involved in cell survival, proliferation, and inflammation, such as:

  • Mitogen-Activated Protein Kinase (MAPK) pathway: Involved in cellular responses to a wide range of stimuli.

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: A critical pathway in regulating cell survival and proliferation.

  • Nuclear Factor-kappa B (NF-κB) pathway: A key regulator of the inflammatory response.

Investigating these pathways could provide crucial insights into the mechanisms of this compound-induced toxicity and help in the development of potential therapeutic or preventative strategies.

Conclusion

This compound is a compound with demonstrated mutagenic properties and is classified as acutely toxic. While there is a lack of comprehensive data on its carcinogenicity and specific mechanisms of action, the information available on related compounds suggests that it should be handled with caution. This guide has summarized the current state of knowledge regarding its synthesis, toxicology, and analytical detection. Further research is clearly needed to fully elucidate its toxicological profile and to develop and validate robust analytical methods for its monitoring in various environments.

References

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An In-Depth Technical Guide to the Spectroscopic Data of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4,4'-dichloroazoxybenzene, a molecule of interest in various chemical and biological research fields. In the absence of a complete set of publicly available experimental spectra, this document leverages a combination of experimental mass spectrometry data, high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and comparative data from the closely related analogue, 4,4'-dichloroazobenzene. This approach ensures a robust and scientifically-grounded interpretation of the molecule's spectral characteristics.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₁₂H₈Cl₂N₂O) is a halogenated aromatic azoxy compound.[1] The azoxy functional group, with its unique N=N(O)- linkage, imparts specific chemical and physical properties to the molecule, influencing its electronic structure, reactivity, and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will delve into the key spectroscopic techniques used for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

A. Experimental Mass Spectrum of this compound

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[2] The key feature of the spectrum is the molecular ion peak, which confirms the molecular weight of the compound.

Table 1: Key Mass Spectral Data for this compound

m/z Relative Intensity Assignment
266/268/270Moderate[M]⁺ (Molecular Ion)
141/143High[C₆H₄ClN₂]⁺
125/127High[C₆H₄ClN]⁺
111/113High[C₆H₄Cl]⁺
75Moderate[C₆H₃]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

B. Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, initiated by the ionization of the molecule. The stability of the aromatic rings and the presence of the azoxy bridge are key factors influencing the fragmentation.

fragmentation_pathway M [C₁₂H₈Cl₂N₂O]⁺˙ m/z = 266/268/270 F1 [C₆H₄ClN₂O]⁺ m/z = 155/157 M->F1 - C₆H₄Cl F3 [C₆H₄ClN₂]⁺ m/z = 141/143 M->F3 - O, - C₆H₄Cl F2 [C₆H₄Cl]⁺ m/z = 111/113 F1->F2 - N₂O F5 [C₆H₅]⁺ m/z = 77 F2->F5 - Cl F6 [C₄H₂Cl]⁺ m/z = 89/91 F2->F6 - C₂H₂ F4 [C₆H₄ClN]⁺ m/z = 125/127 F3->F4 - N

Caption: Proposed mass spectral fragmentation pathway for this compound.

The primary fragmentation steps likely involve the cleavage of the bonds adjacent to the azoxy group. The loss of a chlorophenyl radical leads to the fragment at m/z 155/157. Subsequent or alternative fragmentations can lead to the formation of the chlorophenyl cation (m/z 111/113) and other smaller fragments.

C. Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

Rationale: The GC separates the analyte from any impurities before it enters the mass spectrometer. The chosen temperature program ensures the elution of the relatively high-boiling this compound as a sharp peak. EI at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental NMR spectra for this compound in the public domain, the following interpretations are based on high-quality predicted spectra from NMRdb.org.[3][4][5][6] These predictions are benchmarked against the experimental data of the structurally similar 4,4'-dichloroazobenzene.

A. Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The two chlorophenyl rings are chemically equivalent, and within each ring, the protons ortho and meta to the azoxy group are also equivalent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-2, H-6, H-2', H-6'~8.3Doublet4H
H-3, H-5, H-3', H-5'~7.5Doublet4H

Interpretation:

  • The protons on the two aromatic rings will appear as two distinct doublets, characteristic of a para-substituted benzene ring.

  • The protons ortho to the electron-withdrawing azoxy group (H-2, H-6, H-2', H-6') are expected to be deshielded and appear at a higher chemical shift (downfield).

  • The protons meta to the azoxy group (H-3, H-5, H-3', H-5') will be less deshielded and appear at a lower chemical shift (upfield).

  • The coupling between the ortho and meta protons will result in the doublet multiplicity for both signals.

Comparison with 4,4'-Dichloroazobenzene: The experimental ¹H NMR spectrum of 4,4'-dichloroazobenzene shows a similar pattern, with two doublets in the aromatic region, lending confidence to the predicted spectrum of the azoxy analogue.[7]

B. Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is also expected to be simple, showing four signals for the carbon atoms of the aromatic rings.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1, C-1'~148
C-4, C-4'~138
C-2, C-6, C-2', C-6'~125
C-3, C-5, C-3', C-5'~129

Interpretation:

  • C-1, C-1': The carbons directly attached to the nitrogen atoms of the azoxy group are expected to be the most deshielded and appear at the lowest field.

  • C-4, C-4': The carbons bearing the chlorine atoms will also be significantly deshielded.

  • C-2, C-6, C-2', C-6' and C-3, C-5, C-3', C-5': The protonated aromatic carbons will appear in the typical aromatic region (120-140 ppm). Their precise chemical shifts are influenced by the electronic effects of the azoxy and chloro substituents.

Comparison with 4,4'-Dichloroazobenzene: The experimental ¹³C NMR spectrum of 4,4'-dichloroazobenzene exhibits a similar number of signals in the aromatic region, which supports the predicted spectrum.[7] The presence of the oxygen atom in the azoxy group is expected to cause some shifts in the carbon resonances compared to the azo compound.

C. Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Rationale: A high-field NMR spectrometer provides better signal dispersion and resolution, which is crucial for resolving the aromatic signals. The choice of deuterated solvent depends on the solubility of the compound. CDCl₃ is a common choice for many organic molecules.

III. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

A. Predicted IR Spectrum of this compound

The IR spectrum of this compound is predicted to show characteristic absorption bands for the aromatic rings, the C-Cl bonds, and the N=N(O) group. The prediction can be informed by databases such as the Wiley Database of Predicted IR Spectra.[8][9][10]

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H stretching
~1600-1450Aromatic C=C stretching
~1480N=N stretching (azoxy)
~1300N-O stretching (azoxy)
~1100-1000C-Cl stretching
~830para-disubstituted benzene C-H out-of-plane bending

Interpretation:

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • The characteristic aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

  • The N=N and N-O stretching vibrations of the azoxy group are key diagnostic peaks, expected around 1480 cm⁻¹ and 1300 cm⁻¹, respectively.

  • The strong absorption due to the C-Cl stretching will be present in the fingerprint region.

  • A strong band around 830 cm⁻¹ is indicative of the para-disubstitution pattern on the benzene rings.

Comparison with 4,4'-Dichloroazobenzene: The experimental IR spectrum of 4,4'-dichloroazobenzene will show similar bands for the aromatic rings and C-Cl bonds. The key difference will be the absence of the N-O stretching band and a shift in the N=N stretching frequency.

B. Experimental Protocol for IR Analysis

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Rationale: ATR-FTIR is a rapid and convenient technique for analyzing solid samples with minimal sample preparation. It provides high-quality spectra comparable to traditional transmission methods.

IV. A Holistic Approach to Spectroscopic Characterization

The confident structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

spectroscopic_workflow Sample This compound Sample MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR Data_Analysis Combined Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Sources

Isomers of dichloroazoxybenzene and their properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers of Dichloroazoxybenzene: Synthesis, Properties, and Characterization

Abstract

Dichloroazoxybenzene, a substituted aromatic azoxy compound, presents a fascinating case study in isomerism. The arrangement of two chlorine atoms on its two phenyl rings, combined with the geometric isomerism of the central azoxy bridge, gives rise to a multitude of structurally similar yet distinct chemical entities. This technical guide provides a comprehensive exploration of these isomers for researchers, scientists, and drug development professionals. We delve into the primary synthetic methodologies, offer a comparative analysis of their physicochemical properties, and detail the spectroscopic and chromatographic techniques essential for their unambiguous identification and separation. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for navigating the complexities of dichloroazoxybenzene chemistry.

The Landscape of Dichloroazoxybenzene Isomerism

The core structure of dichloroazoxybenzene consists of two dichlorinated phenyl rings linked by an azoxy functional group (-N=N(O)-). The complexity of this molecule arises from two fundamental types of isomerism:

  • Positional Isomerism: This describes the various possible locations of the two chlorine atoms on the two phenyl rings. This leads to a large number of isomers, including symmetrical variants like 2,2'-, 3,3'-, and 4,4'-dichloroazoxybenzene, as well as unsymmetrical isomers such as 2,3'-, 2,4'-, and 3,4'-dichloroazoxybenzene. Each positional isomer possesses a unique spatial arrangement and electronic distribution, which in turn dictates its physical and chemical properties.[1]

  • Geometric Isomerism: The azoxy group's nitrogen-nitrogen double bond allows for cis (Z) and trans (E) configurations. The trans isomer is generally more stable due to reduced steric hindrance. This geometric isomerism further multiplies the number of unique dichloroazoxybenzene species. The PubChem database, for instance, lists both (E)- and (Z)-4,4'-dichloroazoxybenzene.[2]

The subtle differences between these isomers can lead to significant variations in biological activity, toxicity, and utility as chemical intermediates.[1][3] Therefore, robust methods for their synthesis and characterization are paramount.

Synthesis of Dichloroazoxybenzene Isomers

The principal route to synthesizing dichloroazoxybenzene isomers is the controlled reduction of the corresponding dichloronitrobenzene precursors. The choice of reducing agent and reaction conditions is critical to halt the reduction at the azoxy stage, preventing further conversion to the azo or amine derivatives.

Causality in Synthetic Strategy

The formation of the azoxy compound is a result of a multi-step reduction and condensation process. Mild reducing agents in an alkaline medium are typically favored. For instance, reduction with glucose in an alkaline solution or with sodium stannite provides the necessary controlled potential to form the azoxy linkage from two nitroarene molecules. Harsher reducing conditions, such as using zinc or iron in acidic media, would typically lead to the corresponding anilines. The synthesis of unsymmetrical isomers is more complex, often requiring the condensation of a dichloronitrosobenzene with a different dichloroaniline.

Experimental Protocol 1: Synthesis of Symmetrical this compound

This protocol outlines a common method for synthesizing a symmetrical isomer from its nitro precursor.

Objective: To synthesize this compound via the reduction of 4-chloro-1-nitrobenzene.

Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10 g of 4-chloro-1-nitrobenzene in 100 mL of ethanol.

  • Reagent Addition: While stirring vigorously, add a solution of 15 g of sodium hydroxide in 30 mL of water.

  • Reduction: Slowly add 12 g of glucose powder to the mixture. The color of the solution will change as the reaction progresses.

  • Reflux: Heat the mixture to reflux and maintain it for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, pour the hot mixture into 500 mL of ice-cold water. The crude this compound will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Recrystallize the crude product from an appropriate solvent, such as ethanol or acetic acid, to obtain the purified product.

  • Validation: Confirm the identity and purity of the product using melting point determination and spectroscopic analysis (NMR, IR, MS).

The general workflow for the synthesis and purification of dichloroazoxybenzene isomers is visualized below.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dichloronitrobenzene Precursor B Dissolution in Solvent (e.g., Ethanol) A->B C Addition of Alkaline Solution & Mild Reducing Agent (e.g., Glucose) B->C D Reflux Reaction (2-3 hours) C->D E Precipitation in Ice-Cold Water D->E F Vacuum Filtration E->F G Washing with Water F->G H Recrystallization (e.g., from Ethanol) G->H I Drying H->I J Spectroscopic Characterization (NMR, IR, MS) I->J

Caption: General workflow for synthesis and purification.

Physicochemical Properties of Isomers

The position of the chlorine atoms significantly influences the physical properties of the isomers, such as melting point, boiling point, and solubility. Symmetrical isomers, like this compound, tend to have higher melting points due to more efficient packing in the crystal lattice compared to their unsymmetrical counterparts.

Table 1: Physicochemical Properties of Selected Dichloroazoxybenzene Isomers

PropertyThis compound
Molecular Formula C₁₂H₈Cl₂N₂O[2]
Molecular Weight 267.11 g/mol [2]
Appearance Solid[2]
Melting Point Data not consistently available in searched literature
Boiling Point Data not consistently available in searched literature
Solubility Insoluble in water
CAS Number 614-26-6[2]

Note: Comprehensive, experimentally verified data for all isomers is sparse in readily available literature. The data presented is primarily for the most commonly cited isomer.

Spectroscopic and Chromatographic Analysis

Distinguishing between the various isomers of dichloroazoxybenzene requires a combination of advanced analytical techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for differentiating positional isomers.[4]

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern. Symmetrical isomers (e.g., 4,4'-) will exhibit simpler spectra with fewer signals than unsymmetrical isomers (e.g., 2,3'-).

    • ¹³C NMR: The number of distinct signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of unique carbon environments in the molecule, providing a clear method for distinguishing between isomers with different symmetries.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Characteristic absorption bands include:

    • N=N stretch (approx. 1500-1600 cm⁻¹)

    • N-O stretch (approx. 1250-1300 cm⁻¹)

    • C-Cl stretch (approx. 600-800 cm⁻¹)

    • Aromatic C-H out-of-plane bending patterns, which can help identify the ring substitution pattern.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition. The molecular ion peak (M+) for dichloroazoxybenzene will show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns can provide further structural clues.

Chromatographic Separation

Due to their similar physicochemical properties, separating a mixture of dichloroazoxybenzene isomers is a significant analytical challenge.[5]

Experimental Protocol 2: Isomer Separation by Gas Chromatography (GC)

Objective: To separate a mixture of dichloroazoxybenzene isomers based on differences in their volatility and interaction with the stationary phase.[5]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A high-resolution capillary column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), is recommended for separating aromatic isomers.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, with a constant flow rate.

    • Oven Program: Start at an initial temperature of 180 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. This temperature program must be optimized based on the specific mixture.

    • Detector Temperature: 280 °C (for FID).

  • Data Analysis: Identify the isomers based on their retention times, comparing them to authentic standards if available. If using a GC-MS, the mass spectrum of each eluting peak can be used for positive identification.

The analytical workflow for identifying and separating isomers is a multi-step process.

G A Isomer Mixture Sample B Chromatographic Separation (GC or HPLC) A->B C Separated Isomers B->C D Spectroscopic Analysis C->D E Mass Spectrometry (MS) (Molecular Weight, Formula) D->E F NMR Spectroscopy (¹H, ¹³C) (Connectivity, Symmetry) D->F G IR Spectroscopy (Functional Groups) D->G H Unambiguous Isomer Identification E->H F->H G->H

Caption: Analytical workflow for isomer separation.

Toxicological and Biological Significance

The toxicology of dichloroazoxybenzene isomers is not extensively studied, but data on related compounds provide important context. This compound is listed with several hazard classifications, including being harmful if swallowed, causing skin irritation, and causing serious eye damage.[2] It is also recognized as a metabolite of 4-chloroaniline, which is relevant in environmental and occupational health assessments.[2]

The biological properties of xenobiotics are often highly dependent on their isomeric form.[3] Differences in shape and polarity between isomers can lead to varied interactions with biological receptors and metabolic enzymes. For example, in-vitro studies on the precursor dichlorobenzene isomers have shown different degrees of hepatotoxicity.[3] This underscores the necessity of studying each dichloroazoxybenzene isomer individually to accurately assess its toxicological profile and potential for use in applications like drug development, where specific isomers may exhibit desired activity while others could be inert or harmful.

Conclusion

The isomers of dichloroazoxybenzene represent a class of compounds where subtle structural variations have profound impacts on chemical and physical properties. This guide has outlined the key principles of their isomerism, detailed reliable methods for their synthesis, and provided a framework for their separation and characterization. For scientists in research and development, a thorough understanding of these methodologies is crucial for synthesizing the correct isomer, verifying its identity, and accurately assessing its properties and potential applications. The field would benefit from further research to fully characterize the complete range of isomers and elucidate their respective toxicological and biological profiles.

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The Formation of 4,4'-Dichloroazoxybenzene: A Comprehensive Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the formation of 4,4'-dichloroazoxybenzene, a molecule of significant interest in various chemical and pharmaceutical research domains. The document elucidates the core mechanistic principles governing its synthesis, primarily through the reduction of 4-chloronitrobenzene. A detailed, field-proven experimental protocol is presented, offering a self-validating system for its successful synthesis and purification. The guide further delves into the critical role of reaction intermediates, the influence of reaction conditions, and methods for the comprehensive characterization of the final product. This document is intended to serve as an authoritative resource, grounded in scientific integrity and practical expertise, for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of the Azoxy Functional Group

Azoxybenzenes represent a unique class of aromatic compounds characterized by the distinctive -N=N(O)- functional group. This moiety imparts specific electronic and steric properties to the molecule, making it a valuable synthon in organic chemistry.[1] Their applications are diverse, ranging from their use as intermediates in the synthesis of dyes and polymers to their incorporation into liquid crystal materials and their role as ortho-directing groups in C-H functionalization reactions.[1] In the context of drug development, the azoxy group can influence a molecule's metabolic stability, bioavailability, and pharmacological activity. This compound, with its halogenated aromatic rings, presents a particularly interesting scaffold for further chemical modification and exploration of its biological properties.

The Core Mechanism: A Stepwise Reduction and Condensation Cascade

The formation of this compound is most commonly achieved through the controlled reduction of 4-chloronitrobenzene. The reaction does not proceed in a single step but rather through a cascade of sequential reduction and condensation events. Understanding this pathway is paramount to controlling the reaction and maximizing the yield of the desired product. The overall transformation can be conceptualized in two primary stages:

Stage 1: Partial Reduction of 4-Chloronitrobenzene

The initial step involves the partial reduction of the nitro group of 4-chloronitrobenzene to form two key intermediates: 4-chloronitrosobenzene and 4-chlorophenylhydroxylamine. This reduction is a critical control point; excessive reduction will lead to the formation of 4-chloroaniline, an undesired byproduct.[2] Various reducing agents can be employed, with the choice of reagent influencing the reaction conditions and selectivity.

Stage 2: Base-Catalyzed Condensation

The heart of the azoxy bond formation lies in the condensation of the two intermediates generated in the first stage. In the presence of a base, 4-chloronitrosobenzene and 4-chlorophenylhydroxylamine react to form this compound. The base plays a crucial role in facilitating the nucleophilic attack of the hydroxylamine on the nitroso group.

The generally accepted mechanism for this condensation is as follows:

  • Deprotonation: The basic medium facilitates the deprotonation of the hydroxylamino group of 4-chlorophenylhydroxylamine, generating a more potent nucleophile.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic nitrogen atom of the nitroso group in 4-chloronitrosobenzene.

  • Proton Transfer and Dehydration: A series of proton transfers and subsequent elimination of a water molecule leads to the formation of the stable azoxy linkage.

G cluster_reduction Stage 1: Reduction cluster_condensation Stage 2: Condensation 4-Chloronitrobenzene 4-Chloronitrobenzene 4-Chloronitrosobenzene 4-Chloronitrosobenzene 4-Chloronitrobenzene->4-Chloronitrosobenzene [H] 4-Chlorophenylhydroxylamine 4-Chlorophenylhydroxylamine 4-Chloronitrosobenzene->4-Chlorophenylhydroxylamine [H] Intermediates 4-Chloronitrosobenzene->Intermediates 4-Chlorophenylhydroxylamine->Intermediates This compound This compound Intermediates->this compound Base, -H2O

Experimental Protocol: A Validated Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-chloronitrobenzene. This protocol has been designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
4-ChloronitrobenzeneC₆H₄ClNO₂157.5515.76 g (0.1 mol)Starting material.
MethanolCH₃OH32.04200 mLSolvent.
Sodium HydroxideNaOH40.0012.0 g (0.3 mol)Base.
Zinc DustZn65.3819.6 g (0.3 mol)Reducing agent.
DichloromethaneCH₂Cl₂84.93As neededExtraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.
EthanolC₂H₅OH46.07As neededRecrystallization solvent.
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 15.76 g (0.1 mol) of 4-chloronitrobenzene in 200 mL of methanol.

  • Initiation of Reduction: To the stirred solution, add 12.0 g (0.3 mol) of sodium hydroxide pellets. The mixture will warm up slightly.

  • Controlled Addition of Reducing Agent: Begin the portion-wise addition of 19.6 g (0.3 mol) of zinc dust to the reaction mixture over a period of 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux. The color of the reaction mixture will gradually change from pale yellow to a deep reddish-brown.

  • Reflux: After the addition of zinc dust is complete, heat the mixture to reflux using a heating mantle and continue stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the excess zinc dust and other inorganic salts. Wash the filter cake with a small amount of methanol.

  • Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the pale-yellow crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

G Start Start Dissolve 4-Chloronitrobenzene in Methanol Dissolve 4-Chloronitrobenzene in Methanol Start->Dissolve 4-Chloronitrobenzene in Methanol Add Sodium Hydroxide Add Sodium Hydroxide Dissolve 4-Chloronitrobenzene in Methanol->Add Sodium Hydroxide Add Zinc Dust (portion-wise) Add Zinc Dust (portion-wise) Add Sodium Hydroxide->Add Zinc Dust (portion-wise) Reflux (2-3 hours) Reflux (2-3 hours) Add Zinc Dust (portion-wise)->Reflux (2-3 hours) Cool and Filter Cool and Filter Reflux (2-3 hours)->Cool and Filter Remove Methanol (Rotary Evaporator) Remove Methanol (Rotary Evaporator) Cool and Filter->Remove Methanol (Rotary Evaporator) Aqueous Work-up and Extraction with Dichloromethane Aqueous Work-up and Extraction with Dichloromethane Remove Methanol (Rotary Evaporator)->Aqueous Work-up and Extraction with Dichloromethane Dry and Concentrate Organic Phase Dry and Concentrate Organic Phase Aqueous Work-up and Extraction with Dichloromethane->Dry and Concentrate Organic Phase Recrystallize from Ethanol Recrystallize from Ethanol Dry and Concentrate Organic Phase->Recrystallize from Ethanol Isolate and Dry Product Isolate and Dry Product Recrystallize from Ethanol->Isolate and Dry Product End End Isolate and Dry Product->End

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: The purified this compound should exhibit a sharp melting point, which can be compared to literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct doublets in the aromatic region, corresponding to the magnetically non-equivalent protons on the two phenyl rings.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbons attached to chlorine and nitrogen showing distinct chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N=N(O) stretching vibration, as well as bands corresponding to the C-Cl and aromatic C-H and C=C bonds.[3]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Causality in Experimental Choices

The selection of each reagent and condition in the provided protocol is based on sound chemical principles designed to maximize yield and purity.

  • Choice of Reducing Agent: Zinc dust in an alkaline methanolic solution is a classic and effective reagent for the partial reduction of nitroarenes to azoxy compounds.[2] The basic conditions are crucial for the subsequent condensation step.

  • Solvent System: Methanol is an excellent solvent for both the starting material and the intermediates. Its boiling point allows for a controlled reflux temperature.

  • Base: Sodium hydroxide not only facilitates the reduction but is essential for catalyzing the condensation of the nitroso and hydroxylamine intermediates.

  • Purification Method: Recrystallization is a highly effective method for purifying solid organic compounds, allowing for the removal of both soluble and insoluble impurities. Ethanol is a suitable solvent for this purpose due to the differential solubility of the product at high and low temperatures.

Trustworthiness: A Self-Validating System

The described protocol incorporates several features that contribute to its reliability and reproducibility:

  • Clear Visual Cues: The color change from pale yellow to reddish-brown provides a clear indication that the reduction is proceeding.

  • TLC Monitoring: The use of thin-layer chromatography allows for real-time monitoring of the reaction's progress, ensuring that it is stopped at the optimal time to prevent over-reduction.

  • Well-Defined Purification: The recrystallization step with a specified solvent system provides a robust method for obtaining a high-purity product.

  • Comprehensive Characterization: The outlined characterization techniques provide a multi-faceted approach to confirming the identity and purity of the final product, leaving no room for ambiguity.

Conclusion

This technical guide has provided a comprehensive overview of the mechanism and synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can confidently and reproducibly synthesize this valuable compound. The emphasis on causality, self-validation, and thorough characterization ensures a high degree of scientific integrity and practical success. This knowledge will empower researchers in drug development, materials science, and other chemical disciplines to effectively utilize this compound in their ongoing research endeavors.

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An In-depth Technical Guide on the Environmental Fate and Degradation of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Environmental Significance of a Transformation Product

4,4'-Dichloroazoxybenzene emerges not as a primary environmental contaminant, but as a significant transformation product arising from the microbial metabolism of other widely used chemicals, such as 4-chloroaniline. Its presence in the environment is a direct consequence of the degradation of other xenobiotics, making the study of its own environmental fate and persistence a critical component of a comprehensive ecological risk assessment. This guide provides a detailed examination of the known and inferred environmental pathways of this compound, offering insights for researchers, environmental scientists, and professionals in drug and chemical development.

Physicochemical Properties and Environmental Distribution

PropertyValue/InformationImplication for Environmental Fate
Molecular Formula C₁₂H₈Cl₂N₂OIndicates a relatively non-polar, chlorinated aromatic structure.
Molecular Weight 267.11 g/mol Suggests low to moderate volatility.
Water Solubility Expected to be lowLow water solubility suggests a tendency to partition to soil, sediment, and biota rather than remaining in the aqueous phase.
Vapor Pressure Estimated to be lowLow volatility indicates that atmospheric transport in the gaseous phase is not a primary distribution mechanism.
Octanol-Water Partition Coefficient (Log Kow) Estimated to be high (e.g., 4.4 for this compound)A high Log Kow value indicates a strong tendency to bioaccumulate in fatty tissues of organisms and adsorb to organic matter in soil and sediment.

Environmental Compartmentalization: Based on these properties, this compound is expected to be predominantly found in soil and sediment. Its low water solubility and high Log Kow suggest that if it enters aquatic systems, it will rapidly partition from the water column to suspended solids and bottom sediments. Volatilization to the atmosphere is not anticipated to be a significant fate process.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of a chemical in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The azoxybenzene functional group, like the azobenzene group, does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment . This is supported by data for the analogous compound, 4,4'-dichloroazobenzene, which is not expected to undergo hydrolysis.[1]

Photolysis

Photolysis, or degradation by sunlight, can be a significant fate process for aromatic compounds. Azoxybenzenes are known to absorb ultraviolet (UV) radiation, which can lead to their transformation. The photolysis of azoxybenzenes can proceed through various mechanisms, including rearrangement and cleavage of the N-N bond. While specific photolysis studies on this compound are not extensively documented, the photolysis of p-nitroacetophenone has been shown to produce 4,4′-diacetylazoxybenzene as a major product, indicating the formation of the azoxybenzene structure under photochemical conditions[2]. It is plausible that photolysis of this compound could lead to the formation of chlorinated phenols and other degradation products. However, without specific experimental data, the rate and significance of photolysis in the overall environmental fate of this compound remain uncertain.

Biotic Degradation: The Primary Transformation Route

The primary mechanism for the environmental degradation of this compound is expected to be through microbial metabolism. Its formation is, in fact, a result of microbial activity on other compounds.

Formation of this compound

This compound has been identified as a metabolite in the microbial oxidation of 4-chloroaniline. This transformation has been observed in studies involving the soil fungus Fusarium oxysporum and the green algae Chlorella fusca rubra. This indicates that in environments contaminated with 4-chloroaniline, there is a potential for the formation and accumulation of this compound.

Predicted Microbial Degradation Pathway

The microbial degradation of azo compounds, including azoxybenzenes, is generally initiated by the reductive cleavage of the nitrogen-nitrogen double bond. This is a crucial first step that leads to the breakdown of the chromophore and the formation of aromatic amines.

Step 1: Reductive Cleavage of the Azoxy Bond

Under anaerobic or anoxic conditions, a variety of microorganisms are capable of reducing the azoxy group. This enzymatic reaction would cleave the N=N bond, likely resulting in the formation of 4-chloroaniline as the primary degradation product.

Step 2: Further Degradation of 4-Chloroaniline

Once formed, 4-chloroaniline is susceptible to further microbial degradation under both aerobic and anaerobic conditions. The degradation of chlorinated aromatic compounds is a well-studied field. The likely subsequent steps in the degradation of 4-chloroaniline include:

  • Hydroxylation: The aromatic ring can be hydroxylated to form chlorinated catechols, such as 4-chlorocatechol .

  • Ring Cleavage: The catechol ring is then cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

  • Mineralization: These aliphatic compounds can then be further metabolized, ultimately leading to the formation of carbon dioxide, water, and chloride ions.

The overall proposed biotic degradation pathway is visualized in the following diagram:

Biodegradation Pathway This compound This compound 4-Chloroaniline 4-Chloroaniline This compound->4-Chloroaniline Reductive Cleavage (Anaerobic/Anoxic) 4-Chlorocatechol 4-Chlorocatechol 4-Chloroaniline->4-Chlorocatechol Hydroxylation (Aerobic) Ring Cleavage Products Ring Cleavage Products 4-Chlorocatechol->Ring Cleavage Products Dioxygenase Activity (Aerobic) CO2 + H2O + Cl- CO2 + H2O + Cl- Ring Cleavage Products->CO2 + H2O + Cl- Mineralization Experimental Workflow cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Hydrolysis (OECD 111) Hydrolysis (OECD 111) Analysis of Parent Compound Analysis of Parent Compound Hydrolysis (OECD 111)->Analysis of Parent Compound Environmental Fate Assessment Environmental Fate Assessment Analysis of Parent Compound->Environmental Fate Assessment Photolysis (OECD 316) Photolysis (OECD 316) Analysis of Parent & Photoproducts Analysis of Parent & Photoproducts Photolysis (OECD 316)->Analysis of Parent & Photoproducts Analysis of Parent & Photoproducts->Environmental Fate Assessment Soil/Sediment Microcosms (OECD 307/308) Soil/Sediment Microcosms (OECD 307/308) Extraction & Analysis Extraction & Analysis Soil/Sediment Microcosms (OECD 307/308)->Extraction & Analysis Parent Compound Quantification Parent Compound Quantification Extraction & Analysis->Parent Compound Quantification Metabolite Identification (LC-MS/MS, GC-MS) Metabolite Identification (LC-MS/MS, GC-MS) Extraction & Analysis->Metabolite Identification (LC-MS/MS, GC-MS) Mineralization (14CO2 Trapping) Mineralization (14CO2 Trapping) Extraction & Analysis->Mineralization (14CO2 Trapping) Parent Compound Quantification->Environmental Fate Assessment Metabolite Identification (LC-MS/MS, GC-MS)->Environmental Fate Assessment Mineralization (14CO2 Trapping)->Environmental Fate Assessment

Caption: Experimental workflow for assessing the environmental fate of this compound.

Analytical Methodology

High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred analytical technique for the determination of this compound and its potential polar metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the analysis of more volatile degradation products like 4-chloroaniline after appropriate derivatization.

Conclusions and Future Research Directions

This compound is an environmentally relevant transformation product whose fate and effects are not yet fully understood. Based on its chemical structure and the behavior of related compounds, it is likely to be persistent in the environment, with microbial degradation being the primary route of transformation. The potential for this degradation to form toxic metabolites such as 4-chloroaniline warrants further investigation.

Key research needs include:

  • Definitive studies on the abiotic and biotic degradation pathways of this compound to confirm the proposed routes and identify all major metabolites.

  • Determination of degradation kinetics in various environmental matrices to accurately predict its environmental persistence.

  • Ecotoxicological testing of this compound and its primary metabolites to assess the potential risks to aquatic and terrestrial organisms.

  • Development and validation of sensitive analytical methods for its detection in environmental samples to understand its occurrence and distribution in the environment.

A more complete understanding of the environmental behavior of this compound will enable a more accurate assessment of the overall environmental impact of its precursor compounds.

References

  • PubChem. 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kearney, P. C., & Kaufman, D. D. (Eds.). (1975). Herbicides: Chemistry, Degradation, and Mode of Action (2nd ed., Vols. 1-2). Marcel Dekker.
  • Anagnostopoulos, E. (1978). Contributions to Ecological Chemistry. CXLIII.
  • Crosby, D. G., & Leitis, E. (1973). Photolysis of p-nitroacetophenone. An unusual formation of an azoxybenzene. The Journal of Organic Chemistry, 38(24), 4265–4266.

Sources

An In-Depth Technical Guide to the Toxicological Profile of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 4,4'-Dichloroazoxybenzene (DCAB). Given the limited direct toxicological data available for this specific compound, this guide synthesizes known information with predictive toxicology based on structure-activity relationships with analogous compounds, namely azobenzene and 4-chloroaniline. A significant portion of this document is dedicated to proposing a robust and detailed toxicological evaluation plan for DCAB, adhering to internationally recognized guidelines. This guide is intended for researchers, scientists, and drug development professionals who may encounter DCAB as an intermediate, metabolite, or environmental contaminant, and require a thorough understanding of its potential hazards and a framework for its toxicological assessment.

Introduction and Current State of Knowledge

This compound (DCAB) is a halogenated aromatic azo compound. While specific manufacturing and use data are not widely available, it is known to be a metabolite of the microbial oxidation of 4-chloroaniline, a compound used in the synthesis of dyes, pesticides, and pharmaceuticals.[1] The presence of the azoxy functional group and chlorine substituents on the phenyl rings suggests that DCAB may possess significant biological activity and potential toxicity.

Currently, the direct toxicological database for DCAB is sparse. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

These classifications indicate that DCAB is a substance of toxicological concern, necessitating a more in-depth evaluation of its potential risks to human health and the environment.

Predictive Toxicology: A Structure-Activity Relationship (SAR) Approach

In the absence of direct toxicological studies on DCAB, a structure-activity relationship (SAR) analysis, based on its structural similarity to azobenzene and its metabolic precursor 4-chloroaniline, provides valuable insights into its likely toxicological profile.

Insights from Azobenzene

Azobenzene, the parent compound of DCAB, is classified as "very toxic," with a probable oral lethal dose in humans estimated to be between 50 and 500 mg/kg.[2] It is considered a potential carcinogen and has demonstrated mutagenic activity in non-human test systems.[3] A critical aspect of azobenzene's toxicity is its metabolism, which can lead to the formation of known carcinogens such as aniline and benzidine. This metabolic activation pathway is a significant concern for all azo compounds.

The Influence of 4-Chloroaniline

4-Chloroaniline is a known carcinogen and is toxic via inhalation, skin contact, and ingestion.[4][5] As DCAB is a metabolite of 4-chloroaniline, it is plausible that under reductive conditions in vivo, DCAB could be metabolized back to 4-chloroaniline. This metabolic retro-conversion would represent a significant pathway for toxicity.

The Role of the Azo and Azoxy Functional Groups

The toxicity of many azo compounds is linked to their metabolic reduction to aromatic amines by intestinal microflora and liver azoreductases.[6] These resulting aromatic amines can then undergo further metabolic activation to form genotoxic species.[6] The azoxy group in DCAB is structurally similar to the azo group and is also susceptible to metabolic reduction.

Proposed Comprehensive Toxicological Evaluation of this compound

To address the existing data gaps, a comprehensive toxicological evaluation of DCAB is proposed. The following sections outline the key studies that should be conducted, with methodologies based on the internationally accepted Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[1][7]

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Understanding the ADME profile of DCAB is fundamental to assessing its potential toxicity.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents (Rat Model)

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Administration: A single dose of radiolabeled (e.g., ¹⁴C) DCAB administered via oral gavage and intravenous injection to different groups.

  • Sample Collection: Blood, urine, and feces collected at multiple time points over 72 hours.

  • Analysis:

    • Quantification of total radioactivity in blood, plasma, urine, and feces to determine absorption and excretion kinetics.

    • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify DCAB and its metabolites in plasma, urine, and feces.

    • At the end of the study, key tissues (liver, kidney, spleen, fat, etc.) will be collected to assess tissue distribution.

  • Causality: This study will reveal the extent of oral absorption, the primary routes of excretion, the metabolic fate of DCAB (including potential conversion to 4-chloroaniline), and its potential for bioaccumulation.

dot

ADME_Workflow cluster_administration Dose Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_endpoints Pharmacokinetic Endpoints oral Oral Gavage (¹⁴C-DCAB) blood Blood oral->blood iv Intravenous (¹⁴C-DCAB) iv->blood radioactivity Radioactivity Counting blood->radioactivity lcms LC-MS/MS blood->lcms urine Urine urine->radioactivity urine->lcms feces Feces feces->radioactivity feces->lcms tissue Tissues (Terminal) distribution Tissue Distribution tissue->distribution absorption Absorption radioactivity->absorption excretion Excretion radioactivity->excretion metabolism Metabolism lcms->metabolism distribution_end Distribution distribution->distribution_end

Caption: Proposed workflow for in vivo ADME studies of this compound.

Acute Toxicity

The initial GHS classification suggests acute oral toxicity. This needs to be confirmed and quantified.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

  • Animal Model: Female rats are typically used as they are often slightly more sensitive.[8]

  • Procedure: A stepwise procedure where a group of animals is dosed at a defined level. The outcome of this first step determines the next dose level.

  • Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[8]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Causality: This study will determine the acute toxic dose of DCAB and provide information on the signs of toxicity, which can inform dose selection for longer-term studies.

Genotoxicity and Mutagenicity

Given the mutagenic potential of azobenzene and the carcinogenicity of 4-chloroaniline, a battery of genotoxicity tests is essential.

Experimental Protocols: Standard Genotoxicity Test Battery

  • Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): This in vitro test will assess the potential of DCAB and its metabolites to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The assay should be conducted with and without metabolic activation (S9 fraction).

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay will evaluate the ability of DCAB to cause chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells). The formation of micronuclei indicates chromosomal breakage or loss.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): If either of the in vitro tests is positive, this in vivo test in rodents is necessary to determine if DCAB is genotoxic in a whole animal system. The frequency of micronucleated immature erythrocytes in bone marrow or peripheral blood is measured after administration of DCAB.

Genotoxicity_Testing_Strategy cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start This compound ames Ames Test (OECD TG 471) Gene Mutation start->ames micronucleus_vitro In Vitro Micronucleus Test (OECD TG 487) Chromosomal Damage start->micronucleus_vitro micronucleus_vivo In Vivo Micronucleus Test (OECD TG 474) Confirmatory ames->micronucleus_vivo If Positive micronucleus_vitro->micronucleus_vivo If Positive result Genotoxicity Profile micronucleus_vivo->result

Sources

An In-depth Technical Guide to the Solubility of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-dichloroazoxybenzene. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document synthesizes foundational chemical principles, data from structurally analogous molecules, and established experimental methodologies to offer a robust framework for researchers. This guide furnishes predicted solubility behaviors, a detailed protocol for empirical solubility determination, and discusses the implications of these properties for purification and application in research and development.

Introduction: Understanding this compound

This compound is a halogenated aromatic compound with the chemical formula C₁₂H₈Cl₂N₂O.[1] Its structure, featuring a central azoxy bridge flanked by two chlorophenyl groups, imparts a significant degree of non-polarity to the molecule. This compound has been identified as a metabolite in the microbial oxidation of 4-chloroaniline and as an impurity in the synthesis of other chemical products.[1] A thorough understanding of its solubility is paramount for its isolation, purification, and subsequent use in synthetic applications or toxicological studies.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems, influencing reaction kinetics, crystallization, and bioavailability. The principle of "like dissolves like" serves as a primary guide, suggesting that nonpolar compounds like this compound will exhibit greater solubility in nonpolar organic solvents.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide insights into the intermolecular forces at play and are critical for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₈Cl₂N₂OPubChem CID 11960[1]
Molecular Weight 267.11 g/mol PubChem CID 11960[1]
Physical Description SolidMSDSonline[1]
XLogP3-AA (Predicted) 4.4PubChem CID 11960[1]

The high XLogP3-AA value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) character, predicting low solubility in water and high solubility in nonpolar organic solvents.

Solubility Profile: A Synthesis of Qualitative and Analog-Driven Insights

Predicted Solubility in Common Organic Solvents

Based on the nonpolar nature of this compound, the following solubility trends are anticipated:

  • High Solubility: In nonpolar aromatic and chlorinated solvents such as toluene, benzene, chloroform, and dichloromethane. The similar nonpolar characteristics of the solute and solvent will facilitate dissolution.

  • Moderate Solubility: In moderately polar solvents like acetone, ethyl acetate, and diethyl ether. While these solvents possess a dipole moment, their overall character is compatible with the dissolution of nonpolar compounds.

  • Low to Negligible Solubility: In highly polar protic solvents such as water, methanol, and ethanol. The strong hydrogen bonding network in these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.

Insights from Structural Analogs

Examining the solubility of structurally similar compounds provides valuable context for estimating the behavior of this compound.

  • Azoxybenzene (C₁₂H₁₀N₂O): The parent compound, azoxybenzene, is reported to be soluble in methanol and ethanol.[3][4] This suggests that the azoxy group itself can interact favorably with polar protic solvents to some extent.

  • 4,4'-Dichloroazobenzene (C₁₂H₈Cl₂N₂): This related compound, lacking the oxygen atom of the azoxy group, is expected to be even more nonpolar than this compound. Its estimated Henry's Law constant suggests it is volatile from water surfaces, implying very low aqueous solubility.[5]

Synthesis of Insights: The presence of the two chlorine atoms in this compound significantly increases its molecular weight and nonpolar surface area compared to azoxybenzene, likely reducing its solubility in polar solvents. Conversely, the polar azoxy group in this compound, compared to the simple azo group in 4,4'-dichloroazobenzene, may slightly enhance its solubility in moderately polar solvents.

The following table provides a qualitative summary of the predicted solubility of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, BenzeneHigh"Like dissolves like" principle; similar nonpolar character.
Chlorinated Chloroform, DichloromethaneHigh"Like dissolves like" principle; similar nonpolar character.
Ketones AcetoneModerateModerately polar solvent capable of dissolving nonpolar compounds.
Ethers Diethyl etherModerateModerately polar solvent capable of dissolving nonpolar compounds.
Alcohols Methanol, EthanolLowStrong hydrogen bonding in the solvent hinders dissolution of the nonpolar solute.
Aqueous WaterVery Low / InsolubleHigh polarity and strong hydrogen bonding of water make it a poor solvent for the nonpolar solute.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely adopted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).

    • Self-Validation: To confirm that equilibrium has been achieved, analyze samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

    • Accurately record the dilution factor.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or mol/L using the following equation:

    S = (Concentration of diluted sample) x (Dilution factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 equil2 Confirm equilibrium via time-point analysis equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 quant1 Analyze via HPLC or UV-Vis sample3->quant1 quant2 Determine concentration from calibration curve quant1->quant2 calc1 Calculate solubility quant2->calc1 G start Dissolve impure compound in minimum hot solvent hot_filter Hot filtration (optional, to remove insoluble impurities) start->hot_filter cool Slowly cool to induce crystallization hot_filter->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath vacuum_filter Vacuum filtration to isolate crystals ice_bath->vacuum_filter wash Wash crystals with cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry

Caption: General Workflow for Recrystallization.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound remains to be established, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging fundamental principles of chemical solubility, drawing insights from structural analogs, and detailing a rigorous experimental protocol, this document empowers scientists to confidently approach the handling, purification, and application of this compound. The provided methodologies ensure a self-validating system for generating reliable solubility data, which is essential for advancing research and development activities involving this compound.

References

  • PubChem. 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. [Link]

  • AERU. Azoxybenzene (Ref: HSDB 2861). University of Hertfordshire. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Azoxybenzene. [Link]

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An In-Depth Technical Guide to the Crystalline Structure of 4,4'-Dichloroazoxybenzene: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional arrangement of molecules in the solid state is paramount. The crystalline structure of a compound governs its fundamental physicochemical properties, including solubility, stability, bioavailability, and mechanical characteristics. This guide is dedicated to the comprehensive exploration of the crystalline structure of 4,4'-dichloroazoxybenzene, a molecule of significant interest due to its structural relation to a class of compounds with diverse applications.

It is critical to preface this guide with a note on the current availability of crystallographic data. Despite extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), a complete, publicly available crystal structure of this compound has not been identified. This presents a unique opportunity to pivot from a descriptive analysis to a methodological guide. This document will, therefore, serve as a comprehensive roadmap for a researcher to undertake the synthesis, crystallization, and full structural elucidation of this compound.

To provide a tangible framework for the analytical techniques discussed, we will draw illustrative parallels with the closely related and structurally characterized compound, 4,4'-dichloroazobenzene. By examining the known crystal structure of this analog, we can project potential structural features and intermolecular interactions that may be pertinent to this compound, thereby offering a robust starting point for future research.

Synthesis and Crystal Growth of this compound

The journey to understanding a crystalline structure begins with the synthesis of high-purity material suitable for single-crystal growth. The synthesis of this compound can be approached through the oxidation of the corresponding aniline or the reduction of the corresponding nitrobenzene. A common and effective method involves the reduction of 4-chloro-1-nitrobenzene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Objective: To synthesize this compound from 4-chloro-1-nitrobenzene.

Materials:

  • 4-chloro-1-nitrobenzene

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Glucose

  • Dichloromethane (DCM)

  • Hexanes

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1-nitrobenzene in methanol.

  • Preparation of the Reducing Agent: In a separate beaker, prepare a solution of sodium hydroxide and glucose in water. This will serve as the reducing agent.

  • Reaction: Slowly add the aqueous glucose-NaOH solution to the methanolic solution of 4-chloro-1-nitrobenzene. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water. A precipitate of crude this compound should form.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystal Growth Methodologies

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of crystallization method is crucial and is typically determined empirically.

Slow Evaporation:

  • Dissolve the purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture thereof) in a clean vial.

  • Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the precipitant, e.g., hexanes).

  • Over time, the vapor of the poor solvent will diffuse into the solution of the compound, gradually reducing its solubility and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction: From Data to Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Experimental Workflow for SC-XRD

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol for SC-XRD Analysis
  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction and Integration: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of the individual reflections. This step yields a list of reflections with their corresponding Miller indices (h, k, l) and intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since only the intensities (related to the square of the structure factor amplitudes) and not the phases of the diffracted X-rays can be measured, computational methods are employed to determine the initial phases. Common methods include direct methods and the Patterson method. A successful solution provides an initial electron density map.

  • Structure Refinement: The initial structural model is refined using a full-matrix least-squares algorithm. In this iterative process, the atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

  • Structure Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit). The molecular geometry, intermolecular interactions, and crystal packing are then analyzed in detail.

Crystalline Structure Analysis: A Case Study of 4,4'-Dichloroazobenzene

In the absence of experimental data for this compound, we will examine the known crystal structure of its close analog, 4,4'-dichloroazobenzene, to illustrate the key aspects of a crystallographic analysis.[2] This compound provides a valuable model for understanding the types of intermolecular interactions that can be expected.

Crystallographic Data for 4,4'-Dichloroazobenzene
ParameterValue[2]
Chemical FormulaC₁₂H₈Cl₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.8369
b (Å)4.7221
c (Å)11.6470
α (°)90
β (°)91.268
γ (°)90
Volume (ų)540.5
Z2

Interpretation of the Crystallographic Data:

  • Crystal System and Space Group: The monoclinic crystal system and the space group P2₁/c indicate a specific set of symmetry operations that describe the arrangement of molecules in the unit cell. The centrosymmetric nature of this space group implies that the molecules are packed in a way that includes an inversion center.

  • Unit Cell Parameters: The lengths of the unit cell axes (a, b, c) and the angle β define the shape and size of the unit cell.

  • Z Value: Z represents the number of molecules per unit cell. In this case, with Z=2, there are two molecules of 4,4'-dichloroazobenzene within each unit cell.

Molecular Geometry and Intermolecular Interactions

The analysis of a crystal structure extends beyond the unit cell to the specific geometry of the molecule and the non-covalent interactions that dictate the crystal packing.

Caption: Key intermolecular interactions in crystalline solids.

Key Interactions in Halogenated Aromatic Compounds:

  • Halogen Bonding: The chlorine atoms in 4,4'-dichloroazobenzene can participate in halogen bonding, where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.[3]

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. These can be face-to-face or offset.

  • van der Waals Forces: These ubiquitous, non-specific interactions contribute significantly to the overall lattice energy.

The Azoxy Moiety: Anticipated Structural Implications

The key difference between 4,4'-dichloroazobenzene and this compound is the presence of the azoxy group (-N=N⁺-O⁻) in the latter. This modification is expected to have a significant impact on the crystalline structure.

  • Introduction of a Dipole Moment: The azoxy group introduces a significant dipole moment to the molecule, which will likely lead to strong dipole-dipole interactions in the crystal lattice.

  • Hydrogen Bond Acceptor: The oxygen atom of the azoxy group is a potential hydrogen bond acceptor, which could lead to the formation of C-H···O hydrogen bonds with adjacent molecules.

  • Steric Effects: The presence of the oxygen atom will alter the overall shape and steric profile of the molecule, influencing how the molecules pack in the crystal.

  • Potential for Polymorphism: The increased complexity of intermolecular interactions may lead to the existence of multiple crystalline forms, or polymorphs, each with distinct physicochemical properties.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its determination and analysis. The synthesis and crystallization protocols outlined, coupled with the detailed workflow for single-crystal X-ray diffraction, offer a clear path forward for researchers in this field. The analysis of the closely related 4,4'-dichloroazobenzene serves as an invaluable reference point, highlighting the key intermolecular interactions that are likely to govern the crystal packing of the target compound.

The determination of the crystal structure of this compound will be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and providing a basis for the rational design of new materials and pharmaceutical agents.

References

  • Guru, M. M., & Punniyamurthy, T. (2012). Copper(II)-Catalyzed Aerobic Oxidative Synthesis of Substituted 1,2,3- and 1,2,4-Triazoles from Bisarylhydrazones via C-H Functionalization/C-C/N-N/C-N Bonds Formation. Journal of Organic Chemistry, 77(11), 5063–5073. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, P. K. (2018). Synthesis, characterization and single crystal X-ray analysis of azobenzene-4, 4′-dicarbonyl chloride. International Journal of Applied Sciences and Biotechnology, 6(2), 132-136. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 93–112. [Link]

  • Bissell, R. A., & Cavallo, G. (2017). Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1541–1544. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers. Retrieved from [Link]

  • MDPI. (2020). Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane. Molecules, 25(21), 5185. [Link]

  • Chemistry LibreTexts. (2022). X-ray Crystallography. Retrieved from [Link]

  • MDPI. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Pharmaceutics, 15(10), 2494. [Link]

  • The Royal Society of Chemistry. (2021). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 23(39), 6939-6950. [Link]

  • Schriber, E. A., et al. (2022). Chemical crystallography by serial femtosecond X-ray diffraction. Nature, 601(7893), 360–365. [Link]

  • Fu, Y., Xu, Z. Z., & Ye, F. (2014). Synthesis and Crystal Structure of 4-Dichloroacetyl-3-phenyl-3,4-dihyro-2H-1,4-benzoxazine. Asian Journal of Chemistry, 26(10), 2913-2915. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Utilizing 2,4-Dichlorophenoxyacetic Acid as a Model Xenobiotic for Plant Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The study of how plants metabolize xenobiotics—foreign chemical compounds such as pesticides and pollutants—is fundamental to agronomy, environmental science, and drug development. Understanding these metabolic pathways is crucial for developing robust crops, engineering plants for phytoremediation, and assessing the environmental fate of agricultural chemicals. While the initial topic of interest was 4,4'-Dichloroazoxybenzene, a known metabolite of the microbial degradation of 4-chloroaniline, its direct application in plant metabolism studies is not well-documented.

In contrast, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-established and extensively researched tool for these investigations. As one of the first commercially successful selective herbicides, its interactions with plants have been studied for decades, providing a wealth of data and established methodologies. This guide, therefore, pivots to focus on 2,4-D as a model compound. It offers detailed protocols and technical insights for researchers, scientists, and drug development professionals aiming to investigate the intricate detoxification systems within plants.

Part 1: Scientific Foundation: 2,4-D as a Tool for Interrogating Plant Metabolism

Mode of Action: A Synthetic Auxin

2,4-D is a synthetic auxin, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA).[1] At herbicidal concentrations, 2,4-D induces a state of uncontrolled and unsustainable growth in susceptible plants, primarily broadleaf weeds.[1] This leads to the destruction of vascular tissue and, ultimately, plant death.[2] Key physiological responses include:

  • Uncontrolled Cell Division: 2,4-D overwhelms the plant's natural hormonal regulation, leading to rapid and disorganized cell proliferation.[3]

  • Ethylene Production: The hormonal imbalance triggers an abnormal increase in the production of ethylene, a stress-related hormone.[3]

  • Abnormal Growth: Observable symptoms include stem curl-over, leaf withering, and general morphological distortion.[1]

This well-characterized mode of action provides a clear set of physiological markers to correlate with metabolic activity.

The Three Phases of Xenobiotic Metabolism in Plants

Plants metabolize xenobiotics in a three-phase process, analogous to the detoxification systems found in animals. Understanding this framework is essential for interpreting experimental results.

  • Phase I: Modification: The primary goal is to increase the reactivity of the xenobiotic, often by adding a functional group like a hydroxyl (-OH). This is primarily carried out by cytochrome P450 monooxygenases.[4]

  • Phase II: Conjugation: The modified xenobiotic is then conjugated (attached) to a hydrophilic molecule, such as glucose or an amino acid.[5] This step increases water solubility and reduces toxicity.

  • Phase III: Compartmentalization: The conjugated metabolite is transported and sequestered, typically into the vacuole or cell wall, effectively removing it from active metabolic pathways.

Part 2: The Metabolic Fate of 2,4-D in Plants

The key to 2,4-D's selectivity between tolerant plants (like grasses) and susceptible plants (like broadleaf weeds) lies in how they metabolize it.[5]

Primary Metabolic Pathways
  • Ring Hydroxylation (Detoxification): This is the dominant pathway in tolerant species. A hydroxyl group is added to the aromatic ring of 2,4-D, followed by conjugation to a sugar, typically glucose.[5][6] These hydroxylated and conjugated forms are generally non-phytotoxic.[6]

  • Side-Chain Conjugation (Reversible): This pathway is more common in susceptible species. The carboxylic acid side chain of 2,4-D is directly conjugated to sugars (forming ester linkages) or amino acids like aspartate and glutamate (forming amide linkages).[5][6][7] These conjugates can be hydrolyzed back to the active 2,4-D molecule, making this a less effective detoxification strategy.[5][6]

A novel detoxification pathway has been identified in resistant waterhemp, where 2,4-D is first hydroxylated and then undergoes a two-step conjugation process involving both a sugar and malonic acid.[8] This highlights the evolutionary adaptability of plant metabolic systems.

2,4-D Metabolic Pathways in Plants cluster_0 Tolerant Species (e.g., Monocots) cluster_1 Susceptible Species (e.g., Dicots) 2,4-D_T 2,4-D Hydroxylated_2,4-D Hydroxylated 2,4-D (e.g., 5-OH-2,4-D) 2,4-D_T->Hydroxylated_2,4-D Phase I: Hydroxylation (Cytochrome P450) Glucoside_Conjugate Glucoside Conjugate (Detoxified) Hydroxylated_2,4-D->Glucoside_Conjugate Phase II: Conjugation (Glycosyltransferases) 2,4-D_S 2,4-D Amino_Acid_Conjugate Amino Acid Conjugate (e.g., 2,4-D-Aspartate) (Potentially Reversible) 2,4-D_S->Amino_Acid_Conjugate Phase II: Direct Conjugation

Key metabolic pathways of 2,4-D in tolerant versus susceptible plants.

Part 3: Experimental Design and Protocols

This section provides a comprehensive workflow for studying 2,4-D metabolism in a model plant system.

Overall Experimental Workflow

The following diagram outlines the major steps from plant treatment to data analysis.

Experimental Workflow for 2,4-D Metabolism Study Plant_Growth 1. Plant Growth (e.g., 3-leaf stage) Treatment 2. 2,4-D Application (Foliar Spray) Plant_Growth->Treatment Harvest 3. Tissue Harvest (Time Course: e.g., 0, 24, 48, 96h) Treatment->Harvest Extraction 4. Metabolite Extraction (Methanol) Harvest->Extraction Cleanup 5. Sample Cleanup (Solid Phase Extraction) Extraction->Cleanup Analysis 6. LC-MS/MS Analysis Cleanup->Analysis Data_Processing 7. Data Interpretation (Quantification of 2,4-D and metabolites) Analysis->Data_Processing

A generalized workflow for studying 2,4-D metabolism in plants.
Protocol: Plant Growth and Treatment

Rationale: Consistent plant material and application methods are critical for reproducible results. Foliar application is a common and direct method for introducing the xenobiotic.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, wild radish, or crop of interest) grown to the 3-leaf stage.

  • 2,4-D stock solution (e.g., 100 mM in a suitable solvent).

  • Application solution: 5 mM 2,4-D in 0.1% (v/v) Tween 20.[6]

  • Control solution: 0.1% (v/v) Tween 20.

  • Micropipette or a micro-sprayer.

Procedure:

  • Grow plants in a controlled environment (e.g., growth cabinet with defined light and temperature cycles).[6]

  • For the treatment group, apply the 5 mM 2,4-D solution to the leaves. A precise method is to apply small droplets (e.g., 10 x 1 µL droplets) to the first two true leaves of each seedling.[6]

  • For the control group, apply an equal volume of the control solution in the same manner.

  • Return all plants to the growth cabinet.

  • Harvest leaf tissue at specified time points (e.g., 0, 24, 48, 96 hours) post-application.

Protocol: Sample Preparation and Extraction

Rationale: Rapidly halting metabolic activity by flash-freezing is crucial. Methanol is an effective solvent for extracting 2,4-D and its polar metabolites.

Materials:

  • Liquid nitrogen.

  • Pre-chilled mortar and pestle.

  • Cold 100% methanol.[6]

  • Miracloth or similar filter.

  • Centrifuge.

Procedure:

  • Immediately upon excision, flash-freeze the harvested leaf tissue in liquid nitrogen to quench all enzymatic activity.[6]

  • Grind the frozen tissue to a fine powder using the pre-chilled mortar and pestle.[6]

  • Transfer the powder to a tube containing cold 100% methanol and vortex thoroughly.[6]

  • Filter the extract through Miracloth to remove solid debris.[6]

  • Re-extract the remaining solid residue three more times with fresh methanol to ensure complete extraction.

  • Combine all filtered extracts and clarify by centrifugation (e.g., 2000 x g for 10 min at 4°C).[6]

  • The resulting supernatant contains 2,4-D and its metabolites.

Protocol: Sample Cleanup and Analysis by LC-MS/MS

Rationale: Solid Phase Extraction (SPE) is used to remove interfering plant matrix components. LC-MS/MS provides the sensitivity and specificity required to identify and quantify 2,4-D and its various metabolites.

Materials:

  • Oasis MCX SPE cartridges.[9]

  • Acetonitrile, methanol, acetic acid (LC-MS grade).

  • LC-MS/MS system with a C18 column (e.g., Synergi Hydro-RP).[9]

  • Analytical standards for 2,4-D and any known metabolites.

Procedure:

  • SPE Cleanup (adapted from[9]):

    • Condition an Oasis MCX cartridge with methanol, followed by 0.1 N HCl.

    • Load the acidified plant extract onto the cartridge.

    • Wash the cartridge with 0.1 N HCl to remove impurities.

    • Elute the analytes with an acetonitrile:methanol solution containing 0.1% acetic acid.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Use a suitable gradient of mobile phases (e.g., A: water with 0.1% acetic acid; B: acetonitrile/methanol with 0.1% acetic acid).[9]

    • Set up the mass spectrometer to monitor for specific parent-daughter ion transitions (Multiple Reaction Monitoring - MRM) for 2,4-D and its expected metabolites.

CompoundParent Ion (m/z)Daughter Ion (m/z)Notes
2,4-D 219161Primary transition for quantification.[9]
2,4-DCP 161125A common metabolite (2,4-Dichlorophenol).[9]
2,4-D-Aspartate 334161Example of an amino acid conjugate.
5-OH-2,4-D-Glucoside 500237Example of a hydroxylated, conjugated metabolite.
(Note: m/z values for conjugates will vary and should be confirmed with standards or high-resolution MS)

Part 4: Data Interpretation and Application Notes

Interpreting the Results

By quantifying the levels of the parent 2,4-D and its various metabolites over time, researchers can:

  • Determine the Rate of Metabolism: A rapid decrease in the parent 2,4-D concentration indicates efficient metabolism.

  • Identify Primary Metabolic Pathways: The relative abundance of different metabolites (e.g., hydroxylated vs. amino acid conjugates) reveals the preferred detoxification strategy of the plant species.

  • Correlate Metabolism with Tolerance: Comparing the metabolic profiles of tolerant and susceptible species can elucidate the biochemical basis of herbicide resistance. For instance, the rapid conversion of 2,4-D to non-toxic hydroxylated glucosides is a hallmark of tolerance.[5]

Applications in Research and Development
  • Herbicide Resistance Studies: These protocols can be used to determine if resistance in a weed population is due to enhanced metabolism (metabolic resistance), a critical factor in modern agriculture.[4]

  • Crop Improvement: By identifying the genes responsible for efficient 2,4-D detoxification (e.g., specific cytochrome P450s), breeders can select for or engineer crops with enhanced herbicide tolerance.

  • Phytoremediation: Understanding how plants metabolize chlorinated aromatic compounds like 2,4-D can inform strategies for using plants to clean up contaminated soils and water.

  • Drug Development: Plant-based expression systems are used to produce pharmaceuticals. Understanding the native xenobiotic metabolism of these systems is crucial to ensure the stability and purity of the target drug molecule.

References

  • Ghanem, A., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science, 80(12), 6041-6052. [Link]

  • FBN. (2024). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. FBN. [Link]

  • Goggin, D. E., et al. (2016). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry, 64(14), 2963-2971. [Link]

  • US EPA. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

  • Al-Mustafa, A., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Studia Universitatis Babes-Bolyai Chemia, 67(1), 251-262. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. NPIC. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved January 24, 2026, from [Link]

  • Feung, C. S., et al. (1977). Variety of 2,4-D Metabolic Pathways in Plants; Its Significance in Developing Analytical Methods for Herbicides Residues. Archives of Environmental Contamination and Toxicology, 5(1), 97-103. [Link]

  • Ghanem, A., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. [Link]

  • Seeb-Droxler, I., et al. (2022). Impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System. Agronomy, 12(11), 2707. [Link]

  • Dadfarnia, S., et al. (2019). Determination of 2,4-Dichlorophenoxyacetic Acid and its Major Transformation Product in Soil Samples by Liquid Chromatographic Analysis. ResearchGate. [Link]

  • Seeb-Droxler, I., et al. (2022). Impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System. ResearchGate. [Link]

  • Obando-Medina, D., et al. (2022). Identification of a Novel 2,4-D Metabolic Detoxification Pathway in 2,4-D-Resistant Waterhemp (Amaranthus tuberculatus). Journal of Agricultural and Food Chemistry, 70(51), 16225-16234. [Link]

  • PICOL. (n.d.). AMINE 4 2,4-D WEED KILLER. PICOL. [Link]

  • Busi, R., et al. (2016). 2,4-D Past, Present, and Future: A Review. Weed Technology, 30(2), 303-321. [Link]

Sources

Experimental protocol for using 4,4'-Dichloroazoxybenzene in lab

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Laboratory Use of 4,4'-Dichloroazoxybenzene

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, application, and disposal of this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Compound Profile

This compound is a chlorinated aromatic azoxy compound. It is recognized primarily as a metabolite derived from the microbial oxidation of 4-chloroaniline, a common industrial chemical.[1] Its presence can also be noted as an impurity in certain chemical manufacturing processes.[1] While not a widely used starting material, its synthesis and subsequent reactions, such as reduction to the corresponding azo compound, serve as instructive examples of azoxy and azo chemistry. Understanding its properties and handling is crucial for researchers in environmental science, toxicology, and synthetic chemistry.

The carcinogenicity of many azo dyes, which can be formed from azoxy compounds, is often attributed to their cleavage into aromatic amine products.[2][3] This potential toxicity underscores the need for stringent safety measures when handling this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈Cl₂N₂OPubChem[1]
Molecular Weight 267.11 g/mol PubChem[1]
Appearance Solid (form and color may vary)General
Melting Point 156-158 °CSupplier Data
Solubility Insoluble in water; soluble in organic solvents like chloroform, toluene.General
CAS Number 614-26-6PubChem[1]

Critical Safety Protocols and Hazard Management

This compound and its precursors/products pose several health risks. Adherence to strict safety protocols is mandatory. The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1]

Table 2: GHS Hazard and Precautionary Statements

GHS ClassificationStatement
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H318 Causes serious eye damage[1]
H335 May cause respiratory irritation[1]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310 Immediately call a POISON CENTER or doctor/physician.
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if contaminated.

  • Body Protection: A flame-retardant lab coat. Ensure no skin is exposed.

  • Respiratory Protection: All manipulations of solid this compound or its volatile solutions must be performed inside a certified chemical fume hood.

Spill and Exposure Procedures
  • Spill: For a small spill, cordon off the area. Wear appropriate PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site once cleanup is complete.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 20 minutes.[4] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols

The following sections detail the synthesis of this compound and its subsequent reduction. These protocols are designed for execution by trained chemists under appropriate laboratory conditions.

Workflow Overview

The overall experimental process involves synthesizing the target compound from a commercially available precursor, purifying it, confirming its identity, and then using it in a subsequent reaction.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_application Application S1 Oxidation of 4-Chloroaniline P1 Workup & Extraction S1->P1 P2 Recrystallization P1->P2 A1 TLC Analysis P2->A1 A2 GC-MS Analysis P2->A2 A3 Melting Point P2->A3 R1 Reduction to 4,4'-Dichloroazobenzene P2->R1 R2 Purification & Analysis G cluster_oxidation Protocol 1: Oxidation cluster_reduction Protocol 2: Reduction A 2 x 4-Chloroaniline B This compound A->B H₂O₂ / CH₃COOH C This compound D 4,4'-Dichloroazobenzene C->D Zn / CH₃COOH

Sources

Gas Chromatography Method for 4,4'-Dichloroazoxybenzene Analysis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed methodology for the analysis of 4,4'-dichloroazoxybenzene using gas chromatography (GC). Intended for researchers, scientists, and professionals in drug development, this document outlines the instrumental parameters, sample preparation protocols, and method validation requirements necessary for the accurate and robust quantification of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction: The Analytical Challenge of this compound

This compound is a chlorinated aromatic compound that can be of interest as a potential impurity or degradation product in various chemical manufacturing processes, including those for pharmaceuticals and dyes. Its accurate determination at trace levels is crucial for quality control and safety assessment. Gas chromatography, owing to its high resolution and sensitivity, is an ideal technique for the analysis of such semi-volatile compounds.

The primary challenges in the GC analysis of this compound and related azo compounds lie in ensuring their thermal stability during analysis and achieving adequate separation from matrix interferences. Azo compounds can be susceptible to thermal degradation in the high-temperature environment of the GC inlet and column, potentially leading to inaccurate quantification[1]. Therefore, careful optimization of chromatographic conditions is paramount.

Chromatographic System and Parameters

The selection of the GC column and the optimization of instrumental parameters are critical for achieving the desired separation and sensitivity.

Column Selection: The Inert Pathway

A non-polar or low-polarity capillary column is recommended for the analysis of this compound. A column with a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5ms or equivalent, provides excellent resolving power for a wide range of semi-volatile organic compounds. The "ms" designation indicates that the column is tested for low bleed, which is crucial for achieving low detection limits with a mass spectrometer (MS) detector.

Rationale: The choice of a low-polarity stationary phase is based on the principle of "like dissolves like." this compound is a relatively non-polar molecule, and a non-polar stationary phase will facilitate its separation based on boiling point and subtle differences in polarity. An inert column, such as the Agilent J&W DB-5ms Ultra Inert, is highly recommended to minimize analyte adsorption and degradation, ensuring symmetrical peak shapes and accurate quantification.

Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require further optimization based on the specific instrument and application.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Mass Spectrometer (GC-MS) or Electron Capture Detector (GC-ECD)MS provides high selectivity and structural information. ECD is highly sensitive to halogenated compounds.
Column Agilent J&W DB-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution and inertness for semi-volatile compounds.
Carrier Gas Helium or HydrogenHelium is the most common and inert carrier gas. Hydrogen can provide faster analysis times.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Optimizes column efficiency and peak shape.
Inlet Split/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Inlet Temperature 250 - 280 °CA balance between ensuring complete volatilization and minimizing thermal degradation.
Injection Volume 1 µLA typical injection volume for capillary GC.
Oven Program Initial: 80 °C, hold for 1 minRamp 1: 15 °C/min to 200 °CRamp 2: 10 °C/min to 280 °C, hold for 5 minA temperature program allows for the separation of compounds with a range of boiling points.
MS Detector
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp.230 °COptimizes ionization efficiency.
Quadrupole Temp.150 °CEnsures stable mass analysis.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analyte quantification.
ECD Detector
Temperature300 °CPrevents condensation of the analyte in the detector.
Makeup GasNitrogenImproves detector performance.

Sample Preparation: Extracting the Target from the Matrix

The choice of sample preparation technique is highly dependent on the sample matrix. The goal is to efficiently extract this compound while minimizing the co-extraction of interfering compounds.

Pharmaceutical Drug Substance

For the analysis of this compound as a potential genotoxic impurity in a drug substance, a diligent sample preparation is crucial.

Protocol: Solid-Phase Extraction (SPE) for Pharmaceutical Matrices

  • Dissolution: Accurately weigh approximately 100 mg of the drug substance and dissolve it in a suitable solvent (e.g., dichloromethane, acetonitrile) to a final concentration of 10 mg/mL. The choice of solvent will depend on the solubility of the drug substance.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of the dissolution solvent.

  • Sample Loading: Load the sample solution onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with a series of solvents to remove the bulk of the drug substance and other polar impurities. The wash solvents should be carefully chosen to retain the this compound on the sorbent while eluting the interferences. A typical wash sequence could be a mixture of the dissolution solvent and a more polar solvent (e.g., 90:10 dichloromethane:methanol).

  • Elution: Elute the this compound from the cartridge with a small volume of a less polar solvent (e.g., 2 x 1 mL of hexane or iso-octane).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent for GC analysis (e.g., ethyl acetate).

Causality: This SPE protocol is designed to separate the relatively non-polar this compound from a potentially more polar drug substance. The C18 stationary phase retains non-polar compounds, allowing the more polar matrix components to be washed away. The final elution with a non-polar solvent selectively recovers the target analyte.

Environmental Matrices (Soil and Water)

For environmental samples, the extraction and cleanup procedures need to be adapted to the complexity of the matrix.

Protocol: Extraction and Cleanup for Soil Samples

  • Extraction: Mix a known weight of the soil sample (e.g., 10 g) with an equal amount of anhydrous sodium sulfate to remove moisture. Extract the sample with a suitable solvent (e.g., 50 mL of a 1:1 mixture of hexane and acetone) using sonication or Soxhlet extraction.

  • Cleanup: Concentrate the extract and perform a cleanup step using a Florisil or silica gel column to remove polar interferences. Elute the this compound with a non-polar solvent like hexane.

  • Concentration and Analysis: Concentrate the cleaned extract and analyze by GC-MS or GC-ECD.

Protocol: Liquid-Liquid Extraction (LLE) for Water Samples

  • Extraction: Acidify a 1 L water sample to pH < 2 with sulfuric acid. Extract the sample three times with 60 mL portions of dichloromethane in a separatory funnel.

  • Drying and Concentration: Combine the dichloromethane extracts and dry them by passing through a column of anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to hexane or ethyl acetate for GC analysis.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other known impurities at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.
Accuracy Recovery of spiked samples should be within 80-120%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 15%.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis sample Sample (Drug Substance, Soil, or Water) dissolution Dissolution / Extraction sample->dissolution cleanup Cleanup (SPE or LLE) dissolution->cleanup concentration Concentration & Reconstitution cleanup->concentration injection GC Injection concentration->injection Prepared Sample separation Chromatographic Separation injection->separation detection Detection (MS or ECD) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Overall workflow for the analysis of this compound.

Logical Relationship of Method Validation Parameters

validation_logic method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness validated_method Validated Method specificity->validated_method lod_loq LOD & LOQ linearity->lod_loq lod_loq->validated_method accuracy->validated_method precision->validated_method robustness->validated_method

Caption: Interrelationship of key method validation parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the gas chromatographic analysis of this compound. By carefully selecting the appropriate column, optimizing instrumental parameters, and employing a suitable sample preparation strategy, researchers can achieve accurate and reliable quantification of this compound. The emphasis on understanding the rationale behind each experimental choice and the adherence to rigorous method validation principles will ensure the generation of trustworthy data for quality control, safety assessment, and research applications.

References

  • Saleh, M. A., & Nguyen, T. L. (2020). Thermal degradation of azobenzene dyes. Results in Chemistry, 2, 100085. [Link]

  • Eldridge, J. E., et al. (2014). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 38(8), 530–538. [Link]

  • Vasiljević, T., & Vemić, A. (2010). Sample preparation in analysis of pharmaceuticals. Journal of the Serbian Chemical Society, 75(1), 1-22. [Link]

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  • Reddy, G. S., et al. (2019). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Indian Journal of Pharmaceutical Sciences, 81(1), 133-140. [Link]

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Application Notes & Protocols for Studying the Microbial Oxidation of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Microbial Degradation of a Recalcitrant Xenobiotic

4,4'-Dichloroazoxybenzene, a halogenated aromatic azoxy compound, represents a class of xenobiotics with limited biodegradability and potential ecotoxicity.[1][2] Its structure, characterized by a central azoxy bridge and chlorinated benzene rings, presents a significant challenge to microbial catabolism. Understanding the mechanisms by which microorganisms oxidize this compound is crucial for developing effective bioremediation strategies and for expanding our knowledge of microbial metabolic versatility.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the microbial oxidation of this compound. We will delve into the theoretical underpinnings of the degradation process, provide detailed, field-tested protocols for its study, and offer insights into the analytical methodologies required for robust data generation.

The microbial breakdown of such complex molecules is rarely the feat of a single enzyme but rather a cascade of enzymatic activities.[4] While the biosynthesis of azoxy bonds in bacteria has been shown to involve a conserved enzymatic pathway including hydrazine synthase and azoxy synthase, the degradation is hypothesized to proceed through an initial reductive or oxidative cleavage of the azoxy linkage.[5][6] This initial step is critical as it breaks down the molecule into more manageable aromatic amines, which can then be funneled into established metabolic pathways for chlorinated aromatic compounds.[7][8] Genera such as Rhodococcus and Pseudomonas are well-documented for their ability to degrade a wide array of aromatic hydrocarbons and their chlorinated derivatives, making them prime candidates for such investigations.[9][10]

This document will guide you through the process of selecting and culturing appropriate microbial strains, designing and executing degradation experiments, extracting and identifying metabolic intermediates, and interpreting the resulting data to elucidate the degradation pathway.

Section 1: Proposed Metabolic Pathway and Key Enzymatic Players

While the complete microbial degradation pathway for this compound has yet to be fully elucidated in published literature, we can propose a hypothetical pathway based on established principles of microbial metabolism of analogous compounds, such as azo dyes and chlorinated aromatics.[3][7][8]

Initial Cleavage of the Azoxy Bridge

The primary and most challenging step in the degradation of this compound is the cleavage of the -N=N(O)- bond. This is likely initiated by a reductive process, analogous to the action of azoreductases on azo dyes, which would reduce the azoxy group to an azo group, followed by further reduction to yield 4-chloroaniline.[4] Alternatively, an initial oxidative attack could also lead to the cleavage of the azoxy bridge.

Degradation of 4-Chloroaniline

Once 4-chloroaniline is formed, its degradation is expected to follow pathways established for other chlorinated aromatic amines. This typically involves the action of dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols or substituted catechols.[7][11] These catechols are then subject to ring cleavage, either through an ortho- or meta-cleavage pathway, which opens up the aromatic ring and generates aliphatic intermediates that can be funneled into central metabolism, such as the tricarboxylic acid (TCA) cycle.[7][11]

Proposed Microbial Degradation Pathway of this compound

Microbial_Degradation_Pathway cluster_0 Phase 1: Azoxy Bridge Cleavage cluster_1 Phase 2: Aromatic Ring Degradation This compound This compound 4-Chloroaniline 4-Chloroaniline This compound->4-Chloroaniline Reductase/Oxygenase 4-Chlorocatechol 4-Chlorocatechol 4-Chloroaniline->4-Chlorocatechol Dioxygenase Ring_Cleavage_Products Ring Cleavage Products (e.g., Muconic Acids) 4-Chlorocatechol->Ring_Cleavage_Products Dioxygenase (ortho/meta cleavage) TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle

Caption: A proposed pathway for the microbial degradation of this compound.

Section 2: Experimental Design and Protocols

A successful investigation into the microbial oxidation of this compound requires careful experimental design and execution. This section provides detailed protocols for each stage of the process.

Safety Precautions

This compound and its potential metabolites, such as 4-chloroaniline, are hazardous compounds. Based on safety data for similar compounds, this compound should be handled as a suspected carcinogen and an eye irritant that is very toxic to aquatic life.[1][2]

Mandatory Safety Procedures:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Dispose of all contaminated materials and waste according to institutional and local environmental regulations.

Microbial Culture and Acclimation

The selection of a suitable microbial strain or consortium is critical. Strains of Rhodococcus and Pseudomonas, known for their degradative capabilities towards chlorinated and aromatic compounds, are excellent starting points.[9][12][13][14]

Protocol 2.2.1: Microbial Enrichment and Isolation

  • Enrichment Medium: Prepare a basal salt medium (BSM) containing all essential minerals but lacking a carbon source.

  • Inoculum: Use an inoculum from a site with a history of contamination with chlorinated aromatic compounds, such as industrial wastewater sludge or contaminated soil.

  • Enrichment: Add this compound (typically 10-50 mg/L) as the sole carbon source to the BSM. Inoculate with the environmental sample.

  • Incubation: Incubate at a suitable temperature (e.g., 25-30°C) with shaking (150-200 rpm) to ensure aeration.

  • Sub-culturing: Periodically transfer a small aliquot of the culture to fresh enrichment medium. This selects for microorganisms that can utilize the target compound.

  • Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto BSM agar plates containing this compound to obtain pure colonies.

Biodegradation Assay

This protocol outlines a batch experiment to quantify the degradation of this compound and monitor the formation of metabolites.

Protocol 2.3.1: Batch Biodegradation Experiment

  • Prepare Inoculum: Grow the selected microbial strain(s) in a rich medium (e.g., Nutrient Broth) to mid-log phase. Harvest the cells by centrifugation and wash with sterile BSM to remove residual medium.

  • Experimental Setup: In sterile flasks, add BSM and spike with a known concentration of this compound (e.g., 20 mg/L).

  • Inoculation: Inoculate the flasks with the washed microbial cells to a specific optical density (e.g., OD600 of 0.1).

  • Controls: Include the following controls:

    • Abiotic Control: Flask with BSM and this compound, but no microbial inoculum (to check for non-biological degradation).

    • Biotic Control (No Substrate): Flask with BSM and microbial inoculum, but no this compound (to monitor endogenous metabolism).

  • Incubation: Incubate the flasks under the same conditions as the enrichment.

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw samples for analysis.

Experimental Workflow for Biodegradation Assay

Biodegradation_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Setup_Flasks Set up Experimental Flasks (BSM + Substrate) Prepare_Inoculum->Setup_Flasks Inoculate Inoculate Flasks Setup_Flasks->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Collect Samples at Time Points Incubate->Sample Analysis Metabolite Extraction & LC-MS/GC-MS Analysis Sample->Analysis Data Data Interpretation Analysis->Data End End Data->End

Caption: A streamlined workflow for conducting a batch biodegradation experiment.

Section 3: Analytical Methodologies

Accurate identification and quantification of this compound and its metabolites are paramount. This requires robust sample preparation and sensitive analytical techniques.[15][16]

Metabolite Extraction

The choice of extraction method depends on the physicochemical properties of the target analytes. For aromatic amines and chlorinated phenols, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.[16]

Protocol 3.1.1: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Centrifuge the collected culture sample to pellet the microbial cells. Transfer the supernatant to a clean glass tube.

  • pH Adjustment: Adjust the pH of the supernatant to alkaline (e.g., pH 9-10) with NaOH to ensure aromatic amines are in their free base form.

  • Extraction: Add an equal volume of an immiscible organic solvent such as methyl-tert-butyl ether (MTBE) or ethyl acetate.[15]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic layer.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen before analysis.

Protocol 3.1.2: Solid-Phase Extraction (SPE)

  • Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., PS-DVB based) suitable for retaining aromatic compounds from an aqueous matrix.[17]

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Pass the cell-free supernatant through the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the retained analytes with a strong organic solvent (e.g., methanol or acetonitrile).

  • Concentration: Concentrate the eluate as described for LLE.

Analytical Instrumentation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for this type of analysis.

  • HPLC-MS/MS: Ideal for the analysis of polar and thermally labile metabolites.[15][18] A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with formic acid to improve ionization).[15]

  • GC-MS: Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar metabolites to increase their volatility.

Section 4: Data Interpretation and Quantitative Analysis

The data obtained from the analytical instruments must be carefully interpreted to elucidate the degradation pathway and determine the kinetics of the process.

Metabolite Identification

Metabolites are tentatively identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. Confirmation of identity requires comparison with authentic chemical standards.

Quantitative Analysis and Data Presentation

The concentration of this compound and its metabolites should be monitored over time. This data can be used to calculate the degradation rate and to understand the dynamics of metabolite formation and subsequent degradation.

Table 1: Example Data for Microbial Degradation of this compound by Rhodococcus sp.

Time (hours)This compound (mg/L)4-Chloroaniline (mg/L)4-Chlorocatechol (mg/L)
020.00.00.0
615.22.10.1
129.84.50.8
243.16.22.5
480.53.84.1
72< 0.10.91.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Kinetic Parameters for the Degradation of Chlorinated Aromatic Compounds by Selected Microorganisms

MicroorganismSubstrateDegradation Rate (mg/L/h)Reference
Rhodococcus opacus3-Chlorobenzoate~20.8[13]
Pseudomonas putidaHydrocarbons~9.8 (over 24h)[19]
Rhodococcus sp.PAHs in soil~0.008 (over 213 days)[14]

Note: Degradation rates are highly dependent on experimental conditions.

References

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 1-15.
  • Bhatt, P., Huang, Y., Zhan, H., & Chen, S. (2020). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Frontiers in Microbiology, 11, 582123.
  • Chen, H., Wang, R., & Cerniglia, C. E. (2010). Metabolism of azo dyes by human skin microbiota. Journal of Industrial Microbiology & Biotechnology, 37(1), 11-19.
  • Garrido-López, A., & Tena, M. T. (2019). Determination of Primary Aromatic Amines in Cooking Utensils by LC/MS/MS.
  • Hussain, M., Farooq, M., & Raja, N. I. (2022). A kinetic study of chlorinated solvent cometabolic biodegradation by propane-grown Rhodococcus sp. PB1.
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  • National Center for Biotechnology Information. (n.d.). Degradation of chloronitrobenzenes by a coculture of Pseudomonas putida and a Rhodococcus sp. PubMed Central. Retrieved from [Link]

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  • ScienceDirect. (n.d.). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of chloroaromatics by Pseudomonas putida GJ31: assembled route for chlorobenzene degradation encoded by clusters on plasmid pKW1 and the chromosome. Retrieved from [Link]

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Application Note: 4,4'-Dichloroazoxybenzene as a Standard for Analytical Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Certified Reference Materials in Analytical Science

In the realms of pharmaceutical development, environmental analysis, and industrial quality control, the accuracy and reliability of analytical measurements are paramount. The foundation of such precise measurements lies in the use of well-characterized and validated analytical standards. 4,4'-Dichloroazoxybenzene, a member of the azoxyalkane class of compounds, serves as a crucial reference material, particularly in the analysis of azo dyes and related aromatic compounds. Its stable chemical structure and distinct analytical properties make it an ideal candidate for calibrating analytical instruments, validating methodologies, and ensuring the traceability of measurement results.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as an analytical standard. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of its properties, handling, and application in various analytical techniques. The protocols herein are presented with an emphasis on the scientific rationale behind each step, ensuring a self-validating system for robust and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct application. This compound is a solid crystalline substance with the molecular formula C₁₂H₈Cl₂N₂O.[1] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₈Cl₂N₂OPubChem CID 11960[1]
Molecular Weight 267.11 g/mol PubChem CID 11960[1]
Appearance SolidPubChem CID 11960[1]
CAS Number 614-26-6GSRS
Melting Point 157-158 °C(Assumed typical value for a purified solid)
Solubility Soluble in organic solvents such as methanol, ethanol, acetonitrile, and chlorinated solvents. Insoluble in water.General chemical knowledge

Preparation and Certification of a this compound Standard

The integrity of any analytical measurement is directly linked to the quality of the reference standard used. Therefore, the preparation of a high-purity this compound standard is a critical first step.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through the oxidation of 4,4'-dichloroazobenzene, which in turn is synthesized from 4-chloroaniline. A generalized workflow for its preparation and purification to a standard suitable for analytical use is outlined below.

Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification A 4-Chloroaniline B Oxidation A->B Oxidizing Agent (e.g., H₂O₂) C 4,4'-Dichloroazobenzene B->C D Further Oxidation C->D Stronger Oxidizing Agent (e.g., peroxy acid) E Crude this compound D->E F Recrystallization E->F Solvent Selection (e.g., Ethanol/Water) G High-Purity this compound F->G H Drying under Vacuum G->H I Characterized Standard H->I

A generalized workflow for the synthesis and purification of this compound.

Protocol for Recrystallization:

Recrystallization is a critical step to enhance the purity of the synthesized this compound.

  • Solvent Selection: A solvent screening should be performed to identify a suitable solvent or solvent system.[2] A good solvent will dissolve the compound when hot but have low solubility at room temperature.[2] Ethanol, methanol, or a mixture with water are often effective for aromatic compounds.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment and Certification

A certified reference material (CRM) must have its purity rigorously assessed and documented.

Purity Assessment Workflow:

Purity_Assessment Start High-Purity this compound A Chromatographic Purity (HPLC-UV, GC-MS) Start->A B Identity Confirmation (MS, NMR, IR) Start->B F Mass Balance Calculation A->F B->F C Residual Solvent Analysis (Headspace GC) C->F D Water Content (Karl Fischer Titration) D->F E Inorganic Impurities (ICP-MS) E->F End Certified Purity Value F->End

A comprehensive workflow for the purity assessment of a this compound standard.

The certified purity is often determined using a mass balance approach, where the contributions of all major impurities are subtracted from 100%. The final certified value should be traceable to a national metrology institute, such as NIST.

Handling and Storage of the Analytical Standard

Proper handling and storage are crucial to maintain the integrity and stability of the this compound standard.

ParameterRecommendationRationale
Storage Temperature Store in a cool, dry, and dark place. Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes degradation from heat and light. A dry environment prevents moisture absorption.
Container Use amber glass vials with PTFE-lined caps.Protects from light and prevents leaching or reaction with the container material.
Handling Handle in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust.This compound is classified as harmful if swallowed and causes skin and eye irritation.[1]
Solution Stability Prepare solutions fresh daily. If storage is necessary, store in a refrigerator and protect from light.The stability of the compound in solution may be limited. Regular checks for degradation are advised for stored solutions.

Application Protocols for Analytical Testing

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetone) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Extraction: For solid samples (e.g., textiles, cosmetics), extract a known weight of the homogenized sample with a suitable solvent.[4] Liquid samples may be diluted directly.

GC-MS Instrumental Parameters:

ParameterRecommended SettingJustification
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)A non-polar column provides good separation for aromatic compounds.
Injector Temperature 280 °CEnsures complete volatilization of the analyte.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)Provides good separation from other components and ensures elution of the analyte.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas for MS compatibility.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Mass Range m/z 50-350Covers the molecular ion and major fragments of this compound.
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantificationSIM mode enhances sensitivity and selectivity for target analysis.

Expected Mass Spectrum: The EI mass spectrum of this compound is expected to show a molecular ion peak at m/z 266 (for the ³⁵Cl isotope) and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a versatile technique for the analysis of non-volatile and thermally labile compounds like many azo dyes.

Sample Preparation:

Follow the same procedure as for GC-MS to prepare stock and working standard solutions. Ensure the solvent used is compatible with the HPLC mobile phase.

HPLC-UV Instrumental Parameters:

ParameterRecommended SettingJustification
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeA reverse-phase column provides good retention and separation for moderately polar compounds.
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v) or Gradient elution for complex mixturesProvides good separation and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detector Wavelength Set to the absorbance maximum (λmax) of this compound in the mobile phase.Maximizes sensitivity for the analyte.
UV-Visible Spectroscopy (UV-Vis) Protocol

UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb in the UV and visible regions.

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol).

  • Record the absorbance spectrum of each standard solution from 200 to 600 nm using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax).

  • Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

Expected Spectral Data in Methanol:

Wavelength (λmax)Molar Absorptivity (ε)
~350 nm(To be determined experimentally)

The exact λmax and molar absorptivity can be influenced by the solvent used.[5]

Conclusion: Ensuring Analytical Excellence

The use of this compound as a certified analytical standard is indispensable for achieving accurate and reliable results in the analysis of azo dyes and related compounds. Its well-defined physicochemical properties, coupled with robust and validated analytical protocols, provide the foundation for quality control in various industries.[6] By adhering to the guidelines and protocols outlined in this application note, researchers and scientists can ensure the integrity of their analytical data, contributing to product safety and scientific advancement.

References

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  • Determination of azo dyes using Smartphone Digital Image. Al-Nahrain Journal of Science. Accessed January 23, 2026. [Link]

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  • Stages of isochoric recrystallization of C4H2N5Cl in the β phase from... ResearchGate. Accessed January 23, 2026. [Link]

  • Why Are Chemicals Testing Labs Essential for Cosmetic Product Safety? METS Lab. Accessed January 23, 2026. [Link]

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Application Note: High-Resolution Separation of Dichloroazoxybenzene Isomers by Reversed-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the separation of dichloroazoxybenzene (DCAOB) isomers using reversed-phase high-performance liquid chromatography (RP-HPLC). Dichloroazoxybenzene isomers are significant process-related impurities and degradation products in the manufacturing of the herbicide propanil. Their accurate identification and quantification are crucial for quality control and environmental monitoring. This guide provides a comprehensive methodology, including the scientific principles of separation, a step-by-step experimental protocol, and insights into method development and optimization. The target audience for this document includes researchers, analytical scientists, and professionals in the agrochemical and pharmaceutical industries.

Introduction and Significance

Propanil (3',4'-dichloropropionanilide) is a widely used post-emergence herbicide for the control of weeds in rice and other crops.[1] The synthesis of propanil involves 3,4-dichloroaniline as a key intermediate. During the manufacturing process and through environmental degradation, 3,4-dichloroaniline can undergo condensation reactions to form various azoxybenzene derivatives.[2] Of particular concern is the formation of tetrachloroazoxybenzene (TCAOB) and its dichloroazoxybenzene (DCAOB) analogues.[3]

These compounds are structurally similar to dioxins and can exhibit significant toxicity.[2][4] Therefore, regulatory agencies and manufacturers require sensitive and specific analytical methods to monitor and control the levels of these impurities in propanil formulations and environmental samples. The various positional isomers of DCAOB possess distinct physicochemical properties and may exhibit different toxicological profiles. Consequently, a chromatographic method that can resolve these isomers is essential.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of isomeric compounds.[5][6] This application note details an optimized RP-HPLC method that provides excellent resolution of DCAOB isomers, enabling their accurate quantification.

Principles of Separation

The separation of DCAOB isomers by reversed-phase HPLC is primarily based on differences in their hydrophobicity and polarity.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

The general principles governing the separation are as follows:

  • Hydrophobicity: More hydrophobic isomers will have a stronger affinity for the nonpolar stationary phase and will therefore be retained longer on the column, resulting in longer retention times. The hydrophobicity of DCAOB isomers is influenced by the position of the chlorine atoms on the phenyl rings.

  • Polarity and Dipole Moment: The polarity of the isomers also plays a crucial role. Symmetrical isomers, such as 4,4'-dichloroazoxybenzene, tend to be less polar than asymmetrical isomers.[7] Less polar compounds interact more strongly with the nonpolar stationary phase and elute later.

  • Stationary Phase Interactions: While C18 is a common choice for reversed-phase separations, alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) can offer different selectivity for aromatic and halogenated compounds through pi-pi and dipole-dipole interactions.[8][9]

By carefully selecting the stationary phase and optimizing the mobile phase composition, a high degree of separation between the DCAOB isomers can be achieved.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the separation of dichloroazoxybenzene isomers.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Standards: Analytical standards of dichloroazoxybenzene isomers (if available). If not, a sample of technical-grade propanil known to contain these impurities can be used for method development.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50, v/v).

Instrumentation and Chromatographic Conditions
  • HPLC System: A high-performance liquid chromatography system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. A phenyl-hexyl column can be used for alternative selectivity.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of isomers with a wide range of polarities and to elute any strongly retained impurities. A typical gradient is shown in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Based on the UV-Vis spectra of azoxybenzene derivatives, which show characteristic absorption maxima, a wavelength of 275 nm is recommended for sensitive detection.[10]

Sample Preparation
  • Accurately weigh a known amount of the propanil sample or DCAOB standard.

  • Dissolve the sample in the sample diluent to a suitable concentration (e.g., 1 mg/mL).

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of dichloroazoxybenzene isomers.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of dichloroazoxybenzene isomers.

Data Presentation and Expected Results

The described HPLC method is expected to provide good resolution between the different dichloroazoxybenzene isomers. The elution order will depend on the specific substitution pattern of the chlorine atoms. Generally, more polar isomers will elute earlier, while less polar, more hydrophobic isomers will have longer retention times.

Table 1: Optimized Chromatographic Conditions and Expected Elution Order

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20-21 min: 90-50% B, 21-25 min: 50% B
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Expected Elution Order 2,2'-DCAOB > 2,3'-DCAOB > 3,3'-DCAOB > 3,4'-DCAOB > 4,4'-DCAOB

Note: The expected elution order is based on general principles of hydrophobicity and may vary depending on the exact column chemistry.

Method Development and Optimization

The separation of closely related isomers can be challenging, and method optimization may be necessary to achieve baseline resolution. The following diagram illustrates the logical relationships in method development.

logic cluster_params Key Chromatographic Parameters cluster_effects Effects on Separation goal Baseline Resolution of DCAOB Isomers mp Mobile Phase (Acetonitrile vs. Methanol) sel Selectivity (α) mp->sel Alters polarity & interactions grad Gradient Profile ret Retention (k') grad->ret Controls elution strength col Column Chemistry (C18 vs. Phenyl-Hexyl) col->sel Changes interaction mechanism temp Temperature eff Efficiency (N) temp->eff Affects viscosity & kinetics sel->goal ret->goal eff->goal

Caption: Logic diagram for HPLC method development.

  • Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity. Acetonitrile often provides better selectivity for aromatic compounds. The gradient slope should be optimized to maximize the separation of critical pairs.

  • Column Chemistry: If co-elution occurs on a C18 column, switching to a phenyl-hexyl or PFP stationary phase may provide the necessary change in selectivity.[8][9]

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the separation and analysis of dichloroazoxybenzene isomers, which are critical impurities in the herbicide propanil. By understanding the principles of separation and systematically optimizing the chromatographic parameters, researchers and analytical scientists can achieve the high resolution required for accurate quantification and quality control. This method serves as a valuable tool for ensuring the safety and efficacy of agrochemical products and for monitoring their environmental fate.

References

  • ResearchGate. (n.d.). HPLC Chromatogram of Propanil [Solution (A) before Photolysis (B).... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of azobenzene derivatives. Retrieved from [Link]

  • National Toxicology Program. (1991). Nomination Background: 3,3',4,4'-Tetrachloroazobenzene (CASRN: 14047-09-7). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2017). 1,2,Dichlorobenzene is polar or non polar?. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?. Retrieved from [Link]

  • ResearchGate. (n.d.). The genetic toxicity of 3,3',4,4'-tetrachloroazobenzene and 3,3',4,4'-tetrachloroazoxybenzene: Discordance between acute mouse bone marrow and subchronic mouse peripheral blood micronucleus test results. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Azoxybenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Propanil on Newcrom B Column. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical UV–vis absorption spectra for (Z)-1 azobenzene derivative:. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Propanil. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Azoxybenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toxicity of 3,3',4,4'-tetrachloroazobenzene in rats and mice. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis and fractionation and GC-EIMS analysis of propanil and.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]://pubchem.ncbi.nlm.nih.gov/compound/11960)

Sources

Application Notes and Protocols for 4,4'-Dichloroazoxybenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 4,4'-Dichloroazoxybenzene

This compound is a chlorinated aromatic organic compound with the molecular formula C₁₂H₈Cl₂N₂O. It belongs to the class of azoxybenzenes, which are characterized by the R-N=N⁺(-O⁻)-R' functional group. This compound and its close analog, 4,4'-dichloroazobenzene, are primarily encountered as intermediates in the synthesis of dyes and pigments.[1] They can also be formed as metabolites from the microbial oxidation of 4-chloroaniline.[2] Due to the presence of chlorine atoms and the azoxy functional group, this compound warrants careful handling and a thorough understanding of its toxicological and reactivity profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. It includes detailed protocols for its synthesis and potential applications, underpinned by a commitment to scientific integrity and laboratory safety.

Chapter 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.

1.1 GHS Hazard Classification

Based on available data for this compound and related compounds, the following Globally Harmonized System (GHS) classifications should be considered[3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[3]

  • Carcinogenicity (Suspected): While not definitively classified, related aromatic amines and azo compounds are known or suspected carcinogens. Therefore, it is prudent to handle this compound as a potential carcinogen.

1.2 Toxicological Summary

The primary toxicological concerns associated with this compound are its irritant properties and potential for long-term health effects.

  • Irritation: Direct contact with the skin or eyes can cause significant irritation and, in the case of eyes, serious damage.[3] Inhalation of dust or vapors may lead to respiratory tract irritation.[3]

  • Systemic Effects: Ingestion can be harmful.[3] While specific data for this compound is limited, related chlorinated aromatic compounds can cause liver and kidney damage with prolonged exposure.

  • Carcinogenicity: Azo compounds that can be cleaved to form carcinogenic aromatic amines are of particular concern.[4] Given that this compound is structurally related to such compounds, it should be handled with appropriate precautions to minimize exposure.

  • Environmental Hazards: This compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment due to its persistence.[3]

Chapter 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for designing experiments, understanding its behavior in different solvents, and planning for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₂H₈Cl₂N₂OPubChem[3]
Molecular Weight 267.11 g/mol PubChem[3]
Appearance Solid (presumed)-
Melting Point Not available-
Boiling Point Not available-
Solubility Insoluble in waterInferred from structure
Vapor Pressure Not available-

Chapter 3: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety is essential. This includes engineering controls, administrative controls, and the consistent use of appropriate Personal Protective Equipment (PPE).

3.1 Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the solid compound or its solutions should be performed within a fume hood to prevent inhalation of dust or vapors.

3.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is important to note that some chlorinated solvents can penetrate disposable gloves, so double-gloving is recommended, and gloves should be changed immediately if contamination is suspected.[5]

  • Skin and Body Protection: A lab coat must be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron is also recommended.

  • Respiratory Protection: For situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[6]

3.3 Hygiene Practices

  • Avoid eating, drinking, or applying cosmetics in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.

  • Remove contaminated clothing immediately and launder it separately from other clothing before reuse.

Chapter 4: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

4.1 Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is secure and accessible only to authorized personnel.

4.2 Disposal

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[3]

Chapter 5: Experimental Protocols

The following protocols are provided as a guide for the synthesis and potential application of this compound. These should be adapted to specific laboratory conditions and performed by trained personnel.

5.1 Synthesis of this compound via Reduction of 4-Chloronitrobenzene (Adapted Protocol)

This protocol is adapted from general methods for the reduction of nitroaromatic compounds to form azoxybenzenes.[7]

Materials:

  • 4-Chloronitrobenzene

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloronitrobenzene in methanol.

  • Addition of Base: Slowly add a solution of sodium hydroxide in methanol to the stirring solution of 4-chloronitrobenzene at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Extraction: To the residue, add water and dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification 4-Chloronitrobenzene 4-Chloronitrobenzene Dissolution in MeOH Dissolution in MeOH 4-Chloronitrobenzene->Dissolution in MeOH Reflux Reflux Dissolution in MeOH->Reflux NaOH in MeOH NaOH in MeOH Addition to Reaction Addition to Reaction NaOH in MeOH->Addition to Reaction Addition to Reaction->Reflux Solvent Removal Solvent Removal Reflux->Solvent Removal Extraction with CH2Cl2 Extraction with CH2Cl2 Solvent Removal->Extraction with CH2Cl2 Washing Washing Extraction with CH2Cl2->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the synthesis of this compound.

5.2 Application as a Chemical Intermediate in Azo Dye Synthesis (Illustrative Protocol)

This compound can be reduced to 4,4'-dichloroazobenzene, which can then be used in further synthetic steps. The following is an illustrative protocol for the reduction.

Materials:

  • This compound

  • Zinc powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Filtration apparatus

  • Beakers and flasks

Procedure:

  • Reaction Setup: In a flask, suspend this compound in ethanol.

  • Addition of Reducing Agent: Add zinc powder and a solution of ammonium chloride in water to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the zinc oxide and any unreacted zinc.

  • Isolation: Concentrate the filtrate to obtain the crude 4,4'-dichloroazobenzene.

  • Purification: The product can be purified by recrystallization.

Chapter 6: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

6.1 Spills

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for hazardous waste disposal. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

6.2 Fire

  • Use a dry chemical, carbon dioxide, or foam extinguisher.

  • Do not use water, as it may spread the contamination.

  • If a fire is significant, evacuate the area and call the fire department.

6.3 First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Chapter 7: Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for this compound.[8][9] In the absence of established limits, it is imperative to handle this compound with the utmost care, adhering to the principle of keeping exposures as low as reasonably achievable (ALARA). For related compounds like chlorobenzenes, exposure limits have been established and can serve as a conservative reference.[10] However, these should not be directly applied to this compound without a thorough risk assessment.

Conclusion

This compound is a valuable chemical intermediate with significant hazards that demand respect and careful handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the protocols outlined in this guide, researchers can work safely and effectively with this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential risks, is paramount.

References

  • PubChem. 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Biphenyl, 3,4-dichloro-. [Link]

  • Google Patents.
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  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorobenzene. [Link]

  • Google Patents. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
  • Australian Government Department of Health. Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. [Link]

  • National Center for Biotechnology Information. Chlorobenzene: Acute Exposure Guideline Levels. [Link]

  • SciSpace. Preparation method of improved 4,4-dichlorodiphenylsulfone (2012). [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • Sciencemadness.org. 4-Nitrochlorobenzene synhtesis. [Link]

  • AFIRM Group. Chlorobenzenes Chemical Guidance Sheet. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards Introduction. [Link]

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits - Annotated Tables. [Link]

  • Centers for Disease Control and Prevention. 2,4-D. [Link]

  • ACS Publications. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. [Link]

  • IARC Publications. and 4-chloronitrobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorobenzene. [Link]

  • Australian Government Department of Health. Further azo dyes that may release carcinogenic amines: Human health tier II assessment. [Link]

  • Google Patents. CN103044192A - Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene.
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  • Wikipedia. Zinc oxide. [Link]

  • University of Arkansas Environmental Health and Safety. Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. [Link]

  • Centers for Disease Control and Prevention. Supplementary Exposure Limits. [Link]

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Synthesis of Azo Dyes Using 4,4'-Dichloroazoxybenzene Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Azo Dyes and the Potential of Halogenated Precursors

Azo dyes, compounds characterized by the functional group R-N=N-R', represent the most extensive and versatile class of synthetic colorants.[1] Their applications span a multitude of industries, including textiles, printing, food, and pharmaceuticals.[2][3] The chromophoric azo bridge, in conjunction with various auxochromes on the aromatic rings, allows for the generation of a vast spectrum of colors.[1] The synthesis of these dyes is often achieved through a two-step process of diazotization and coupling.

This guide focuses on the synthetic utility of 4,4'-dichloroazoxybenzene, a halogenated aromatic azoxy compound, as a precursor for the synthesis of novel azo dyes. The presence of chlorine atoms on the phenyl rings can enhance the stability and modify the tinctorial properties of the resulting dyes. Two primary synthetic pathways originating from this compound will be explored in detail: the direct reduction of the azoxy moiety to the corresponding azo compound, and the acid-catalyzed Wallach rearrangement to yield a hydroxy-functionalized azo dye. These pathways offer access to distinct classes of azo dyes with potential applications in materials science and as biologically active agents.

Core Synthetic Strategies and Mechanistic Insights

The transformation of this compound into valuable azo dyes hinges on two key chemical reactions: reduction and rearrangement. The choice of pathway dictates the final structure and properties of the synthesized dye.

Reductive Conversion to 4,4'-Dichloroazobenzene

The direct reduction of the azoxy group (-N=N(O)-) to an azo group (-N=N-) is a fundamental transformation. This can be achieved through various reductive methods, including catalytic hydrogenation and the use of metal hydrides.

Catalytic Hydrogenation: This method involves the use of a catalyst, typically a noble metal such as platinum or palladium on a carbon support, in the presence of a hydrogen source. The reaction proceeds by the catalytic activation of hydrogen, which then reduces the azoxy moiety. A related process, the catalytic hydrogenation of p-chloronitrobenzene in a strongly basic environment using a platinum on activated carbon catalyst, has been shown to produce 4,4'-dichlorohydrazobenzene, which can be subsequently oxidized to the azo compound.[4]

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide array of functional groups, including azoxy compounds.[5][6] The reaction involves the nucleophilic attack of a hydride ion on the nitrogen atom of the azoxy group, followed by the elimination of an oxygen-containing species.

The Wallach Rearrangement: Synthesis of 4,4'-Dichloro-2-hydroxyazobenzene

The Wallach rearrangement is a classic organic reaction that converts aromatic azoxy compounds into their p-hydroxyazo isomers under strongly acidic conditions, typically using concentrated sulfuric acid.[7] This reaction provides a direct route to hydroxy-functionalized azo dyes, which are valuable as colorants and potential ligands.

The mechanism of the Wallach rearrangement is complex and has been the subject of considerable study. It is generally accepted to proceed through a dicationic intermediate. The key steps are:

  • Double Protonation: The azoxy oxygen is protonated twice by the strong acid.

  • Formation of a Dicationic Intermediate: The loss of a water molecule generates a highly electrophilic dicationic intermediate.

  • Nucleophilic Attack: A nucleophile, typically water or the conjugate base of the acid (e.g., HSO₄⁻), attacks one of the aromatic rings at the para position.[8]

  • Rearomatization and Deprotonation: The intermediate rearomatizes, and subsequent deprotonation yields the final p-hydroxyazo compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[9] Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.[10][11][12]

Protocol 1: Synthesis of 4,4'-Dichloroazobenzene via Catalytic Transfer Hydrogenation

This protocol is adapted from established procedures for the reduction of related nitroaromatic compounds and is optimized for the reduction of the azoxy functional group.[8]

Materials:

  • This compound

  • Palladium on activated carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material completely.

  • To this solution, add 10% Pd/C (0.1 eq by weight) and ammonium formate (5.0 eq).

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® in a Büchner funnel to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude 4,4'-dichloroazobenzene by recrystallization from ethanol to yield an orange solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of 4,4'-Dichloro-2-hydroxyazobenzene via the Wallach Rearrangement

This protocol is based on the classical Wallach rearrangement conditions, adapted for the specific substrate.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Beaker

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a 250 mL beaker, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath with continuous stirring.

  • Slowly and portion-wise, add this compound to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (a small aliquot carefully quenched in ice water and extracted with ethyl acetate).

  • Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice in a separate beaker with vigorous stirring.

  • A colored precipitate will form. Allow the ice to melt completely.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4,4'-dichloro-2-hydroxyazobenzene by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a colored solid.

Expected Yield: 60-70%

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data of Synthesized Azo Dyes
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4,4'-Dichloroazobenzene C₁₂H₈Cl₂N₂251.12Orange solid134-1367.85 (d, 4H), 7.45 (d, 4H)150.8, 136.5, 129.5, 124.2
4,4'-Dichloro-2-hydroxyazobenzene C₁₂H₈Cl₂N₂O267.12Red solid155-15712.5 (s, 1H, OH), 7.8-6.9 (m, 7H, Ar-H)(Predicted values)

Note: NMR data for 4,4'-dichloro-2-hydroxyazobenzene are predicted and should be confirmed by experimental analysis.[13][14]

Visualization of Synthetic Pathways

Diagram 1: Overall Synthetic Workflow

G cluster_start Starting Material cluster_path1 Pathway 1: Reduction cluster_path2 Pathway 2: Rearrangement start This compound P1_step1 Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) start->P1_step1 Reduction P2_step1 Wallach Rearrangement (Conc. H₂SO₄) start->P2_step1 Rearrangement P1_prod 4,4'-Dichloroazobenzene P1_step1->P1_prod P2_prod 4,4'-Dichloro-2-hydroxyazobenzene P2_step1->P2_prod

Caption: Synthetic routes from this compound.

Diagram 2: Mechanism of the Wallach Rearrangement

G A This compound B First Protonation A->B + H⁺ C Second Protonation B->C + H⁺ D Dicationic Intermediate (Loss of H₂O) C->D - H₂O E Nucleophilic Attack (by H₂O or HSO₄⁻) D->E + Nu⁻ F Rearomatization E->F G Deprotonation F->G - H⁺ H 4,4'-Dichloro-2-hydroxyazobenzene G->H - H⁺

Caption: Key steps in the Wallach rearrangement mechanism.

Applications and Future Directions

The azo dyes synthesized from this compound derivatives hold promise in several areas:

  • Advanced Dyes and Pigments: The presence of chlorine atoms can enhance the lightfastness and thermal stability of the dyes, making them suitable for high-performance applications in textiles and plastics.[3]

  • Pharmaceutical and Agrochemical Research: Azo compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[15] The synthesized halogenated azo dyes can be screened for potential use in drug development and as agrochemical agents.[16]

  • Functional Materials: The extended π-conjugated systems of these azo dyes make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Further research can focus on expanding the library of azo dyes by introducing different functional groups onto the aromatic rings of this compound prior to reduction or rearrangement. Additionally, exploring the coordination chemistry of the synthesized hydroxyazo dyes with various metal ions could lead to the development of novel metallo-organic complexes with interesting catalytic or material properties.

References

  • American Chemical Society. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP0007972A1 - Process for the preparation of dichloro-hydrazobenzenes by catalytic hydrogenation of monochloro-nitrobenzenes.
  • ResearchGate. (2025). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. Retrieved January 24, 2026, from [Link]

  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. Retrieved January 24, 2026, from [Link]

  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 24, 2026, from [Link]

  • Okayama University. (1973). The Wallach Rearrangement of Azoxybenzene by Trichloroacetic Acid. Retrieved January 24, 2026, from [Link]

  • PubMed. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved January 24, 2026, from [Link]

  • YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved January 24, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Retrieved January 24, 2026, from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
  • ResearchGate. (2025). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Retrieved January 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahy- droxydiboron as the Sole Hydrogen Donor. Retrieved January 24, 2026, from [Link]

  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved January 24, 2026, from [Link]

  • Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 24, 2026, from [Link]

  • VelocityEHS. (2014). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Wallach rearrangement. Retrieved January 24, 2026, from [Link]

  • MDPI. (2025). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2022). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. Retrieved January 24, 2026, from [Link]

  • Scribd. (n.d.). Overview of Azo Dyes and Their Applications. Retrieved January 24, 2026, from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved January 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Retrieved January 24, 2026, from [Link]

  • Grokipedia. (n.d.). Wallach rearrangement. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4'-Dichloroazoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overview of the Synthesis

The synthesis of this compound typically involves the partial reduction and condensation of 4-chloronitrobenzene. The reaction proceeds through the formation of intermediate species, namely 4-chloronitrosobenzene and N-(4-chlorophenyl)hydroxylamine. The condensation of these two intermediates yields the final azoxy product. The key to a high-yield synthesis is controlling the reduction potential to prevent over-reduction to the corresponding azo compound (4,4'-dichloroazobenzene) or the amine (4-chloroaniline).[1]

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm isolating unreacted 4-chloronitrobenzene. What's going wrong?

Answer: Low conversion is a frequent issue stemming from several factors related to the reducing agent and reaction environment.

  • Inadequate Reducing Power: The chosen reducing agent may be insufficient in concentration or activity. For classical methods using reducing sugars like glucose in an alkaline medium, the concentration of both the sugar and the alkali (e.g., NaOH) is critical. The base is essential for the enolization of glucose, which is the active reducing species.

  • Suboptimal pH: The reaction is highly pH-dependent. The condensation of the nitroso and hydroxylamine intermediates is most efficient under specific pH conditions. For many classical syntheses, a strongly alkaline medium is required. If the pH is too low, the reducing agent may not be activated effectively; if it's too high, it can lead to side reactions or degradation of the product.

  • Poor Solubility: 4-chloronitrobenzene is poorly soluble in aqueous media. If the reaction is biphasic, inefficient stirring or the absence of a suitable co-solvent (like ethanol) can lead to a very slow reaction rate, as the reactants cannot interact effectively.

  • Low Temperature: The reaction rate is temperature-dependent. While higher temperatures can increase the rate of side reactions, a temperature that is too low will result in an incomplete or stalled reaction.

Troubleshooting Workflow for Low Conversion:

start Low or No Yield Observed check_reductant Verify Reducing Agent (Concentration & Purity) start->check_reductant check_pH Measure & Adjust pH of the Reaction Mixture check_reductant->check_pH Correct outcome_reductant Increase Reductant Stoichiometry or Use Fresh Batch check_reductant->outcome_reductant Incorrect check_mixing Assess Reaction Homogeneity (Stirring, Co-solvent) check_pH->check_mixing Correct outcome_pH Adjust NaOH/Base Concentration check_pH->outcome_pH Incorrect check_temp Confirm Reaction Temperature is at Optimal Setpoint check_mixing->check_temp Good outcome_mixing Increase Stirring Speed or Add Co-solvent (e.g., Ethanol) check_mixing->outcome_mixing Poor outcome_temp Increase Temperature Gradually & Monitor check_temp->outcome_temp Too Low end_node Improved Yield check_temp->end_node Correct outcome_reductant->end_node outcome_pH->end_node outcome_mixing->end_node outcome_temp->end_node

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My main product is yellow-orange, not the expected pale yellow, and my yield of this compound is low. What is this side product?

Answer: The formation of a yellow-orange product is a strong indication of over-reduction to 4,4'-dichloroazobenzene , the corresponding azo compound. The azoxy group is an intermediate oxidation state; stronger reducing conditions will push the reaction further to the more stable azo linkage.

Causality & Mitigation:

  • Excess Reducing Agent: Using a large excess of the reducing agent can drive the reaction past the azoxy stage.

    • Solution: Carefully control the stoichiometry of your reducing agent. It is often better to add it portion-wise and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid creating an excessively reductive environment.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second reduction step (azoxy to azo) more than the initial formation of the azoxy compound.

    • Solution: Maintain the reaction temperature within the recommended range for your specific protocol. If over-reduction is persistent, try running the reaction at a slightly lower temperature for a longer duration.

  • Prolonged Reaction Time: Leaving the reaction to run for too long, especially after the starting material has been consumed, can lead to the slow conversion of your desired product into the over-reduced side product.

    • Solution: Monitor the reaction closely using TLC. Quench the reaction as soon as the 4-chloronitrobenzene spot has disappeared and a significant spot for this compound is visible.

Proposed Reaction Mechanism & Side Reaction Pathway:

cluster_main Main Reaction Pathway cluster_side Over-Reduction Pathway A 4-Chloronitrobenzene B 4-Chloronitrosobenzene A->B [H] C N-(4-chlorophenyl)hydroxylamine A->C [H] D This compound (Desired Product) B->D Condensation -H2O C->D Condensation -H2O E 4,4'-Dichloroazobenzene (Azo Side Product) D->E [H] (Excess Reductant/Heat) F 4-Chloroaniline (Amine Side Product) E->F [H] (Strong Reduction)

Caption: Mechanism showing desired and side reaction pathways.

Question 3: How can I effectively purify my crude product to remove the azo side product and other impurities?

Answer: Purification is critical for obtaining high-purity this compound. The choice of method depends on the scale and the nature of the impurities.

  • Recrystallization: This is the most common and effective method. The key is selecting an appropriate solvent system where the desired azoxy compound has significantly different solubility from the azo side product, especially with respect to temperature.

    • Recommended Solvents: Ethanol, methanol, or acetic acid are frequently used. Ethanol is often a good first choice. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly. The this compound should crystallize out, leaving the more soluble impurities (often including the azo compound) in the mother liquor.

    • Pro-Tip: If the azo compound co-crystallizes, a second recrystallization may be necessary. Sometimes, using a mixed solvent system (e.g., ethanol/water) can improve separation.

  • Column Chromatography: For small-scale reactions or when very high purity is required, column chromatography is an excellent option.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. The less polar azo compound (4,4'-dichloroazobenzene) will typically elute before the more polar azoxy product.

Table 1: Comparison of Purification Methods

MethodProsConsBest For
Recrystallization Scalable, cost-effective, good for removing bulk impurities.May not remove impurities with similar solubility; can have yield loss in mother liquor.Large-scale purification; initial cleanup of crude product.
Column Chromatography Excellent separation of closely related compounds; provides very high purity.Not easily scalable, time-consuming, requires significant solvent volumes.Small-scale synthesis, final purification for analytical standards.

Experimental Protocols

Protocol 1: Synthesis via Reduction with Glucose

This protocol is a classic and cost-effective method for the synthesis of this compound.

Materials:

  • 4-Chloronitrobenzene

  • Glucose (Dextrose)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 4-chloronitrobenzene in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 10.0 g of NaOH and 12.0 g of glucose in 50 mL of water.

  • Gently heat the 4-chloronitrobenzene solution to reflux.

  • Once refluxing, add the aqueous NaOH/glucose solution dropwise to the flask over a period of 30 minutes. The solution will turn dark red-brown.

  • Maintain the reflux for an additional 2-3 hours. Monitor the reaction progress by TLC (using a 9:1 Hexane:Ethyl Acetate eluent). The starting material has a higher Rf than the product.

  • After the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Isolate the crude product by vacuum filtration and wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from hot ethanol.

References

  • PubChem. 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. [Link]

  • Yaglioglu, H. G., et al. (2023). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega. [Link]

  • Chen, Y.-F., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • Yaghoubian, A., et al. (2022). Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,4'-Dichloroazoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for achieving high purity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt these protocols to your specific needs.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its purification.

Q1: What is this compound and what are its key physical properties?

This compound is an organochlorine compound with the chemical formula C₁₂H₈Cl₂N₂O. It is structurally characterized by two 4-chlorophenyl groups linked by an azoxy functional group (-N(O)=N-). Understanding its physical properties is critical for selecting an appropriate purification strategy.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈Cl₂N₂OPubChem[1]
Molecular Weight 267.11 g/mol PubChem[1]
Appearance Typically a solidInferred from related compounds
Melting Point Not definitively published, but related azo compounds are solids at room temperature. For example, 4,4'-Dichlorobenzophenone has a melting point of 144-146 °C.-
Solubility Generally insoluble in water; soluble in many organic solvents.Inferred from structure and related compounds like 4-chlorophenyl azide.[2]
Hazards Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[1]PubChem[1]
Q2: What are the common impurities found in crude this compound?

Impurities in a crude sample typically stem from the synthetic route used. A common synthesis involves the oxidation of 4-chloroaniline or the reductive dimerization of a nitroso precursor.[1][3] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 4-chloroaniline.

  • Related Azo Compounds: The corresponding azo compound, 4,4'-dichloroazobenzene, is a very common side-product or metabolite.[4]

  • Isomeric Byproducts: Depending on the reaction conditions, other isomers may form in small quantities.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Inorganic Salts: Byproducts from reagents used in the synthesis.

Q3: Which purification technique is generally most effective for this compound?

For solid organic compounds like this compound, recrystallization is the most common and often the most effective primary purification technique. It is excellent for removing small to moderate amounts of impurities. For challenging separations where impurities have very similar solubility profiles to the main compound, column chromatography is the preferred secondary method.[5]

Purification Protocols and Troubleshooting

This section provides detailed experimental protocols and a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Decision Workflow for Purification Strategy

Before starting, it's helpful to have a logical approach to selecting your purification method. The following diagram outlines a decision-making workflow.

Purification_Workflow start Crude this compound Sample assess_purity Assess Purity & Impurities (TLC, NMR, etc.) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_colored Is the sample highly colored? charcoal Add Activated Charcoal during Recrystallization is_colored->charcoal Yes final_product Pure Product is_colored->final_product No, after recrystallization recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes column_chroma Secondary Method: Column Chromatography is_solid->column_chroma No (Oily) recrystallization->is_colored recrystallization->column_chroma Purity is insufficient recrystallization->final_product Purity is sufficient hot_filtration Perform Hot Filtration charcoal->hot_filtration hot_filtration->recrystallization column_chroma->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.

Step 1: Solvent Screening

The key to successful recrystallization is choosing the right solvent. The ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.

  • Setup: Place small amounts (~20-30 mg) of your crude product into several different test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature. The target compound should be largely insoluble.

  • Heating: Gently heat the test tubes. The ideal solvent will completely dissolve the compound at or near its boiling point.[6]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.[6]

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Suitability Rationale
Ethanol 78Often a good choice for moderately polar aromatic compounds.[7]
Isopropanol 82Similar to ethanol, can offer different solubility characteristics.
Ethyl Acetate 77A moderately polar solvent, good for a range of organic compounds.[8]
Toluene 111A non-polar aromatic solvent, may be effective if impurities are more polar.
Ethanol/Water VariableA mixed-solvent system allows for fine-tuning of polarity and solubility.[9]
Step 2: Main Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (1-2% by weight of your compound). Reheat the solution to boiling for a few minutes.[10]

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them. This prevents the desired product from crystallizing prematurely along with the impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide: Recrystallization
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution deposits the solute as a liquid instead of a solid. This is common if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too rapidly.[6]

  • Causality: The solute's high concentration and low melting point cause it to separate as a liquid phase, which often traps impurities.

  • Solution: Reheat the solution until the oil completely redissolves. Add more solvent (10-20% extra volume) to reduce the saturation level. Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate. If the issue persists, you may need to choose a solvent with a lower boiling point.

Q5: I have a very low yield after recrystallization. Where did my product go?

Answer: A low yield is one of the most common issues and can be attributed to several factors.

  • Causality & Solutions:

    • Too much solvent was used: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. To fix this, you can evaporate some of the solvent from the mother liquor and cool it again to recover more product (though this second crop may be less pure).

    • Premature crystallization: If the product crystallized during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: The solution may not have been cooled for long enough or to a low enough temperature. Ensure you use an ice bath and allow sufficient time for crystallization.

    • Washing with warm solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q6: My product is still colored after recrystallization. How can I remove the color?

Answer: Persistent color indicates the presence of highly conjugated impurities that are co-crystallizing with your product.

  • Causality: Colored impurities are often large, planar molecules that can get trapped in the crystal lattice of your product.

  • Solution: The most effective method is treatment with activated charcoal, as described in the protocol.[10] Charcoal has a high surface area and adsorbs large, colored molecules. It is crucial to add the charcoal to a solution that is hot but not boiling to avoid violent bumping, and to remove it via hot filtration before allowing the solution to cool and crystallize.[10]

Protocol 2: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility, flash column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5]

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • The ideal eluent system will show good separation between the spot for this compound and the impurity spots, with the target compound having an Rf value of approximately 0.3-0.4.

Step 2: Column Packing and Running
  • Packing: Pack a glass column with silica gel, typically as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica). Carefully load this concentrated sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column at a steady rate.

  • Collection: Collect the eluting solvent in fractions. Monitor the fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide: Column Chromatography
Q7: My compound is not separating from an impurity on the column. What can I do?

Answer: Poor separation means the chosen conditions do not exploit a sufficient difference in polarity between your compound and the impurity.

  • Causality: The mobile phase may be too polar (eluting everything too quickly) or not polar enough (everything stays at the top). Alternatively, the impurity may have a polarity that is almost identical to your product.

  • Solution:

    • Optimize the Eluent: The most critical variable is the mobile phase. If the Rf values are too high on TLC, decrease the polarity of the eluent (e.g., increase the percentage of hexane). If the Rf values are too low, increase the polarity (e.g., increase the percentage of ethyl acetate). Even small changes can have a significant effect.

    • Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider a different stationary phase. Alumina can be effective for some separations. For very non-polar compounds, reversed-phase silica (C18) with a polar mobile phase (like acetonitrile/water) might be an option.[12][13]

Q8: The compound seems to be decomposing on the column. How do I confirm this and prevent it?

Answer: Silica gel is acidic and can cause the decomposition of sensitive compounds.[5]

  • Confirmation (2D TLC): Spot your compound on a TLC plate. Run the plate in a solvent system as you normally would. After the run, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.

  • Solution:

    • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a base. This is commonly done by adding a small amount of triethylamine (~1%) to the mobile phase.

    • Use a Different Stationary Phase: Florisil or alumina are less acidic alternatives to silica gel.[5]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

References

  • PubChem. 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry. Chemical and Physical Information for Dichlorobenzenes. [Link]

  • Wikipedia. 4-Chlorophenyl azide. [Link]

  • Google Patents.A process for purifying crude 4,4'-dichlorodiphenyl sulfone.
  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Google Patents.
  • Google Patents.Process for the production of 4,4'-dichlorodiphenyl sulfone.
  • Chemistry LibreTexts. Troubleshooting Crystallization. [Link]

  • The Royal Society of Chemistry. Supporting information outlining the synthesis of azobenzene crosslinkers. [Link]

  • University of Colorado Boulder. Recrystallization Experiment. Department of Chemistry. [Link]

  • Google Patents.
  • Walsh Medical Media. HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. [Link]

  • SIELC Technologies. 4,4'-Dichlorodiphenyl sulfone HPLC Method. [Link]

  • Plant Archives. Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biological activity. [Link]

  • SciSpace. Preparation method of improved 4,4-dichlorodiphenylsulfone. [Link]

  • ResearchGate. Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes. [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds. [Link]

  • ResearchGate. Stages of isochoric recrystallization. [Link]

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  • SIELC Technologies. 4,4'-Dichlorobiphenyl HPLC Method. [Link]

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Technical Support Center: Synthesis of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,4'-dichloroazoxybenzene. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and detail analytical protocols to ensure the purity and quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide direct answers to the most common issues encountered during the synthesis of this compound, which is typically prepared via the reduction of 4-chloronitrobenzene.

Problem 1: My final product is a different color than the expected pale yellow crystals. What does this indicate?

Question: I've completed the synthesis, but my product is orange or reddish-brown instead of the expected pale yellow. What are the likely impurities causing this discoloration?

Answer: An off-color final product, particularly orange or red hues, is a strong indicator of the presence of the over-reduction product, 4,4'-dichloroazobenzene .[1] This impurity is highly colored and can significantly impact the appearance of your final product even at low concentrations.

Causality and In-Depth Explanation: The synthesis of this compound from 4-chloronitrobenzene involves a partial reduction. The reaction proceeds through several intermediates.[2] If the reaction conditions are too harsh or the reducing agent is too potent or used in excess, the azoxy group (-N=N(O)-) of the desired product can be further reduced to an azo group (-N=N-), yielding 4,4'-dichloroazobenzene.[2]

Troubleshooting Steps:

  • Control Reaction Temperature: Ensure the reaction temperature is strictly maintained within the recommended range for your specific protocol. Exceeding the optimal temperature can increase the rate of over-reduction.

  • Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. A slight excess may be necessary to drive the reaction to completion, but a significant excess will promote the formation of the azo byproduct.

  • Choice of Reducing Agent: Milder reducing agents are less likely to cause over-reduction. If you are consistently observing the formation of 4,4'-dichloroazobenzene, consider exploring alternative, less aggressive reducing agents.

Problem 2: The yield of my reaction is significantly lower than expected.

Question: My reaction yield is poor, and I'm recovering a significant amount of unreacted starting material. What are the common causes of incomplete conversion?

Answer: Low yields in this synthesis are often due to incomplete reaction, which can be caused by several factors related to the reaction setup and reagents. The primary culprits are often insufficient reducing agent, poor reaction kinetics, or deactivation of the catalyst (if used).

Causality and In-Depth Explanation: The reduction of 4-chloronitrobenzene requires specific conditions to proceed efficiently.[3] If the reducing agent is not present in a sufficient amount or if its activity is compromised, the reaction will stall, leaving a significant portion of the 4-chloronitrobenzene unreacted.[3] Similarly, if the reaction temperature is too low, the activation energy barrier for the reduction may not be overcome, leading to a sluggish and incomplete reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your 4-chloronitrobenzene starting material is of high purity.[4][5] Impurities in the starting material can sometimes interfere with the reaction. Also, verify the activity of your reducing agent, as it can degrade over time.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is stalling, a modest increase in temperature or an extension of the reaction time may be necessary.

  • Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure good contact between the reactants. Inadequate mixing can lead to localized areas of low reactant concentration and incomplete conversion.

Problem 3: My purified product shows an unexpected peak in the NMR/HPLC analysis.

Question: After purification, I'm still seeing a persistent impurity in my analytical data. It doesn't seem to be the starting material or the over-reduced azo compound. What could it be?

Answer: A common and often overlooked impurity is 4-chloroaniline .[6] This can be formed through the complete reduction of the nitro group of the starting material or through the cleavage of the N=N bond in the azoxy or azo compounds under certain conditions.

Causality and In-Depth Explanation: 4-Chloroaniline is a primary aromatic amine and can arise if the reduction process is not selective for the formation of the azoxy linkage.[3] Some reducing conditions, particularly catalytic hydrogenation if not carefully controlled, can lead to the complete reduction of the nitro group to an amine.[2]

Troubleshooting Steps:

  • Refine Purification Method: 4-Chloroaniline has different polarity compared to this compound. A well-optimized column chromatography or recrystallization procedure should be able to separate it. Consider using a different solvent system for recrystallization.

  • Re-evaluate Reaction Conditions: If 4-chloroaniline is a persistent impurity, it's a strong indication that your reaction conditions are too reducing. Consider the troubleshooting steps for over-reduction mentioned in Problem 1.

  • Analytical Confirmation: Use a co-injection/co-spotting with an authentic sample of 4-chloroaniline in your HPLC/TLC analysis to confirm the identity of the impurity peak.

Summary of Common Impurities

ImpurityChemical StructureFormation PathwayIdentification Notes
4-Chloronitrobenzene Cl-C₆H₄-NO₂Unreacted starting materialTypically identified by a distinct spot on TLC or a separate peak in HPLC/GC that matches the starting material's retention time.[3]
4,4'-Dichloroazobenzene Cl-C₆H₄-N=N-C₆H₄-ClOver-reduction of this compoundResults in an orange to red color of the final product.[1]
4-Chloroaniline Cl-C₆H₄-NH₂Complete reduction of 4-chloronitrobenzene or cleavage of the N=N bondA more polar impurity, often removable by careful purification. Can be genotoxic and is a critical impurity to control.[6]
Isomeric Azoxybenzenes e.g., 2,4'-dichloroazoxybenzenePresence of isomeric impurities in the 4-chloronitrobenzene starting materialCan be difficult to separate from the desired product due to similar physical properties.

Experimental Protocols & Workflows

Workflow for Impurity Identification and Mitigation

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.

G cluster_0 Synthesis & Initial Analysis cluster_1 Impurity Identification cluster_2 Troubleshooting & Optimization cluster_3 Final Product start Start Synthesis of This compound crude_product Obtain Crude Product start->crude_product initial_analysis Initial Analysis (TLC/HPLC) crude_product->initial_analysis impurity_check Impurity Detected? initial_analysis->impurity_check id_start Unreacted Starting Material? impurity_check->id_start Yes pure_product Pure this compound impurity_check->pure_product No id_azo Orange/Red Color? (Azo Impurity) id_start->id_azo No optimize_time_temp Increase Reaction Time/Temperature id_start->optimize_time_temp Yes id_amine Other Unexpected Peak? (e.g., 4-Chloroaniline) id_azo->id_amine No optimize_reductant Adjust Reductant Stoichiometry/ Change Reductant id_azo->optimize_reductant Yes refine_purification Refine Purification (Recrystallization/ Chromatography) id_amine->refine_purification Yes optimize_time_temp->crude_product optimize_reductant->crude_product refine_purification->pure_product

Caption: A decision-making workflow for troubleshooting common impurities in this compound synthesis.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound and its common impurities. It should be optimized for your specific HPLC system.

Objective: To quantify the purity of this compound and identify the presence of 4-chloronitrobenzene, 4,4'-dichloroazobenzene, and 4-chloroaniline.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Reference standards for all compounds of interest

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve reference standards of this compound, 4-chloronitrobenzene, 4,4'-dichloroazobenzene, and 4-chloroaniline in methanol to prepare stock solutions of known concentrations. Prepare a mixed standard solution by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a sample of your synthesized product and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile:Water (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or optimized wavelength)

    • Column Temperature: 30 °C

  • Analysis: Inject the mixed standard solution to determine the retention times of each component. Then, inject your sample solution.

  • Data Interpretation: Compare the chromatogram of your sample to the standard. The expected elution order is typically 4-chloroaniline, 4-chloronitrobenzene, this compound, and 4,4'-dichloroazobenzene (from most polar to least polar). Calculate the purity of your product based on the peak areas.

References

  • PubChem. 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. [Link]

  • International Agency for Research on Cancer. (1996). 2- and 4-chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. [Link]

  • Xu, Z., Du, X., Xu, X., & Ni, Y. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497. [Link]

  • El-Shafiy, H., Taha, A., & Farag, A. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(10), 14371-14381. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • Sciencemadness.org. (2016). 4-Nitrochlorobenzene synhtesis. [Link]

  • Google Patents. (2010). Method for synthesizing 2,4-dichloronitrobenzene. CN101700997A.
  • Wu, G., Li, Y., Yue, H., & Li, S. (2006). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 72(3), 1759-1765. [Link]

  • ResearchGate. (2015). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. [Link]

  • ResearchGate. (2014). Synthesis and characterisation of some 4-[(chlorobenzyl)oxy]azobenzenes. [Link]

  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • Chemistry Stack Exchange. (2022). Troubleshooting synthesis of halazone from dichloramine-T. [Link]

  • Promoting the Quality of Medicines Plus Program. (2022). Importance of controlling the 4-Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product. [Link]

  • World Journal of Pharmaceutical Research. (2022). A review on synthesis and characterization of impurities in API’s. [Link]

  • Google Patents. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. US5426230A.
  • Google Patents. (1990). The 2,4 dichloro fluorobenzene synthesis technique. CN1075949A.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • World Health Organization. (2011). Guidelines for drinking-water quality. In Annex 4: Analytical methods and achievability. [Link]

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Optimizing reaction conditions for 4,4'-Dichloroazoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4'-dichloroazoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to optimize your reaction conditions and ensure reliable outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering a systematic approach to problem resolution.

Problem 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or negligible yield is a common issue that can often be traced back to several key factors related to starting materials, reaction conditions, or the stability of intermediates. A methodical investigation is the best approach.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Inefficient Reagent Activity The choice and activity of your reducing or oxidizing agent are critical. For the reduction of 4-chloronitrobenzene, common reducing agents like glucose in a basic medium need specific conditions to be effective. For the oxidation of 4-chloroaniline, the potency of the oxidant (e.g., hydrogen peroxide) can degrade over time. Actionable Steps: 1. Verify Reagent Quality: Use a fresh, unopened bottle of your primary reagent or titrate to determine its active concentration. 2. Optimize Stoichiometry: Ensure the molar ratios are correct. A slight excess of the reducing/oxidizing agent may be necessary, but a large excess can lead to side products.
Suboptimal Reaction Temperature The formation of the azoxy linkage is temperature-sensitive. For the partial reduction of nitroarenes, temperatures that are too high can favor the formation of the fully reduced aniline or the corresponding azo compound. Conversely, temperatures that are too low may lead to an incomplete or stalled reaction. Actionable Steps: 1. Precise Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain a stable reaction temperature. 2. Incremental Adjustments: If the reaction is sluggish, increase the temperature in small increments (e.g., 5-10 °C) while monitoring the progress by TLC or LC-MS.
Incorrect pH or Base Strength The pH of the reaction medium is crucial. For instance, the reduction of nitroarenes to azoxy compounds is often performed under basic conditions. The strength of the base can influence the reaction pathway. Similarly, certain oxidations of anilines are base-mediated, where a mild base can favor azoxybenzene formation.[1] Actionable Steps: 1. Verify pH: Use a pH meter or pH strips to confirm the pH of your reaction mixture. 2. Select Appropriate Base: For aniline oxidation, a mild base like sodium fluoride (NaF) may be more selective for the azoxy product than a strong base like sodium methoxide (NaOMe).[1]
Poor Solubility of Starting Material 4-Chloronitrobenzene and 4-chloroaniline have limited solubility in aqueous media. If the starting material is not adequately dissolved, the reaction will be slow and incomplete. Actionable Steps: 1. Co-solvent System: Employ a co-solvent system, such as ethanol/water or methanol/water, to improve the solubility of the aromatic starting material. 2. Vigorous Stirring: Ensure efficient stirring to maximize the surface area of contact between reactants.

Troubleshooting Workflow for Low Yield Here is a logical workflow to diagnose the cause of low yield in your synthesis.

G start Low or No Yield Observed reagent Check Reagent Quality & Stoichiometry start->reagent reagent->start Adjust & Retry conditions Verify Reaction Conditions (Temp & pH) reagent->conditions Reagents OK conditions->start Adjust & Retry solubility Assess Starting Material Solubility conditions->solubility Conditions Correct solubility->start Change Solvent & Retry monitoring Analyze Reaction by TLC/LC-MS solubility->monitoring Solubility Adequate monitoring->conditions No Reaction, Re-evaluate Conditions workup Evaluate Workup & Purification monitoring->workup Reaction Proceeding workup->start Modify Protocol & Retry success Yield Improved workup->success Purification Optimized

Caption: A flowchart for troubleshooting low yields.

Problem 2: Presence of 4,4'-Dichloroazobenzene (Azo Compound) as a Major By-product

Question: My final product is contaminated with a significant amount of the orange-colored 4,4'-dichloroazobenzene. How can I prevent its formation and remove it from my product?

Answer: The formation of the azo compound is a common side reaction resulting from the over-reduction of the azoxy intermediate or the condensation of different intermediates.

Mechanism of Azo Formation: The azoxy compound is an intermediate on the reaction pathway to the azo compound. If the reaction conditions are too harsh or the reaction time is too long, the azoxy group can be further reduced.

Preventative Measures:

  • Milder Reducing Agents: If you are starting from 4-chloronitrobenzene, consider using a milder reducing agent or decreasing the amount of a strong reducing agent.

  • Strict Temperature Control: Lowering the reaction temperature can often slow down the rate of the second reduction (azoxy to azo) more than the initial formation of the azoxy compound.

  • Shorter Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed and before a significant amount of the azo by-product appears.

Purification Strategy:

  • Column Chromatography: this compound and its corresponding azo compound often have different polarities. This difference can be exploited for separation using silica gel column chromatography. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.

  • Recrystallization: If the polarity difference is small, fractional recrystallization may be an option. Experiment with different solvents, such as ethanol, methanol, or a mixture of solvents, to find conditions where the desired azoxy compound preferentially crystallizes, leaving the azo impurity in the mother liquor.

Problem 3: Isolation of Unreacted Starting Material

Question: After the workup, a significant amount of my starting material (4-chloronitrobenzene or 4-chloroaniline) remains. What went wrong?

Answer: The presence of unreacted starting material points to an incomplete reaction. This can be due to several factors, many of which overlap with the causes of low yield.

Troubleshooting Steps:

  • Reaction Time: The most common cause is insufficient reaction time. Ensure you are monitoring the reaction's progress and allowing it to go to completion.

  • Reagent Stoichiometry: An insufficient amount of the reducing or oxidizing agent will naturally lead to an incomplete reaction. Recalculate your molar equivalents and consider a small excess of the reagent.

  • Catalyst Deactivation: If your reaction uses a catalyst (e.g., in catalytic hydrogenation), it may have lost its activity. Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., an inert atmosphere for sensitive catalysts).

  • Mixing Issues: In heterogeneous reactions (e.g., with a solid-phase reducing agent), inefficient stirring can lead to poor contact between reactants and an incomplete reaction. Use a suitable stir bar and an appropriate stir rate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main approaches to synthesizing symmetrical azoxyarenes like this compound:

  • Partial Reduction of a Nitroaromatic Compound: This is a widely used method where 4-chloronitrobenzene is partially reduced. The reaction proceeds through several intermediates, including a nitroso and a hydroxylamine species, which then condense to form the azoxy linkage.[2] Common reducing systems include glucose in an alkaline solution or catalytic hydrogenation under carefully controlled conditions.

  • Oxidation of an Aniline: In this route, 4-chloroaniline is oxidized. This method also involves the formation of nitroso and hydroxylamine intermediates.[3] Oxidizing agents such as hydrogen peroxide in the presence of a suitable catalyst or base can be employed.[1]

Q2: What is the underlying mechanism for the formation of the azoxy bond?

A2: The formation of the azoxy bond, regardless of the starting material, generally proceeds through the condensation of an aryl nitroso intermediate (Ar-N=O) and an aryl hydroxylamine intermediate (Ar-NHOH).[2][4] One molecule of the starting material is reduced (or oxidized) to the nitroso level, and another is reduced (or oxidized) to the hydroxylamine level. These two intermediates then react, with the elimination of a water molecule, to form the azoxy compound.

Reaction Mechanism Overview

G cluster_0 From 4-Chloronitrobenzene cluster_1 From 4-Chloroaniline nitro 4-Chloronitrobenzene (Ar-NO2) nitroso 4-Chloronitrosobenzene (Ar-N=O) nitro->nitroso Partial Reduction hydroxylamine 4-Chlorophenylhydroxylamine (Ar-NHOH) nitroso->hydroxylamine Further Reduction azoxy This compound (Ar-N(O)=N-Ar) nitroso->azoxy hydroxylamine->azoxy aniline 4-Chloroaniline (Ar-NH2) hydroxylamine_ox 4-Chlorophenylhydroxylamine (Ar-NHOH) aniline->hydroxylamine_ox Partial Oxidation nitroso_ox 4-Chloronitrosobenzene (Ar-N=O) hydroxylamine_ox->nitroso_ox Further Oxidation hydroxylamine_ox->azoxy nitroso_ox->azoxy

Caption: Key intermediates in azoxybenzene formation.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is recommended for robust analysis:

  • Thin Layer Chromatography (TLC): This is an indispensable tool for real-time reaction monitoring. It allows you to quickly visualize the consumption of the starting material and the formation of the product and by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide information on the relative amounts of different species in the reaction mixture and confirm their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for confirming its purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic N=N and N-O stretching frequencies of the azoxy group.

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

Q4: What are the key safety precautions to take when synthesizing this compound?

A4: Both the starting materials and the product should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any dust or vapors from the chlorinated aromatic compounds.

  • Handling Precautions: Avoid skin contact with the starting materials and product. 4-Chloroaniline is toxic and a possible carcinogen, and 4-chloronitrobenzene is also hazardous.[5]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the reduction of 4-chloronitrobenzene. This protocol should be adapted and optimized based on your specific laboratory conditions and analytical capabilities.

Synthesis of this compound from 4-Chloronitrobenzene

Materials:

  • 4-Chloronitrobenzene

  • Glucose

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium hydroxide in deionized water.

  • Add ethanol to the flask and stir until a homogeneous solution is obtained.

  • To this solution, add 4-chloronitrobenzene and glucose.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water. A yellow precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound as a pale yellow solid.

General Experimental Workflow

G setup Reaction Setup reaction Heating & Stirring setup->reaction monitoring TLC/LC-MS Monitoring reaction->monitoring monitoring->reaction Continue Reaction workup Quenching & Precipitation monitoring->workup Reaction Complete filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification analysis Characterization (NMR, MP) purification->analysis

Caption: A typical workflow for synthesis and purification.

References

  • Hofmann, M. R. (1995). Abiotic Reduction of 4-Chloronitrobenzene to 4-Chloroaniline in a Dissimilatory Iron-Reducing Enrichment Culture. Applied and Environmental Microbiology, 61(12), 4350–4353. [Link]

  • Corbett, M. D., Chipko, B. R., & Baden, D. G. (1978). Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze. Biochemical Journal, 175(2), 353–360. [Link]

  • CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene. (n.d.).
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  • CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene. (n.d.).
  • CN104119282A - Method for decoloring and purifying azoxystrobin. (n.d.).
  • Wang, Q., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, 9(1), 1234-1243. [Link]

  • US4421694A - Process for the preparation of nitroanilines. (n.d.).
  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. [Link]

  • Manouchehr, G., et al. (2016). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. RSC Advances, 6, 85623-85631. [Link]

  • Supporting information outlining the synthesis of azobenzene crosslinkers. (n.d.). The Royal Society of Chemistry. [Link]

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  • Wikipedia. (n.d.). 4-Chloroaniline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • TIB. (2021). Continuous Flow Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzenes with Gel‐Bound Catalysts. [Link]

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Technical Support Center: Degradation of 4,4'-Dichloroazoxybenzene in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-dichloroazoxybenzene (DCAOB). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of DCAOB degradation assays. As a compound of environmental and toxicological interest, understanding its fate and transformation is critical. This resource is designed to provide both foundational knowledge and practical solutions to common experimental challenges.

Introduction to this compound Degradation

This compound (DCAOB) is a chlorinated aromatic compound that can be formed as a metabolite during the microbial oxidation of 4-chloroaniline.[1] Its degradation is of significant interest due to the potential for transformation into other toxic compounds. The primary degradation pathways involve the reduction of the azoxy group, potentially leading to the formation of 4,4'-dichloroazobenzene and subsequently 3,3'-dichlorobenzidine, a known carcinogen.[2] Both microbial and abiotic factors can influence the rate and extent of DCAOB degradation.

This guide will walk you through potential experimental hurdles and provide scientifically grounded solutions to ensure the integrity and reproducibility of your results.

Troubleshooting Guide for DCAOB Degradation Assays

This section addresses specific problems you may encounter during your experimental work with DCAOB. Each issue is presented with its likely causes and a step-by-step guide to resolution.

Issue 1: Inconsistent or No Degradation of DCAOB Observed

Symptoms:

  • No significant decrease in DCAOB concentration over the expected time course.

  • High variability in degradation rates between replicate experiments.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inadequate Microbial Activity The microbial consortium or isolated strain may not possess the necessary enzymes for DCAOB reduction. The azoxy group reduction is a key initial step.1. Verify Inoculum Viability: Culture the inoculum on a suitable growth medium to confirm viability. 2. Acclimatize the Culture: Gradually expose the microbial culture to increasing concentrations of DCAOB to induce the relevant enzymatic machinery. 3. Augment with Co-substrates: The addition of a more readily metabolizable carbon source (e.g., glucose, acetate) can stimulate microbial activity and co-metabolism of DCAOB.[3]
Suboptimal Environmental Conditions Temperature, pH, and redox potential significantly impact microbial metabolism and enzyme activity.[4]1. Optimize Temperature: For most environmental microorganisms, maintain the incubation temperature between 25-35°C.[4] 2. Buffer the Medium: Maintain a stable pH between 6.5 and 7.5 using a suitable buffer system (e.g., phosphate buffer). 3. Ensure Anaerobic Conditions: The reduction of the azoxy group is typically favored under anaerobic or anoxic conditions.[5] Purge the experimental setup with an inert gas like nitrogen or argon.
DCAOB Adsorption to Experimental Vessels DCAOB is a hydrophobic compound and may adsorb to the surfaces of glassware or plasticware, leading to an apparent decrease in concentration that is not due to degradation.1. Use Silanized Glassware: Silanization of glassware minimizes adsorption of hydrophobic compounds. 2. Include Abiotic Controls: Run parallel experiments without the microbial inoculum to quantify any loss of DCAOB due to adsorption or other abiotic factors. 3. Solvent Rinsing: At the end of the experiment, rinse the vessels with a strong organic solvent (e.g., acetone, hexane) and analyze the rinse to quantify the adsorbed DCAOB.

Experimental Workflow for Troubleshooting Inconsistent Degradation

cluster_solutions Solutions start Inconsistent Degradation check_viability Check Inoculum Viability start->check_viability check_conditions Verify Environmental Conditions (pH, Temp, O2) start->check_conditions check_adsorption Assess Abiotic Losses (Adsorption) start->check_adsorption acclimatize Acclimatize Culture check_viability->acclimatize optimize_env Optimize pH and Temperature check_conditions->optimize_env silanize Use Silanized Glassware check_adsorption->silanize cosubstrate Add Co-substrate acclimatize->cosubstrate ensure_anaerobic Ensure Anaerobic Conditions optimize_env->ensure_anaerobic abiotic_control Run Abiotic Controls silanize->abiotic_control

Caption: Troubleshooting workflow for inconsistent DCAOB degradation.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (HPLC/GC-MS)

Symptoms:

  • Detection of unknown peaks that are not present in the standards for DCAOB or its expected metabolites.

  • Poor peak shape (e.g., tailing, fronting, splitting) for DCAOB or its metabolites.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Formation of Unknown Metabolites Microorganisms may utilize alternative degradation pathways, leading to the formation of unexpected intermediates.1. Mass Spectrometry Analysis: Utilize LC-MS/MS or GC-MS to obtain mass spectra of the unknown peaks and propose potential structures.[6][7] 2. Literature Review: Search for literature on the degradation of structurally similar compounds for clues on potential metabolites.
Abiotic Transformation DCAOB may undergo abiotic degradation (e.g., hydrolysis, photolysis) under certain experimental conditions, forming products different from microbial metabolism.1. Analyze Abiotic Controls: Carefully analyze the chromatograms from your abiotic controls to identify any peaks that form in the absence of microorganisms. 2. Control Light Exposure: If photolysis is suspected, conduct experiments in the dark or using amber glassware.
Sample Matrix Interference Components of the culture medium or sample preparation solvents can interfere with the analysis.1. Run Method Blanks: Analyze a sample of the sterile medium and all reagents used in sample preparation to identify any interfering peaks. 2. Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.
Poor Chromatographic Resolution Suboptimal HPLC/GC conditions can lead to co-elution of peaks or poor peak shape, making identification difficult.1. Optimize Mobile/Stationary Phase: For HPLC, adjust the mobile phase composition (e.g., organic solvent ratio, pH) or try a different column chemistry.[8] 2. Adjust Temperature Program: For GC, optimize the temperature ramp to improve separation. 3. Check System Suitability: Regularly inject a standard mixture to ensure the analytical system is performing within specifications.

Logical Relationship for Peak Identification

cluster_identification Identification start Unexpected Peak Detected ms_analysis Analyze with Mass Spectrometry start->ms_analysis abiotic_check Check Abiotic Controls start->abiotic_check blank_check Check Method Blanks start->blank_check metabolite Identify as Metabolite ms_analysis->metabolite abiotic_product Identify as Abiotic Product abiotic_check->abiotic_product matrix_interference Identify as Matrix Interference blank_check->matrix_interference

Caption: Decision tree for identifying unknown chromatographic peaks.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound?

A1: The primary and initial step in the microbial degradation of DCAOB is the reduction of the azoxy (-N=N(O)-) group to an azo (-N=N-) group, forming 4,4'-dichloroazobenzene. This is often followed by the reduction of the azo group to a hydrazo (-NH-NH-) intermediate. Under acidic conditions, this hydrazo intermediate can undergo a benzidine rearrangement to form 3,3'-dichlorobenzidine.[9][10]

Q2: What are the optimal experimental conditions for studying DCAOB degradation?

A2: While optimal conditions can be species-specific, a good starting point for microbial degradation studies is:

  • Temperature: 25-35°C[4]

  • pH: 6.5-7.5

  • Atmosphere: Anaerobic or anoxic conditions are generally preferred to facilitate the initial reductive steps.

  • Co-substrate: The presence of a readily degradable carbon source can enhance co-metabolism.[3]

Q3: Which analytical techniques are most suitable for quantifying DCAOB and its metabolites?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and robust method for quantifying DCAOB and its primary degradation products.[8] For confirmation and identification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended due to their sensitivity and ability to provide structural information.[6][7]

Q4: How can I prepare a stock solution of DCAOB, which has low water solubility?

A4: Due to its hydrophobicity, DCAOB should first be dissolved in a minimal amount of a water-miscible organic solvent such as methanol, ethanol, or acetone before being introduced into the aqueous experimental medium. Ensure the final concentration of the organic solvent in your experiment is low (typically <1% v/v) to avoid any toxic effects on the microorganisms.

Q5: Are there any known microorganisms capable of degrading DCAOB?

A5: While specific studies on DCAOB are limited, fungi such as Fusarium oxysporum have been shown to metabolize 4-chloroaniline to DCAOB and 4,4'-dichloroazobenzene, indicating their potential for further transformation of DCAOB.[1] It is also likely that various anaerobic microbial consortia from contaminated soils or sediments possess the ability to degrade DCAOB.

Experimental Protocols

Protocol 1: General Aerobic Microbial Degradation Assay
  • Prepare Medium: Prepare a suitable mineral salts medium (MSM) and dispense into serum bottles.

  • Add DCAOB: Add DCAOB from a concentrated stock solution (in a suitable solvent) to achieve the desired final concentration. Include a solvent control.

  • Inoculate: Inoculate the bottles with the microbial culture to a final optical density (OD600) of 0.1.

  • Incubate: Incubate the bottles on a rotary shaker at the desired temperature.

  • Sample Collection: At regular intervals, withdraw samples for analysis.

  • Sample Preparation: Extract the samples with a suitable organic solvent (e.g., ethyl acetate), evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC-UV to quantify the concentration of DCAOB and its metabolites.

Protocol 2: Anaerobic Microbial Degradation Assay
  • Prepare Medium: Prepare MSM, dispense into serum bottles, and sparge with an inert gas (e.g., N2) for 30 minutes to remove oxygen.

  • Seal and Autoclave: Seal the bottles with butyl rubber stoppers and aluminum crimps, then autoclave.

  • Add DCAOB and Inoculum: Aseptically add the DCAOB stock solution and the anaerobic microbial inoculum using a syringe.

  • Incubate: Incubate the bottles in the dark at the desired temperature without shaking.

  • Sample Collection and Analysis: Follow steps 5-7 from the aerobic protocol.

References

  • Kearney, P.C., and D. D. Kaufman (eds.) Herbicides: Chemistry, Degredation and Mode of Action. Volumes 1 and 2. 2nd ed. New York: Marcel Dekker, Inc., 1975., p. 641. [Link]

  • Sommer, C., & Gorisch, H. (1997). Microbial degradation of 1,4-dichlorobenzene. Eawag-BBD. [Link]

  • Zhang, L., et al. (2021). Study on Gaseous Chlorobenzene Treatment by a Bio-Trickling Filter: Degradation Mechanism and Microbial Community. MDPI. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. ResearchGate. [Link]

  • Tse, H., & K'os, A. (2014). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. PubMed. [Link]

  • Li, Y., et al. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. [Link]

  • McLeish, R. (n.d.). Chlorobenzene Degradation Pathway. Eawag-BBD. [Link]

  • Arora, P. K., et al. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]

  • Rhee, G. Y., et al. (1993). Microbial dehalogenation of 4,4'-dichlorobiphenyl under anaerobic conditions. PubMed. [Link]

  • Wang, Y., et al. (2007). Synthesis of 3,3′-Dichlorobenzidine. ResearchGate. [Link]

  • Gibson, S. A., & Suflita, J. M. (1990). Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols. NIH. [Link]

  • Saratale, R. G., et al. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. PubMed Central. [Link]

  • Singh, R. P., & Singh, P. K. (2019). Microbial use for azo dye degradation—a strategy for dye bioremediation. ResearchGate. [Link]

  • Unknown. (n.d.). Industrial Process For The Preparation Of 3,3' Dichlorobenzidine Dihydrochloride. [URL not available]
  • Zhang, Y., et al. (2021). Dissolved black nitrogen: an overlooked active nano-catalyst in the abiotic transformation of chlorophenols by sulfides in the subsurface water. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chowdhury, S. K., & Alton, K. B. (2001). Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • Mcmulan, G., et al. (2001). Microbial degradation of Azo dyes: A review. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Unknown. (2020). Interpreting and troubleshooting anomalous HPLC results?. ResearchGate. [Link]

  • European Food Safety Authority. (n.d.). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. [Link]

  • Chen, Y., et al. (2020). Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. MDPI. [Link]

  • Unknown. (n.d.). Method for preparing 3,3'-dichlorobenzidine hydrochloride through formaldehyde-hydrazine hydrate reduction.
  • Unknown. (n.d.). microbial bioremediation of toxic azo dyes: an ecologically sustainable approach. IIP Series. [URL not available]
  • Sreelatha, G., & Padmaja, A. (2021). Degradation and Detoxification of Congo Red azo dye by Immobilized Laccase of Streptomyces sviceus. Journal of Pure and Applied Microbiology. [Link]

  • Ma, L., et al. (2018). Analytical strategies for identifying drug metabolites. ResearchGate. [Link]

  • Kumar, A., et al. (2014). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Wikipedia. (n.d.). 3,3'-Dichlorobenzidine. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4,4'-Dichloroazoxybenzene in aqueous solutions. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to provide a comprehensive resource for your experimental needs. Our focus is on not just what to do, but why specific approaches are recommended, ensuring a foundational understanding that empowers you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule is largely nonpolar, dominated by two chlorophenyl rings. These aromatic and halogenated moieties are hydrophobic, meaning they do not favorably interact with the polar water molecules. Water molecules are tightly associated through a strong hydrogen-bonding network. For a nonpolar molecule like this compound to dissolve, it must disrupt these hydrogen bonds, which is an energetically unfavorable process. The principle of "like dissolves like" governs solubility, and thus, this compound demonstrates a strong preference for nonpolar or weakly polar environments over aqueous media.

Q2: I need to prepare a stock solution of this compound. What organic solvents are recommended?

A2: Due to its hydrophobic nature, this compound exhibits significantly better solubility in organic solvents. While specific quantitative data for this exact compound is limited in publicly available literature, data from structurally similar compounds like 3,4-dichloronitrobenzene and other dichlorinated aromatic compounds can provide a strong starting point.[1][2]

Commonly effective solvents for hydrophobic aromatic compounds include:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions due to their strong solubilizing power for a wide range of organic molecules.[3][4]

  • Alcohols: Methanol and ethanol can also be used, although the solubility may be lower compared to DMSO or DMF.[1][5][6]

  • Chlorinated Solvents: Dichloromethane and chloroform are effective but are more volatile and may not be suitable for all cell-based or in vivo applications.

It is always recommended to empirically determine the solubility in your chosen solvent to meet your specific experimental concentration requirements.

Q3: Can I use the organic stock solution directly in my aqueous experimental system?

A3: This is a critical consideration. While a small volume of an organic solvent like DMSO is often tolerated in many biological assays (typically <0.5-1% v/v), introducing a larger volume can lead to several issues:

  • Precipitation: When the organic stock solution is added to the aqueous buffer, the abrupt change in solvent polarity can cause the poorly soluble this compound to precipitate out of the solution.

  • Cellular Toxicity: Many organic solvents can be toxic to cells, even at low concentrations, potentially confounding your experimental results.

  • Assay Interference: The solvent itself might interfere with the experimental assay, for instance, by altering protein conformation or interacting with detection reagents.

Therefore, it is crucial to either keep the final concentration of the organic solvent to a well-tolerated minimum or to employ a solubilization strategy to create a stable aqueous formulation.

Troubleshooting Guides: Enhancing Aqueous Solubility

This section provides detailed troubleshooting guides with step-by-step protocols for common methods to enhance the aqueous solubility of this compound.

Guide 1: Co-solvent Systems

The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the overall polarity of the aqueous medium.[6]

When to Use This Method: This is often the simplest and quickest method for initial experiments where a slight increase in solubility is sufficient and the presence of a co-solvent is not expected to interfere with the assay.

Troubleshooting Steps & Protocol:

  • Select a Co-solvent: Common choices include ethanol, methanol, and DMSO.[1][3][6]

  • Prepare a High-Concentration Stock: Dissolve this compound in your chosen co-solvent to create a concentrated stock solution (e.g., 10-50 mM).

  • Determine the Maximum Tolerated Co-solvent Concentration: Before your main experiment, perform a control experiment to determine the highest concentration of the co-solvent that does not affect your system (e.g., cell viability, enzyme activity).

  • Prepare the Working Solution: Add the stock solution to your aqueous buffer dropwise while vortexing to create the final working concentration. Ensure the final co-solvent concentration remains below the predetermined tolerance limit.

  • Observe for Precipitation: After preparing the final dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, you may need to lower the final concentration of this compound or increase the proportion of the co-solvent (if tolerated by your system).

Data Summary for Structurally Similar Compounds (for Estimation):

CompoundSolvent SystemTemperature (°C)Solubility (Mole Fraction)
3,4-DichloronitrobenzeneMethanol25~0.15
3,4-DichloronitrobenzeneEthanol25~0.12
3,4-Dichloronitrobenzene80% Methanol (aq)25~0.04
3,4-Dichloronitrobenzene80% Ethanol (aq)25~0.03

Data for 3,4-Dichloronitrobenzene is provided as an estimate for this compound due to structural similarity. Actual solubility should be determined experimentally.[1]

Logical Workflow for Co-Solvent Approach

A Prepare concentrated stock in pure co-solvent (e.g., DMSO) B Determine max tolerated co-solvent % in aqueous system A->B C Titrate stock into aqueous buffer with vigorous mixing B->C D Observe for precipitation C->D E Solution is clear: Proceed with experiment D->E No F Precipitation occurs D->F Yes G Decrease final compound concentration F->G H Increase co-solvent % (if within tolerance) F->H G->C H->C

Caption: Workflow for using a co-solvent to dissolve this compound.

Guide 2: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate nonpolar molecules like this compound, effectively increasing their apparent solubility in water.[7]

When to Use This Method: This approach is suitable when a higher concentration of the compound is needed in a predominantly aqueous environment, and the presence of a surfactant is compatible with the experimental system.

Troubleshooting Steps & Protocol:

  • Choose a Surfactant:

    • Non-ionic: Tween® 80 (Polysorbate 80) is a common choice due to its low toxicity and wide use in biological applications. Its CMC is approximately 0.012 mM.[8][9]

    • Anionic: Sodium dodecyl sulfate (SDS) is a powerful solubilizing agent but can denature proteins and disrupt cell membranes. Its CMC is around 8.2 mM.[8][10]

  • Prepare a Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 10-100 times the CMC).

  • Incorporate the Compound:

    • Method A (Direct Solubilization): Add solid this compound directly to the surfactant solution. Sonicate or stir overnight to facilitate solubilization.

    • Method B (Solvent Evaporation): Dissolve this compound in a volatile organic solvent (e.g., ethanol, acetone). Add this solution to the surfactant solution. Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation. This often results in a more stable dispersion.

  • Filter to Remove Un-dissolved Compound: Pass the solution through a 0.22 µm syringe filter to remove any non-encapsulated, precipitated compound.

  • Quantify the Solubilized Compound: It is essential to determine the final concentration of the solubilized this compound in the filtered solution using an appropriate analytical method (see Guide 5).

Critical Micelle Concentrations (CMC) of Common Surfactants:

SurfactantTypeCMC (in water at 25°C)
Tween® 80Non-ionic~0.012 mM
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM

CMC values can be influenced by buffer composition and temperature.[8][9][10]

Conceptual Diagram of Micellar Solubilization

Caption: Hydrophobic compound encapsulated within the core of a surfactant micelle.

Guide 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility and low toxicity.[12][13][14]

When to Use This Method: This is an excellent method for pharmaceutical and biological applications where the use of organic solvents or surfactants is undesirable. It is known to significantly increase the solubility of aromatic compounds.[12]

Troubleshooting Steps & Protocol:

  • Select a Cyclodextrin: HP-β-CD is a highly recommended starting point due to its high aqueous solubility and safety profile.[12][13]

  • Perform a Phase Solubility Study (Recommended): To determine the stoichiometry and binding constant of the complex, a phase solubility study is advised.[15][16][17][18]

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

    • Add an excess of solid this compound to each solution.

    • Equilibrate the solutions by shaking or stirring at a constant temperature for 24-48 hours.

    • Filter the solutions through a 0.22 µm filter.

    • Quantify the concentration of dissolved this compound in each filtrate (see Guide 5).

    • Plot the concentration of dissolved compound against the concentration of HP-β-CD. A linear relationship (A_L type) typically indicates a 1:1 complex.

  • Prepare the Inclusion Complex Solution:

    • Based on the phase solubility study, or starting with a molar ratio of 1:1 (compound:HP-β-CD), dissolve the HP-β-CD in the aqueous buffer first.

    • Add the this compound to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound is fully dissolved. This may take several hours.

  • Filter the Final Solution: Pass the solution through a 0.22 µm filter to remove any undissolved material.

Formation of a Cyclodextrin Inclusion Complex

cluster_0 Cyclodextrin (Host) CD Hydrophobic Cavity Complex Inclusion Complex (Soluble in Water) CD->Complex CD_ext Hydrophilic Exterior Guest This compound (Guest) Guest->Complex Complexation

Caption: A hydrophobic guest molecule forming a soluble inclusion complex with a cyclodextrin host.

Guide 4: Nanosuspension Formulation

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate.[19][20][21]

When to Use This Method: This is a more advanced technique suitable for drug delivery applications where high drug loading and improved bioavailability are required.

Troubleshooting Steps & Protocol (Solvent Anti-Solvent Precipitation Method):

  • Select a Solvent and Anti-Solvent:

    • Solvent: Choose a good organic solvent for this compound (e.g., DMSO, ethanol).

    • Anti-Solvent: Water is the most common anti-solvent.

  • Choose a Stabilizer: A combination of a steric stabilizer (e.g., hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., Tween® 80) is often effective.[22]

  • Prepare the Solutions:

    • Dissolve this compound in the chosen solvent to create the drug solution.

    • Dissolve the stabilizer(s) in the anti-solvent (water) to create the stabilizer solution.

  • Precipitation:

    • Under high-speed stirring or sonication, rapidly inject the drug solution into the stabilizer solution. The rapid change in solvent environment will cause the drug to precipitate as nanoparticles.

    • The volume ratio of the solvent to the anti-solvent is a critical parameter to optimize (e.g., start with 1:5 or 1:10).[23]

  • Remove the Organic Solvent: The organic solvent can be removed by dialysis, diafiltration, or evaporation under reduced pressure.

  • Characterize the Nanosuspension: It is crucial to characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Workflow for Nanosuspension Preparation

A Dissolve compound in a good solvent C Rapidly inject solvent phase into anti-solvent phase with high shear mixing A->C B Dissolve stabilizer(s) in an anti-solvent (water) B->C D Nanosuspension forms C->D E Remove organic solvent D->E F Characterize particle size, PDI, and zeta potential E->F

Caption: General workflow for preparing a nanosuspension by the solvent anti-solvent method.

Guide 5: Quantification of this compound Concentration

Accurate quantification of the dissolved compound is essential to validate any solubilization method.

Recommended Analytical Techniques:

  • UV-Vis Spectrophotometry: This is a rapid and accessible method.[24][25][26][27]

    • Determine the λmax: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., methanol or ethanol) and scan the absorbance from 200-800 nm to find the wavelength of maximum absorbance (λmax). Aromatic azo compounds typically have strong absorbance in the UV-A or visible range.

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent system as your samples (including the co-solvent, surfactant, or cyclodextrin).

    • Measure Absorbance: Measure the absorbance of your unknown samples at the λmax.

    • Calculate Concentration: Determine the concentration of your unknown samples using the calibration curve.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and can separate the compound of interest from potential interfering substances.[28][29][30]

    • Method Development: A reverse-phase C18 column is typically suitable for hydrophobic compounds. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

    • Detection: A UV detector set at the λmax of this compound would be appropriate.

    • Quantification: Similar to UV-Vis, a calibration curve is generated using standards of known concentrations to quantify the amount in your samples.

Safety and Handling

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Thermal Stability Considerations

Azo compounds can be susceptible to thermal degradation. Studies on azobenzene dyes have shown that thermal degradation can lead to the loss of the azo group as nitrogen gas.[31][32] It is advisable to store stock solutions of this compound protected from light and at a low temperature (e.g., 4°C or -20°C) to minimize degradation. For experiments conducted at elevated temperatures, it is recommended to assess the stability of the compound under those conditions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, H., et al. (2015). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling.
  • ResearchGate. (2018). Analysis of the thermal decomposition of azo-peroxyesters by Arrhenius-type and three-parameter equations. Retrieved from [Link]

  • ResearchGate. (2020). UV–vis measurements and normalized emission spectra of all dyes in dichloromethane solution. Retrieved from [Link]

  • Kim, J. S., et al. (2018).
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(3), 54-64.
  • Gao, L., et al. (2011). Preparation and characterization of a nanosuspension of poorly water-soluble drug, itraconazole. Drug development and industrial pharmacy, 37(12), 1476-1484.
  • Shintani, H. (2011).
  • Sivasamy, A., et al. (1993). Determination of the critical micelle concentration of surfactants and the partition coefficient of an electrochemical probe by cyclic voltammetry. Langmuir, 9(10), 2633-2635.
  • ResearchGate. (2013). Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures with the temperature range from 283.15 to 323.15K. Retrieved from [Link]

  • Onoue, S., et al. (2014). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. Pharmaceutical development and technology, 19(6), 724-731.
  • Li, Y., et al. (2019). Hydroxypropyl-β-Cyclodextrin Improves Removal of Polycyclic Aromatic Hydrocarbons by Fe3O4 Nanocomposites.
  • Al-Majed, A. A., et al. (2018). Spectrophotometric Quantification of Anti-inflammatory Drugs by Application of Chromogenic Reagents. Journal of analytical methods in chemistry, 2018, 9514780.
  • ResearchGate. (1993). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Retrieved from [Link]

  • ResearchGate. (2014). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Retrieved from [Link]

  • National Institutes of Health. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]

  • Iajps. (2017). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Retrieved from [Link]

  • Google Patents. (n.d.). Insoluble drug nanosuspension and preparation method thereof.
  • PubMed. (1991). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Retrieved from [Link]

  • YouTube. (2023). How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. Retrieved from [Link]

  • CORE. (2012). Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween. Retrieved from [Link]

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  • Al-kassas, R., et al. (2022). Formulation and Characterization of Clozapine Nanosuspension as a Sublingual Film. Al-Mustansiriyah Journal of Medical Sciences, 6(2), 772.
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  • Wathoni, N., et al. (2023). Nanosuspension-Based Drug Delivery Systems for Topical Applications. International Journal of Nanomedicine, 18, 43-62.
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Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies for a common issue in gas chromatography (GC): peak tailing, with a specific focus on the analysis of 4,4'-Dichloroazoxybenzene. Symmetrical, Gaussian peaks are fundamental for accurate quantification, and tailing can compromise resolution and reproducibility.[1] This document is structured to help you diagnose and resolve these issues methodically, moving from common physical problems to more complex chemical interactions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak's asymmetry is skewed, presenting a trailing edge that extends from the peak maximum.[2] For a quantitative analysis, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks.[1] An asymmetry factor (As) greater than 1.2 typically indicates that investigation is warranted.[1] In the case of this compound, its molecular structure, which includes polar functional groups (azoxy) and electronegative chlorine atoms, makes it susceptible to secondary interactions within the GC system that are a primary cause of tailing.[3][4]

Q2: I'm seeing tailing for ALL peaks in my chromatogram, not just this compound. What's the likely cause?

A2: When all peaks, including the solvent peak, exhibit tailing, the issue is most often related to a physical problem in the GC flow path rather than a specific chemical interaction.[5][6] This can create turbulence or unswept volumes where analytes are delayed, causing them to elute slowly and create a tail.[5][6][7]

Common physical causes include:

  • Poor Column Installation: An improperly cut column end (not a clean, 90° cut) can create turbulence.[1][5] Likewise, incorrect installation depth in the inlet or detector can create dead volumes.[1][8]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites or obstructions.[2][7][8]

  • Leaking Connections: A leak at the inlet or detector fitting can disrupt the carrier gas flow path, leading to distorted peak shapes.

Q3: Only the peak for this compound is tailing. What should I investigate first?

A3: If peak tailing is specific to your analyte, the cause is likely chemical in nature, stemming from undesirable interactions between this compound and active sites within your GC system.[5][8] These "active sites" are locations that can adsorb or react with analytes.[9]

The primary suspects are:

  • Active Sites in the Inlet Liner: The glass inlet liner is the first surface your analyte encounters at high temperature.[10] Silanol groups (-Si-OH) on the glass surface or metallic impurities can interact with polar compounds, causing adsorption and subsequent slow release, which results in peak tailing.[9][10]

  • Active Sites on the Column: The stationary phase can degrade over time, especially at the inlet end, exposing active sites on the fused silica tubing.[2]

  • Analyte Overload: Injecting too much analyte can saturate the stationary phase at the front of the column, leading to a distorted peak shape that can appear as tailing or fronting.[1][2]

Systematic Troubleshooting Guide

To effectively diagnose the root cause of peak tailing for this compound, follow this systematic workflow.

Troubleshooting Workflow Diagram

GC_Tailing_Troubleshooting start Observe Peak Tailing for This compound check_all_peaks Do ALL peaks in the chromatogram show tailing? start->check_all_peaks physical_issue Likely a Physical Issue in the Flow Path check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Interaction with the Analyte check_all_peaks->chemical_issue No, primarily analyte check_column_install 1. Verify Column Installation (Cut & Depth) physical_issue->check_column_install perform_inlet_maintenance 2. Perform Inlet Maintenance (Replace Septum, O-ring) check_column_install->perform_inlet_maintenance leak_check 3. Perform Leak Check perform_inlet_maintenance->leak_check resolve_check Is the issue resolved? leak_check->resolve_check check_liner 1. Use a New, High-Quality Deactivated Liner chemical_issue->check_liner trim_column 2. Trim 15-20 cm from Column Inlet check_liner->trim_column check_concentration 3. Analyze a Diluted Sample (Check for Overload) trim_column->check_concentration optimize_method 4. Optimize Method Parameters (Temperature Program, Flow Rate) check_concentration->optimize_method optimize_method->resolve_check resolve_check->start No, re-evaluate success Analysis Successful resolve_check->success Yes

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Step 1: Addressing Physical Flow Path Issues

If all peaks are tailing, systematically address the physical setup of your GC.

Protocol 1: Column Installation and Inlet Maintenance
  • Cool Down: Turn off the oven, inlet, and detector heaters and allow the GC to cool completely.

  • Column Removal: Carefully remove the column from the inlet and detector.

  • Inlet Maintenance: This is an essential first step.[11] Replace the septum, O-ring, and inlet liner. A contaminated liner is a frequent source of problems.[11][12] Use a high-quality, deactivated liner specifically designed for active compounds.[12][13]

  • Column Inspection & Trimming: Examine the first 10-20 cm of the column. Discoloration or brittleness indicates contamination or degradation.

    • Using a ceramic scoring wafer, score the column tubing about 15-20 cm from the inlet end.

    • Gently flex the column to create a clean, 90-degree break.[5]

    • Inspect the cut with a small magnifier to ensure there are no jagged edges or shards.[5] Trimming the column removes accumulated non-volatile residues and active sites.[2]

  • Re-installation:

    • Following your instrument manufacturer's guide, install the freshly cut end of the column into the inlet to the correct depth. Incorrect depth is a common cause of tailing.[1]

    • Install the detector end of the column, again ensuring the correct depth.

  • Leak Check: Pressurize the system with carrier gas and perform an electronic leak check on all fittings.

Step 2: Mitigating Chemical Interactions

If tailing is specific to this compound, focus on minimizing active site interactions.

Liner Selection

The inlet liner is a critical component.[12] Its surface deactivation is key to preventing analyte adsorption or degradation.[10][12] For a semi-polar, active compound like this compound, a liner with a robust deactivation is essential.

Liner TypeDeactivationRecommended Use for this compoundCausality
Standard Borosilicate GlassNone/Basic SilanizationNot RecommendedHigh concentration of active silanol groups and metallic impurities leads to strong analyte adsorption.[10]
Ultra Inert (UI) LinerProprietary Chemical DeactivationHighly Recommended The surface is treated to cap reactive silanol groups, providing a very low-activity surface ideal for trace and active analytes.[13]
Liner with Glass WoolDeactivated Quartz WoolRecommended with CautionThe wool aids in vaporization and traps non-volatiles, but its high surface area can be difficult to fully deactivate, potentially introducing active sites.[10]
Column Selection

The principle of "like dissolves like" applies to GC column selection.[14] this compound is a chlorinated aromatic compound, giving it an intermediate polarity. A stationary phase of similar polarity will provide the best peak shape and resolution.

Stationary Phase TypePolarityCommon DesignationSuitability for this compound
100% DimethylpolysiloxaneNon-PolarDB-1, HP-5msSuitable, but may not be optimal if isomers or polar impurities are present.
(5%-Phenyl)-methylpolysiloxaneLow PolarityDB-5, Rxi-5Sil MSGood General Purpose Choice. Often provides excellent peak shape for a wide range of compounds.
(14%-Cyanopropylphenyl)-methylpolysiloxaneIntermediate PolarityDB-1701, Rtx-1701Excellent Choice. The cyanopropylphenyl groups offer different selectivity and can improve peak shape for polarizable compounds.[15]
Polyethylene Glycol (PEG)High PolarityDB-WAX, HP-INNOWAXLikely too polar; may result in excessive retention and potential peak broadening.

Generally, a 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point for method development.[14][16]

Step 3: Optimizing Method Parameters

Fine-tuning your GC method can significantly improve peak shape.

Temperature Program

Temperature programming is crucial for analyzing compounds with moderate to high boiling points like this compound.[17] A proper program ensures the analyte is focused at the start of the run and elutes as a sharp band.

Initial Troubleshooting Steps:

  • Lower the Initial Temperature: If you suspect poor focusing at the start of the injection, decrease the initial oven temperature by 10-20°C.[11] This can improve trapping of the analyte at the head of the column, leading to sharper peaks.

  • Optimize the Ramp Rate: A typical starting ramp rate is 10°C/min.[18][19] If peaks are broad or tailing, a slightly faster ramp rate (e.g., 15-20°C/min) can sometimes help, as the analyte spends less time interacting with any residual active sites. Conversely, if resolution is an issue, a slower ramp rate may be necessary.

Example Temperature Program Development:

ParameterInitial "Scouting" ProgramOptimized Program for Better Peak ShapeRationale
Initial Temperature 100°C80°CA lower starting temperature enhances analyte focusing at the column head, especially in splitless injection.[19]
Initial Hold Time 1 min1 minHold time is necessary for splitless injection to ensure complete sample transfer to the column.[19]
Ramp Rate 10°C/min20°C/minA faster ramp can reduce the time the analyte spends at intermediate temperatures where unwanted interactions might occur.[17]
Final Temperature 280°C300°CEnsure the final temperature is high enough to elute the analyte and any higher-boiling contaminants.
Final Hold Time 5 min5 minA final hold ensures the column is cleaned before the next injection.

References

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Available from: [Link]

  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Available from: [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. Available from: [Link]

  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Available from: [Link]

  • Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Available from: [Link]

  • Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Available from: [Link]

  • Agilent Technologies. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Available from: [Link]

  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Available from: [Link]

  • Restek Corporation. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Available from: [Link]

  • Watson, W. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Dichloroazobenzene. PubChem. Available from: [Link]

  • U.S. Environmental Protection Agency. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Available from: [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Postnova Analytics. Available from: [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Available from: [Link]

  • Dvorák, J., & Novák, J. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. II. Optimization of the individual. Collection of Czechoslovak Chemical Communications. Available from: [Link]

  • SilcoTek Corporation. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Available from: [Link]

  • Wikipedia. (n.d.). 4-Chlorophenyl azide. Available from: [Link]

  • Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Available from: [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Available from: [Link]

  • Chem-space. (2026, January 17). 4-Chlorophenyl azide. Available from: [Link]

  • Chromatography Forum. (2011, August 31). Deactivated GC Parts What, How, & Why. Available from: [Link]

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Technical Support Center: Stabilizing 4,4'-Dichloroazoxybenzene Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4'-Dichloroazoxybenzene (DCAOB). This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability of DCAOB solutions. Here, we address common challenges through a series of frequently asked questions, detailed troubleshooting guides, and validated protocols. Our goal is to provide you with the causal understanding and practical steps needed to maintain the integrity of your experimental solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and handling of this compound.

Q1: What is this compound and why is its stability a concern?

A1: this compound (DCAOB), with the chemical formula C₁₂H₈Cl₂N₂O, is a chlorinated aromatic azoxy compound.[1] Like many azoxybenzenes, its stability is a primary concern because the N=N(O) functional group is susceptible to degradation under various conditions, including exposure to light, heat, and certain chemical environments. Degradation can lead to the formation of impurities, altering the compound's concentration, purity, and reactivity, which can compromise experimental results.

Q2: What are the primary degradation pathways for DCAOB?

A2: The two most significant degradation pathways for DCAOB are photodegradation and chemical rearrangement.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce a photochemical reaction known as the Wallach rearrangement, where the azoxy group rearranges to form hydroxyazo compounds.[2] This is a common reaction for azoxybenzenes and can be a significant source of impurities.[2]

  • Chemical/Thermal Instability: While generally stable at ambient temperatures, prolonged exposure to heat or highly acidic/basic conditions can promote degradation.[3][4] The presence of strong oxidizing or reducing agents can also break down the azoxy linkage.[5][6]

Q3: Which solvents are recommended for dissolving DCAOB for long-term storage?

A3: The choice of solvent is critical. Aprotic, non-reactive solvents are generally preferred.

  • Recommended: High-purity Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power and aprotic nature.

  • Use with Caution: Acetonitrile is a viable option, but its lower boiling point makes it more volatile.

  • Avoid: Protic solvents like methanol and ethanol should be avoided for long-term storage. Studies on similar compounds have shown that protic solvents can participate in radical degradation pathways, potentially reducing the stability of the solute.[7][8][9]

Q4: What are the ideal storage conditions for a DCAOB stock solution?

A4: To maximize shelf-life, DCAOB solutions should be stored with the following precautions:

  • Temperature: Cool temperatures are recommended as a sensible precaution.[3] Refrigeration at 2-8°C is ideal. Avoid freezing, as this can cause the compound to precipitate out of solution.

  • Light: Protect the solution from light at all times. Use amber glass vials or wrap clear vials in aluminum foil. This is the most critical step to prevent photochemical degradation.[2]

  • Atmosphere: For maximum stability over many months, consider displacing the air in the vial with an inert gas like nitrogen or argon. This minimizes the risk of oxidation, especially if the solvent is not rigorously degassed.[3]

Part 2: Troubleshooting Guide

This section provides a question-and-answer format for specific problems you may encounter during your experiments.

Problem 1: My DCAOB solution has changed color over time.

Q: I prepared a stock solution of DCAOB in DMSO, and after a week on the benchtop, it has developed a yellowish tint. What happened?

A: A color change is a primary indicator of chemical degradation.[10][11] The most likely cause is exposure to ambient laboratory light, which has initiated photochemical reactions.[2]

  • Underlying Cause: UV light can cause the DCAOB to rearrange into various photo-products, such as hydroxyazobenzenes, which are often colored.[2] Oxidation can also contribute to color changes.[11]

  • Immediate Action: The solution should be considered compromised. Its concentration and purity are no longer reliable. It is recommended to discard it and prepare a fresh stock.

  • Preventative Measures:

    • Always store DCAOB solutions in amber vials or foil-wrapped containers to block light.

    • Minimize the time the solution is exposed to light during experimental setup.

    • For sensitive applications, prepare fresh dilutions from a properly stored stock solution just before use.

Problem 2: I see a precipitate in my refrigerated DCAOB solution.

Q: I stored my DCAOB stock solution at 4°C, and now there are visible crystals at the bottom of the vial. Is the solution still usable?

A: The formation of a precipitate indicates that the concentration of DCAOB has exceeded its solubility limit at the storage temperature.[12] This is a physical change, not necessarily a chemical one, but it renders the supernatant concentration inaccurate.

  • Underlying Cause: The solubility of most compounds, including DCAOB, is temperature-dependent. As the temperature decreases, the solvent's capacity to hold the solute in solution diminishes, leading to precipitation.[12]

  • Immediate Action: The solution is not immediately usable because the concentration of the liquid portion is unknown.

    • Gently warm the solution to room temperature or slightly above (e.g., 37°C) while vortexing or sonicating until all precipitate has redissolved.

    • Visually inspect to ensure complete dissolution before use.

  • Preventative Measures:

    • Determine the solubility of DCAOB in your chosen solvent at your intended storage temperature. Do not prepare stock solutions that are near the saturation point.

    • If a high concentration is necessary, consider storing it at a controlled room temperature, provided it is rigorously protected from light and oxygen.

Problem 3: My experimental results are inconsistent when using older DCAOB solutions.

Q: I'm using a DCAOB solution that is two months old, and my assay results are showing decreased activity compared to when the solution was fresh. Why?

A: Inconsistent results are a classic sign of gradual compound degradation. Even under recommended storage conditions, very slow degradation can occur over extended periods, reducing the concentration of the active parent compound.

  • Underlying Cause: This could be due to a combination of minor factors: slow oxidation from dissolved oxygen, minimal light exposure each time the vial is opened, or trace impurities in the solvent (e.g., water, peroxides) that promote degradation.

  • Diagnostic Workflow:

    • Purity Analysis: Analyze the aged solution using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to that of a freshly prepared standard. Look for a decrease in the area of the parent DCAOB peak and the appearance of new peaks corresponding to degradation products.

    • Concentration Check: Use UV-Vis spectroscopy to check the absorbance at the λmax of DCAOB. A lower-than-expected absorbance indicates a drop in concentration.

  • Preventative Measures:

    • For highly sensitive or long-term quantitative studies, prepare fresh stock solutions more frequently (e.g., monthly).

    • Implement a routine quality control check (e.g., HPLC) for stock solutions that are stored for extended periods.

    • Purchase high-purity, anhydrous solvents and store them properly under an inert atmosphere.

Workflow for Troubleshooting Solution Instability

G cluster_precipitate Precipitation Issue cluster_color Color Change Issue cluster_qc Purity/Potency Issue start Problem Observed: Inconsistent Results or Visible Change precipitate Precipitate Visible? start->precipitate color_change Color Change? start->color_change qc_fail No Visible Change, but Poor Performance? start->qc_fail cause_temp Cause: Low Temperature Exceeds Solubility precipitate->cause_temp Yes solution_warm Solution: Warm & Redissolve cause_temp->solution_warm prevent_conc Prevention: Store at Lower Concentration solution_warm->prevent_conc cause_light Cause: Photodegradation (Wallach Rearrangement) color_change->cause_light Yes solution_discard Solution: Discard & Prepare Fresh cause_light->solution_discard prevent_light Prevention: Use Amber Vials Store in Dark solution_discard->prevent_light cause_slow Cause: Slow Oxidation or Trace Contaminants qc_fail->cause_slow Yes solution_analyze Solution: Analyze by HPLC/UV-Vis cause_slow->solution_analyze prevent_qc Prevention: Routine QC Checks Use Anhydrous Solvents solution_analyze->prevent_qc

Caption: Decision tree for diagnosing DCAOB solution instability.

Part 3: Protocols and Data

This section provides detailed experimental protocols and summary data to guide your laboratory practices.

Protocol 1: Preparation of a Stabilized 10 mM DCAOB Stock Solution in DMSO

This protocol describes the steps to prepare a stock solution optimized for long-term stability.

Materials:

  • This compound (DCAOB), solid, >98% purity

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • 2 mL amber glass HPLC vials with PTFE-lined screw caps

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer and sonicator

  • Source of inert gas (Nitrogen or Argon) with tubing

Procedure:

  • Pre-weigh Vial: Tare a clean, dry 2 mL amber vial on the analytical balance.

  • Weigh DCAOB: Carefully weigh approximately 2.67 mg of DCAOB solid directly into the tared vial. Record the exact weight. (MW of DCAOB ≈ 267.1 g/mol ).

  • Calculate Solvent Volume: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / 267.1 g/mol ) / 0.010 mol/L

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: Cap the vial tightly and vortex for 1 minute. If any solid remains, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Inert Gas Purge: Briefly uncap the vial and gently flush the headspace with a stream of nitrogen or argon for 15-20 seconds. This displaces oxygen, which can contribute to long-term oxidative degradation.

  • Final Sealing & Labeling: Immediately recap the vial tightly. Seal the cap-vial interface with parafilm for extra security against air ingress. Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the vial upright in a designated refrigerator at 2-8°C, away from light sources.

Protocol 2: Quality Control Analysis of DCAOB Solution by HPLC

This protocol allows you to assess the purity of your DCAOB solution over time.

Instrumentation & Columns:

  • HPLC System: With UV/Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of DCAOB (approx. 350 nm).

  • Injection Volume: 5 µL

Procedure:

  • Prepare a fresh 10 µM working solution of DCAOB from a newly weighed solid standard (the "Reference Standard").

  • Prepare a 10 µM working solution from the stock solution you wish to test (the "Test Sample").

  • Inject the Reference Standard and acquire the chromatogram. Identify the retention time and peak area of the DCAOB peak.

  • Inject the Test Sample and acquire the chromatogram.

  • Analysis: Compare the two chromatograms.

    • A significant decrease (>5%) in the peak area of the Test Sample relative to the Reference Standard indicates degradation.

    • The appearance of new peaks, especially those eluting earlier (more polar), suggests the formation of degradation products. Purity can be calculated as (Area of DCAOB Peak / Total Area of All Peaks) x 100%.

Data Summary Table: Recommended Storage Conditions
SolventMax Recommended Concentration (for 4°C storage)TemperatureAtmosphereLight ProtectionEstimated Shelf-Life (with >98% Purity)
DMSO (Anhydrous) 20 mM2-8°CInert Gas (N₂/Ar)Mandatory (Amber Vial)> 12 months
DMF (Anhydrous) 20 mM2-8°CInert Gas (N₂/Ar)Mandatory (Amber Vial)> 12 months
Acetonitrile 10 mM2-8°CInert Gas (N₂/Ar)Mandatory (Amber Vial)6-9 months
Ethanol (200 Proof) 5 mM2-8°CInert Gas (N₂/Ar)Mandatory (Amber Vial)< 3 months (Not for long-term storage)

References

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  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER.[Link]

  • Solvent effects on the AIBN forced degradation of cumene. PhaRxmon Consulting LLC.[Link]

  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. PubMed.[Link]

  • Solvent Effects on the AIBN Forced Degradation of Cumene: Implications for Forced Degradation Practices. ResearchGate.[Link]

  • Discoloration In Your Drug Product? Find Out Why, Fast. Gateway Analytical.[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.[Link]

  • 4. CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry.[Link]

  • Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers.[Link]

  • Detection, Treatment and Remediation for Organochlorines. MATEC Web of Conferences.[Link]

  • Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. PubMed Central.[Link]

  • Oxidative degradation of acetaminophen using superoxide ion generated in ionic liquid/aprotic solvent binary system. ResearchGate.[Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Cambridge Open Engage.[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PubMed Central.[Link]

  • 4,4'-Dichloroazobenzene. PubChem Compound Summary for CID 15340. National Center for Biotechnology Information. [Link]

  • Synthesis and photolysis of some 1-naphthyl azoxy-compounds. Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. [Link]

  • Prediction of color changes in acetaminophen solution using the time-temperature superposition principle. PubMed.[Link]

  • Azoxybenzene. ResearchGate.[Link]

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Minimizing side reactions in the synthesis of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4'-dichloroazoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively minimize side reactions and maximize the yield and purity of your target compound.

Introduction: The Challenge of Selectivity

The synthesis of this compound, a valuable intermediate in the production of dyes, liquid crystals, and pharmaceuticals, most commonly proceeds via the partial reduction of 4-chloronitrobenzene. The core challenge of this transformation lies in selectivity.[1] The reduction pathway is a multi-step process involving several intermediates, and the reaction can easily proceed past the desired azoxy stage to yield undesired byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize this synthesis.

Core Synthesis Pathway: Reduction of 4-Chloronitrobenzene

The generally accepted mechanism for forming azoxyarenes from nitroarenes involves the formation of a nitroso and a hydroxylamine intermediate, which then condense.[2][3] Controlling the reaction conditions to favor this specific condensation event while preventing further reduction is paramount.

Main Synthesis Pathway cluster_start Starting Material cluster_intermediates Key Intermediates cluster_product Desired Product A 4-Chloronitrobenzene B 4-Chloronitrosobenzene A->B Partial Reduction C 4-Chloro-N-phenylhydroxylamine A->C Partial Reduction D This compound B->D Condensation C->D Condensation Over-Reduction Pathway A This compound (Desired Product) B 4,4'-Dichloroazobenzene (Azo Byproduct) A->B Over-reduction [+2e-, -O] C 4-Chloroaniline (Amine Byproduct) B->C Further Over-reduction [+2e-, +2H+]

Sources

Technical Support Center: Optimizing Extraction of 4,4'-Dichloroazoxybenzene from Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the extraction of 4,4'-Dichloroazoxybenzene (DCAB) from complex environmental matrices. Moving beyond simple protocols, this document delves into the causal relationships between analyte properties, matrix characteristics, and extraction parameters to empower you to troubleshoot and optimize your methodologies effectively.

Part 1: Core Principles & Analyte Profile

A fundamental understanding of the target analyte is the bedrock of any successful extraction protocol. The physicochemical properties of this compound dictate its behavior in different environmental compartments and its affinity for various extraction media.

Q: What are the key physicochemical properties of this compound that influence its extraction?

A: The extraction strategy for this compound is primarily dictated by its nonpolar, hydrophobic nature and its tendency to associate with organic matter. Key properties are summarized below.

The high octanol-water partition coefficient (log Kow) and soil organic carbon-water partitioning coefficient (Koc) indicate that DCAB will strongly adsorb to soil, sediment, and suspended solids, and will be practically insoluble in water[1]. This behavior is central to designing an effective extraction method. For soil and sediment, the goal is to overcome the strong analyte-matrix interaction, while for water samples, the focus is on efficiently partitioning the low-concentration analyte into an organic phase or onto a solid sorbent.

PropertyValueImplication for ExtractionSource
Molecular Formula C₁₂H₈Cl₂N₂O-[2]
Molecular Weight 267.11 g/mol Affects diffusion rates and chromatographic behavior.[2]
Estimated log Kow 5.4Highly hydrophobic; partitions readily into nonpolar organic solvents.[1]
Estimated Koc 5100Strong adsorption to soil and sediment organic matter; considered immobile.[1]
Water Solubility InsolublePre-concentration from aqueous samples is necessary.[3]
Vapor Pressure 6.6 x 10⁻⁵ mm Hg at 25°CSemi-volatile; exists in both vapor and particulate phases in the atmosphere.[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of DCAB.

Q: In which environmental matrices is this compound typically found?

A: this compound is not produced commercially but is primarily formed in the environment as a microbial degradation metabolite of certain herbicides and industrial chemicals, such as 4-chloroaniline[2]. It can also be released as an impurity in waste streams from the dye industry[1]. Consequently, it is most commonly detected in soil, anaerobic sediment-water systems, and industrial wastewater[1][2].

Q: What are the primary extraction techniques suitable for DCAB?

A: Given its hydrophobicity, the most common and effective techniques are Solid-Phase Extraction (SPE) for aqueous samples and Liquid-Liquid Extraction (LLE) for both aqueous and sometimes treated soil/sediment samples[4][5][6]. For solid matrices like soil and sediment, more exhaustive methods like Accelerated Solvent Extraction (ASE) or Soxhlet extraction are often required to overcome the strong adsorptive forces between DCAB and the matrix components[7][8].

Q: What safety precautions are necessary when handling this compound?

A: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage[2]. It is also suspected to be a mutagen[2]. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Part 3: Method Selection & General Workflow

Choosing the correct extraction technique is critical and depends on the sample matrix, required detection limits, available equipment, and desired sample throughput.

Q: How do I choose the right extraction method for my specific sample?

A: The following decision tree provides a general guide for selecting an appropriate extraction strategy. For water samples, SPE is often preferred due to its higher concentration factor, lower solvent consumption, and superior cleanup compared to LLE[9]. For complex solid matrices, LLE may be used after an initial solvent extraction, but techniques like ASE are generally more efficient.

MethodSelection Start Start: Sample Type Water Aqueous Sample (Water) Start->Water Solid Solid/Semi-Solid Sample (Soil, Sediment) Start->Solid SPE Solid-Phase Extraction (SPE) Water->SPE High Throughput Low Solvent Use Good Cleanup LLE Liquid-Liquid Extraction (LLE) Water->LLE Simple Equipment Potential Emulsions ASE Accelerated Solvent Extraction (ASE) / Soxhlet Solid->ASE High Efficiency for Tightly Bound Analytes Cleanup SPE Cleanup of Extract ASE->Cleanup Further Cleanup Needed? Cleanup->SPE Cleanup->LLE

Caption: Decision tree for selecting an extraction method.

General Analytical Workflow

The overall process from sample collection to final analysis follows a logical sequence. Each step presents potential challenges and opportunities for optimization.

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Collection 1. Sample Collection & Preservation Pretreatment 2. Sample Pre-treatment (e.g., Homogenization, Filtration) Collection->Pretreatment Extraction 3. Extraction (SPE / LLE / ASE) Pretreatment->Extraction Concentration 4. Concentration (e.g., N₂ Evaporation) Extraction->Concentration Analysis 5. Instrumental Analysis (GC-MS, LC-MS/MS) Concentration->Analysis Quant 6. Data Quantification & Reporting Analysis->Quant

Sources

Resolving co-elution issues in HPLC analysis of dichloroazoxybenzene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dichloroazoxybenzene Isomer Analysis

Welcome to the technical support center for resolving co-elution issues in the HPLC analysis of dichloroazoxybenzene isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these closely related compounds. The following information is structured in a question-and-answer format to directly address common problems and provide systematic, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my dichloroazoxybenzene isomers co-eluting on a standard C18 column?

A1: The Challenge of Separating Positional Isomers

Dichloroazoxybenzene exists as multiple positional isomers (e.g., 2,2'-, 3,3'-, 4,4'-). These molecules have the same molecular weight and formula, differing only in the substitution pattern of the chlorine atoms on the benzene rings. This results in very similar physicochemical properties, such as hydrophobicity and polarity.[1][2]

Standard C18 (ODS) columns primarily separate compounds based on hydrophobic interactions.[3] Since the dichloroazoxybenzene isomers have nearly identical hydrophobicity, a C18 stationary phase often fails to provide the necessary selectivity to differentiate between them, leading to partial or complete co-elution. To resolve them, a stationary phase that offers alternative separation mechanisms is required.[2][3]

Q2: My isomers are partially resolved. What are the quickest parameters I can adjust to improve the separation?

A2: Fine-Tuning Your Mobile Phase and Flow Rate

When you have some initial separation, optimization of the mobile phase and flow rate is the most efficient first step.

  • Adjust Mobile Phase Strength: Small changes to the organic-to-aqueous ratio can significantly impact resolution. Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times. This longer interaction with the stationary phase can sometimes be sufficient to improve the separation between closely eluting peaks.

  • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, is a powerful tool for altering selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can change how the isomers interact with the stationary phase. Furthermore, acetonitrile can engage in π-π interactions, which may interfere with the π-π interactions offered by specialized phenyl columns.[3][4] For aromatic isomer separations on phenyl-based columns, methanol is often the preferred solvent to maximize the unique selectivity of the column.[3][5]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency (increase the number of theoretical plates), leading to narrower peaks and better resolution. This is a direct application of the principles described by the van Deemter equation.[6] While this will increase your run time, it's a valuable troubleshooting step.

Workflow for Initial Optimization

Below is a systematic workflow for initial method optimization when peaks are partially resolved.

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Physical Parameters cluster_3 Evaluation start Partially Resolved Isomers mp_strength Adjust Organic Solvent % (e.g., 65% to 60% ACN) start->mp_strength mp_type Switch Organic Modifier (e.g., Acetonitrile to Methanol) mp_strength->mp_type If no improvement flow_rate Decrease Flow Rate (e.g., 1.0 to 0.8 mL/min) mp_type->flow_rate If no improvement eval Resolution > 1.5? flow_rate->eval pass Method Optimized eval->pass Yes fail Proceed to Advanced Troubleshooting eval->fail No

Caption: Initial troubleshooting workflow for partially resolved peaks.

Q3: I've tried adjusting the mobile phase, but resolution is still poor. What is the next logical step?

A3: Leveraging Column Temperature

Column temperature is a critical but often underutilized parameter for controlling selectivity in reversed-phase HPLC.[7]

  • Mechanism of Action: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction.[8] Increasing the temperature typically reduces retention time as it decreases mobile phase viscosity and increases analyte diffusivity.[6][8][9] More importantly, different isomers may exhibit different changes in retention in response to temperature, which can be exploited to improve separation.[7]

  • Practical Approach: Start by analyzing your sample at three different temperatures, for example, 30°C, 40°C, and 50°C, while keeping all other method parameters constant. Even a 10-20°C change can sometimes reverse the elution order of two peaks or move them far enough apart to achieve baseline resolution.

Table 1: Hypothetical Effect of Temperature on Isomer Resolution (Rs)

Column Temperature (°C)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
3010.510.80.85
409.29.71.55
508.18.51.30

In this example, 40°C provides the optimal balance for separating this critical pair.

Q4: My isomers are completely co-eluting on a C18 column. What type of column should I use instead?

A4: Exploiting Alternative Separation Chemistries

When hydrophobic interactions alone are insufficient, you must use a stationary phase that offers different interaction mechanisms. For aromatic compounds like dichloroazoxybenzene, columns that facilitate π-π interactions are the superior choice.[3][5][10]

  • Phenyl-Hexyl and Biphenyl Columns: These are often the first choice when a C18 fails for aromatic isomers.[2] The phenyl groups in the stationary phase can interact with the π-electron systems of the dichloroazoxybenzene rings.[3][10][11] These π-π interactions are sensitive to the electron density and geometry of the isomers, providing a powerful mechanism for separation that is absent in C18 phases.[4][10] Biphenyl phases offer an even greater degree of π-π interaction and are excellent for isomers that are difficult to resolve on standard phenyl columns.[2]

  • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-withdrawing fluorine atoms create a π-electron deficient ring system, which interacts strongly with the electron-rich aromatic rings of the analytes, offering a distinct selectivity profile.[2][3]

Diagram of Interaction Mechanisms

The following diagram illustrates the different primary interaction mechanisms of C18 and Phenyl-Hexyl stationary phases.

G cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column c18_phase Si-(CH₂)₁₇CH₃ (Alkyl Chains) analyte1 Dichloroazoxybenzene Isomer c18_phase->analyte1 Hydrophobic Interaction phenyl_phase Si-(CH₂)₆-Ph (Phenyl Rings) analyte2 Dichloroazoxybenzene Isomer phenyl_phase->analyte2 π-π Interaction & Hydrophobic Interaction

Caption: Primary interaction modes of C18 vs. Phenyl-Hexyl columns.

Q5: How do I perform a systematic column screening experiment to find the best stationary phase?

A5: A Protocol for Efficient Method Development

A structured screening approach saves time and provides clear, comparable data.

Experimental Protocol: Stationary Phase Screening

  • Prepare Analyte Stock Solution:

    • Prepare a 1 mg/mL stock solution of your dichloroazoxybenzene isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute this stock to a working concentration of approximately 50 µg/mL.

  • Select a Column Set:

    • Choose a set of columns with diverse selectivities but identical dimensions (e.g., 150 x 4.6 mm, 3.5 µm) to ensure a fair comparison.

    • Recommended Set:

      • Standard C18 (as a baseline)

      • Phenyl-Hexyl

      • Biphenyl

      • Pentafluorophenyl (PFP)

  • Define a Generic Gradient Method:

    • A generic scouting gradient allows you to elute all isomers within a reasonable time frame on all columns.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (or Methanol)

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: Use a UV detector set at the absorbance maximum for dichloroazoxybenzene (typically in the 230-260 nm range, verify with a UV scan if possible).[12] Note that some mobile phases can interfere with detection below 230 nm.[12]

    • Injection Volume: 5 µL

  • Execute and Analyze:

    • Equilibrate each column with the starting mobile phase conditions for at least 10 column volumes.

    • Inject the working standard onto each column and run the gradient method.

    • Record the chromatograms and create a data table to compare the results.

Table 2: Example Column Screening Data

Stationary PhaseElution Order (by peak #)Resolution (Rs) of Critical PairPeak Shape (Asymmetry)
C181, (2,3), 40.21.1
Phenyl-Hexyl 1, 2, 3, 4 1.8 1.2
Biphenyl1, 3, 2, 41.41.3
PFP2, 1, 3, 41.61.0

Data is hypothetical for illustrative purposes.

    • Based on the screening data, the Phenyl-Hexyl column provides the best initial separation of all four isomers, achieving a resolution >1.5 for the most difficult pair.

    • This column would then be selected for further optimization of mobile phase composition, temperature, and flow rate as described in Q2 and Q3 to finalize the method.

References

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Welch Materials, Inc. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Shimadzu Corporation. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Wang, J., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • Advanced Materials Technology, Inc. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Dolan, J. W. (n.d.). How Does Temperature Affect Selectivity?.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Guillarme, D., & Heinisch, S. (2025, August 5). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
  • MilliporeSigma. (n.d.). Solvents for Ultraviolet Spectrophotometry.
  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?.
  • Jupille, T. (2015, October 2). Trouble resolving isomers.
  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • Regis Technologies, Inc. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • Selerity Technologies, Inc. (n.d.). The Use of Temperature for Method Development in LC.
  • Chromatography Forum. (2017, December 14). separation of positional isomers.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Dichloroacetic acid.
  • ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),....
  • Max-Planck Institute for Chemistry. (n.d.). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest.

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Validation & Comparative

A Comparative Toxicological Assessment: 4,4'-Dichloroazoxybenzene vs. 4,4'-Dichloroazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of chemical research and development, a thorough understanding of the toxicological profiles of related compounds is paramount for ensuring laboratory safety and guiding the development of safer chemical entities. This guide provides a detailed comparative analysis of the toxicity of two structurally similar chlorinated aromatic compounds: 4,4'-dichloroazoxybenzene and 4,4'-dichloroazobenzene. While both molecules share a dichlorinated biphenyl core, the presence of an oxygen atom on the azo bridge in the azoxy compound introduces significant, albeit not fully elucidated, differences in their toxicological properties.

This document synthesizes available experimental data, discusses potential mechanisms of toxicity, and provides standardized protocols for the in-vitro assessment of these compounds. The primary audience for this guide includes researchers in toxicology, medicinal chemistry, and drug development who may encounter these or structurally related compounds in their work.

Chemical and Physical Properties at a Glance

A fundamental understanding of the physicochemical properties of these compounds is essential for interpreting their toxicological data and designing relevant experiments.

PropertyThis compound4,4'-Dichloroazobenzene
Molecular Formula C₁₂H₈Cl₂N₂OC₁₂H₈Cl₂N₂
Molecular Weight 267.11 g/mol 251.11 g/mol
Appearance Pale yellow crystalline solid (typical)Orange-red crystalline solid (typical)
CAS Number 1594-90-71602-00-2

Comparative Toxicological Profile

4,4'-Dichloroazobenzene

The toxicological profile of 4,4'-dichloroazobenzene is more extensively characterized than its azoxy counterpart. It is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H319: Causes serious eye irritation[1]

  • H413: May cause long lasting harmful effects to aquatic life[1]

One of the key systemic effects associated with 4,4'-dichloroazobenzene is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1]

This compound

Direct and comprehensive toxicological data for this compound is notably scarce in publicly available literature. However, significant toxicological concerns arise from studies on structurally related compounds, particularly other chlorinated azoxybenzenes.

A National Toxicology Program (NTP) technical report on 3,3',4,4'-tetrachloroazoxybenzene revealed a profile of dioxin-like toxicity .[2] This included effects such as:

  • Thymic atrophy

  • Increased liver weights

  • Induction of hepatic cytochrome P450 enzymes

  • Decreased mean body weight gains[2]

Furthermore, some azoxy-compounds are considered to be highly potent carcinogens for which no threshold of exposure can be determined.[3] Conversely, other sources have described azoxy compounds as "biologically inert," a statement that appears to be contradicted by the NTP's findings on the tetrachlorinated analogue.[3] This highlights the critical need for empirical toxicological evaluation of this compound to resolve these conflicting characterizations.

Mechanistic Insights into Toxicity

The toxicity of these compounds is intrinsically linked to their metabolism. The structural differences, specifically the N-oxide group in this compound, are expected to lead to distinct metabolic pathways and potentially different toxic outcomes.

Metabolic Activation of Aromatic Azo and Azoxy Compounds

A generalized metabolic pathway for aromatic azo and azoxy compounds is presented below. A key concern with many aromatic azo compounds is their potential for reductive cleavage of the azo bond to form aromatic amines, some of which are known or suspected carcinogens.[4][5]

G cluster_0 Metabolic Pathways A Aromatic Azo Compound (e.g., 4,4'-Dichloroazobenzene) C Reductive Cleavage (Azoreductases) A->C E Oxidative Metabolism (Cytochrome P450) A->E B Aromatic Azoxy Compound (e.g., this compound) B->C B->E D Aromatic Amines (e.g., 4-Chloroaniline) C->D D->E F Reactive Metabolites (e.g., N-hydroxy, Epoxides) E->F G Detoxification (e.g., Glucuronidation, Sulfation) F->G H Excretion G->H

Caption: Generalized metabolic pathways for aromatic azo and azoxy compounds.

The presence of the N-oxide in this compound may alter the rate and products of both reductive and oxidative metabolism compared to 4,4'-dichloroazobenzene. The dioxin-like toxicity observed with 3,3',4,4'-tetrachloroazoxybenzene suggests that this compound, or its metabolites, may interact with the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and a mediator of dioxin toxicity.

Experimental Protocols for In-Vitro Toxicity Assessment

To address the data gap for this compound and to provide a direct comparison with 4,4'-dichloroazobenzene, the following in-vitro experimental workflows are recommended.

Workflow for In-Vitro Genotoxicity Assessment

G start Test Compound (this compound or 4,4'-Dichloroazobenzene) prep Prepare Serial Dilutions in DMSO start->prep ames Bacterial Reverse Mutation Assay (Ames Test) (S. typhimurium & E. coli strains) +/- S9 Metabolic Activation prep->ames comet In Vitro Comet Assay (e.g., in HepG2 cells) +/- S9 Metabolic Activation prep->comet micronucleus In Vitro Micronucleus Test (e.g., in CHO or TK6 cells) +/- S9 Metabolic Activation prep->micronucleus data Data Analysis: - Revertant colonies (Ames) - DNA tail moment (Comet) - Micronuclei frequency ames->data comet->data micronucleus->data end Conclusion on Genotoxic Potential data->end

Caption: Workflow for assessing the in-vitro genotoxicity of test compounds.

Step-by-Step Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or human lymphoblastoid (TK6) cells in appropriate medium until they reach exponential growth.

  • Treatment: Seed cells into culture plates. After 24 hours, treat the cells with a range of concentrations of this compound or 4,4'-dichloroazobenzene, both with and without an exogenous metabolic activation system (S9 mix). Include appropriate negative (vehicle) and positive controls.

  • Incubation: Incubate the treated cells for a period that allows for at least one cell division (e.g., 24-48 hours).

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the negative control.

Summary and Future Directions

The available data indicates that 4,4'-dichloroazobenzene is a moderately toxic compound with the potential to cause methemoglobinemia. In contrast, while direct toxicological data for this compound is lacking, the known dioxin-like toxicity of a closely related analogue, 3,3',4,4'-tetrachloroazoxybenzene, raises significant concern. This suggests that this compound may possess a more severe toxicological profile than 4,4'-dichloroazobenzene.

It is imperative that the significant data gap for this compound be filled through rigorous toxicological testing. The experimental protocols outlined in this guide provide a starting point for such investigations. A comprehensive understanding of the comparative toxicity and mechanisms of action of these two compounds will be invaluable for risk assessment and the development of safer chemical alternatives.

References

  • PubChem. 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. Azoxy compounds – Knowledge and References. [Link]

  • National Toxicology Program. NTP Technical Report on the Toxicity Studies of 3,3',4,4'-Tetrachloroazoxybenzene (CAS No. 21232-47-3) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • National Toxicology Program. NTP Technical Report on the Toxicity Studies of 3,3',4,4'-Tetrachloroazobenzene (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. [Link]

  • Anliker, R. On the Toxicology and Metabolism of Azo Dyes. CHIMIA. [Link]

  • University of Babylon. Review in Azo Compounds and its Biological Activity. [Link]

  • Pan, C., et al. Azo Dyes and Human Health: A Review. ResearchGate. [Link]

  • Chen, H. Toxicological significance of azo dye metabolism by human intestinal microbiota. PMC. [Link]

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Dichloroazoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroazoxybenzene (DCAOB) isomers represent a class of halogenated aromatic compounds with significant toxicological interest due to their structural similarity to potent environmental toxicants like dioxins and polychlorinated biphenyls (PCBs). This guide provides a comparative analysis of the biological activities of DCAOB isomers, focusing on their differential abilities to activate the Aryl hydrocarbon Receptor (AhR) signaling pathway. Understanding these isomer-specific differences is critical for accurate risk assessment and for professionals in drug development who may encounter similar scaffolds. We will explore the causal mechanisms behind their activity, present standardized protocols for evaluation, and provide quantitative data to illustrate the profound impact of chlorine substitution patterns on biological outcomes.

Introduction: The Significance of Isomerism in Toxicology

Azoxybenzenes are chemically characterized by the RN=N⁺(O⁻)R functional group.[1][2] Their chlorinated derivatives, such as DCAOBs, are of particular concern as they can be formed as byproducts in chemical manufacturing processes, including the synthesis of herbicides from dichloroanilines.[3][4] The specific arrangement of chlorine atoms on the phenyl rings—the isomerism—is not a trivial structural detail. It is the primary determinant of the molecule's three-dimensional shape, electronic properties, and, consequently, its ability to interact with biological receptors.

The toxicity of many halogenated aromatic hydrocarbons is mediated through their ability to bind and activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6] This guide will focus on comparing DCAOB isomers through the lens of AhR activation, as this pathway is responsible for a cascade of downstream toxic effects, including the induction of xenobiotic metabolizing enzymes and disruption of cellular processes. The stereochemistry of a molecule is often pivotal to its biological activity, where one isomer can be a potent agonist while another is virtually inactive.[7]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Central Mechanism of "Dioxin-Like" Toxicity

The AhR pathway is a critical cellular sensing system that responds to a wide array of environmental and endogenous signals.[5] For toxicologists, it is the principal mechanism through which planar halogenated aromatic compounds exert their effects.

Mechanism of Action:

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins like Heat Shock Protein 90 (HSP90).[8] Upon entry into the cell, a suitable ligand (such as a DCAOB isomer) binds to the AhR.

  • Nuclear Translocation: Ligand binding induces a conformational change, causing the AhR to dissociate from its chaperones and translocate into the nucleus.

  • Dimerization and DNA Binding: Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein.[9][10]

  • Gene Transcription: This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes.[9]

  • Induction of Target Genes: The most prominent and well-studied downstream effect is the potent induction of cytochrome P450 family 1 enzymes, particularly CYP1A1.[9][10]

The induction of CYP1A1 is a double-edged sword. While it is an adaptive response to metabolize and clear the xenobiotic, the process can also generate reactive metabolites that lead to cellular damage, oxidative stress, and inflammation.[11]

Figure 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Comparative Biological Activity: An Isomer-Specific Analysis

While direct comparative data for all DCAOB isomers is sparse, we can extrapolate from closely related compounds like tetrachloroazoxybenzene (TCAOB) and dichloroanilines to understand the structure-activity relationships.[12][13] The potency of an isomer as an AhR agonist is highly dependent on its planarity and substitution pattern.

In Vitro Bioassay: CYP1A1 Induction (EROD Assay)

The most reliable and widely used method for quantifying AhR activation is the 7-ethoxyresorufin-O-deethylase (EROD) assay.[14][15] This functional assay measures the enzymatic activity of induced CYP1A1, providing a biologically relevant endpoint.[16]

Causality Behind Experimental Choice: The EROD assay is superior to a simple receptor binding assay because it confirms the entire signaling cascade is functional—from ligand binding to the production of an active enzyme. It quantifies a true biological response, not just affinity.

Comparative Data: The following table summarizes hypothetical, yet expected, results for the EROD activity of different DCAOB isomers based on known structure-activity relationships for dioxin-like compounds. Potency is often compared to the benchmark AhR agonist, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

IsomerChlorine PositionsExpected PlanarityExpected EROD Induction Potency (Relative to TCDD)
3,3'-DCAOBmeta, metaHighModerate to High
4,4'-DCAOBpara, paraHighModerate
2,2'-DCAOBortho, orthoLow (due to steric hindrance)Low to Negligible
3,4'-DCAOBmeta, paraHighModerate

Interpretation: Isomers with chlorine atoms in the meta (3, 3') and para (4, 4') positions tend to be more planar and thus fit better into the AhR binding pocket, leading to higher potency. In contrast, ortho (2, 2') substitution causes steric hindrance, twisting the phenyl rings out of plane and drastically reducing binding affinity and subsequent biological activity.[17]

Experimental Protocol: Micro-EROD Assay in H4IIE Cells

This protocol describes a robust, 96-well plate-based EROD assay using the rat hepatoma cell line H4IIE, which is a standard model for assessing dioxin-like activity.[16][18]

Principle: H4IIE cells are exposed to test compounds (DCAOB isomers). If the compound activates the AhR, CYP1A1 is induced. The substrate 7-ethoxyresorufin is then added, which is converted by CYP1A1 into the highly fluorescent product resorufin. The fluorescence intensity is directly proportional to the enzyme activity.

Self-Validating System: This protocol incorporates essential controls to ensure data integrity.

  • Vehicle Control (e.g., DMSO): Establishes baseline fluorescence and confirms the solvent does not induce EROD activity.

  • Positive Control (e.g., TCDD): A dilution series of a potent, known inducer confirms the cells are responsive and the assay is performing correctly.

  • Blank: Wells with media and reagents but no cells account for background fluorescence.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture H4IIE rat hepatoma cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

    • Trypsinize and count cells. Seed 1 x 10⁴ cells per well in a 96-well black, clear-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Dosing:

    • Prepare serial dilutions of DCAOB isomers and the TCDD positive control in culture media. The final solvent concentration (e.g., DMSO) should be ≤0.5%.

    • Remove the old media from the cells and replace it with 100 µL of the media containing the test compounds.

    • Incubate for 24-72 hours. A 24-hour incubation is often sufficient for robust CYP1A1 induction.

  • EROD Assay Reaction:

    • Prepare a reaction mixture containing 7-ethoxyresorufin and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) in a suitable buffer.

    • Remove the dosing media from the wells.

    • Add 100 µL of the EROD reaction mixture to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the formation of resorufin kinetically over 15-30 minutes, or as an endpoint measurement. Use an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the rate of resorufin formation (pmol/min) using a resorufin standard curve.

    • Normalize the EROD activity to the amount of protein per well (determined by a separate protein assay, e.g., BCA or Bradford). The final units are typically pmol/min/mg protein.

    • Plot the concentration-response curves and determine the EC₅₀ (concentration that elicits 50% of the maximal response) for each isomer.

EROD_Workflow Figure 2: Experimental Workflow for the Micro-EROD Assay A 1. Cell Seeding (H4IIE cells in 96-well plate) B 2. Incubation (24h) (Allow cell attachment) A->B C 3. Compound Dosing (DCAOB Isomers & Controls) B->C D 4. Induction Incubation (24-72h) (Allow CYP1A1 expression) C->D E 5. Add EROD Reagents (7-Ethoxyresorufin + NADPH) D->E G 7. Protein Assay (Normalization) D->G F 6. Kinetic Fluorescence Reading (Ex: 530nm, Em: 590nm) E->F H 8. Data Analysis (Calculate EC50 values) F->H G->H

Figure 2: Experimental Workflow for the Micro-EROD Assay

Other Relevant Biological Activities

Beyond AhR activation, DCAOB isomers may exhibit other toxicological properties.

  • Genotoxicity: Chlorinated compounds can sometimes be genotoxic.[19] The SOS/umu test is a common assay to screen for DNA-damaging potential.[19] While data on DCAOBs is limited, related compounds like 3,3',4,4'-tetrachloroazobenzene (TCAB) have shown evidence of mutagenic activity in subchronic studies.[12]

  • Anti-androgenic Activity: Some azo and azoxybenzene derivatives have been shown to possess anti-androgenic properties, demonstrating the potential for these scaffolds to interact with nuclear receptors other than the AhR.[17] For instance, 2,2'-dichloroazoxybenzene was identified as having potent anti-androgenic activity without significant cytotoxicity in one study.[17]

  • Hepatotoxicity: Chronic exposure to related compounds like 3,3'-dichlorobenzidine has been shown to cause mild-to-moderate liver injury in animal models, a common outcome for compounds that potently induce hepatic enzymes.[20][21]

Conclusion and Future Directions

The biological activity of dichloroazoxybenzene is critically dependent on its isomeric form. Isomers that can adopt a planar conformation, primarily those with meta- and para- substitutions, are potent activators of the Aryl hydrocarbon Receptor, leading to the induction of CYP1A1 enzymes and other "dioxin-like" toxic effects. In contrast, ortho-substituted isomers are significantly less active due to steric hindrance.

This guide underscores the necessity of isomer-specific analysis in toxicology and drug development. The use of robust, functional bioassays like the EROD assay is essential for accurately characterizing the potential hazards or therapeutic actions of such compounds. For researchers in the field, this comparative framework provides a logical and scientifically-grounded approach to evaluating the structure-activity relationships of halogenated aromatic compounds, ensuring a more precise understanding of their biological implications.

References

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A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dichloroazoxybenzene Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and metabolites is a critical aspect of ensuring product safety and efficacy. 4,4'-Dichloroazoxybenzene (DCAOB), a potential impurity or metabolite associated with certain manufacturing processes, requires robust and reliable analytical methods for its detection and quantification. This guide provides a comprehensive comparison of potential analytical methodologies for DCAOB, offering insights into their principles, performance characteristics, and validation strategies in line with regulatory expectations.

The selection of an appropriate analytical technique is contingent upon various factors, including the sample matrix, the required sensitivity, and the available instrumentation. This document will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as primary candidates for the quantification of DCAOB. Each method's performance will be objectively compared, supported by extrapolated experimental data based on the analysis of structurally similar compounds.

The Importance of Method Validation

Before delving into the specific analytical techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process.[1][2] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The following sections detail the principles and expected performance of HPLC, GC-MS, and LC-MS/MS for the quantification of DCAOB. The performance data is extrapolated from methods developed for analogous compounds such as azobenzene, chlorinated benzenes, and other persistent organic pollutants.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique in pharmaceutical analysis for the separation and quantification of various compounds.[7] For a chromophoric molecule like DCAOB, HPLC coupled with a UV detector is a viable option.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.

Proposed HPLC-UV Method Parameters:

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV detection at a wavelength determined by the UV spectrum of DCAOB (e.g., 313 nm for azobenzene).[5]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C).

Expected Performance:

Validation ParameterExpected Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%
LOD ~1-10 ng/mL
LOQ ~5-30 ng/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[6][8] Given the nature of DCAOB, GC-MS offers high sensitivity and specificity.

Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas) which flows through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Proposed GC-MS Method Parameters:

ParameterProposed Condition
Column A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate.
Injection Mode Splitless injection for trace analysis.
Oven Temperature Program A temperature gradient to ensure good separation and peak shape.
Ionization Mode Electron Ionization (EI).
MS Detection Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Expected Performance:

Validation ParameterExpected Performance
Linearity (r²) > 0.995
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 10%
LOD ~0.1-1 ng/mL
LOQ ~0.5-5 ng/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[9][10]

Principle: Similar to HPLC, the sample is separated on a column. The eluent from the column is then introduced into the mass spectrometer. In a tandem mass spectrometer (e.g., triple quadrupole), a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Proposed LC-MS/MS Method Parameters:

ParameterProposed Condition
LC System UHPLC or HPLC system.
Column A reversed-phase C18 or C8 column with smaller particle size for better resolution.
Mobile Phase A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to enhance ionization.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
MS Detection Mode Multiple Reaction Monitoring (MRM).

Expected Performance:

Validation ParameterExpected Performance
Linearity (r²) > 0.998
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 5%
LOD ~0.01-0.1 ng/mL
LOQ ~0.05-0.5 ng/mL

Summary of Comparative Performance

Analytical TechniqueSensitivitySpecificityThroughputCost
HPLC-UV ModerateGoodHighLow
GC-MS HighVery GoodModerateModerate
LC-MS/MS Very HighExcellentModerateHigh

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed analytical methods.

HPLC-UV Method Protocol
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions: Set up the HPLC system with the proposed parameters (C18 column, acetonitrile/water mobile phase, 1.0 mL/min flow rate, UV detection).

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

  • Quantification: Determine the concentration of DCAOB in the sample by comparing its peak area to the calibration curve.

GC-MS Method Protocol
  • Standard Preparation: Prepare a stock solution of DCAOB in a volatile solvent (e.g., hexane or ethyl acetate) at 1 mg/mL. Prepare calibration standards by serial dilution.

  • Sample Preparation: Extract the sample with a suitable solvent. Concentrate the extract if necessary. Add an internal standard for improved accuracy.

  • GC-MS Conditions: Set up the GC-MS system with the proposed parameters (non-polar capillary column, helium carrier gas, splitless injection, appropriate temperature program, and SIM mode for the mass spectrometer).

  • Analysis: Inject the calibration standards to create a calibration curve. Inject the prepared sample.

  • Quantification: Identify DCAOB by its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard and the calibration curve.

LC-MS/MS Method Protocol
  • Standard Preparation: Prepare a stock solution of DCAOB in methanol or acetonitrile at 1 mg/mL. Prepare a series of working standards for the calibration curve.

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

  • LC-MS/MS Conditions: Optimize the MS parameters for DCAOB by direct infusion to determine the precursor and product ions for MRM transitions. Set up the LC-MS/MS system with the proposed parameters.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

  • Quantification: Quantify DCAOB based on the peak area of the specific MRM transition and the calibration curve.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of DCAOB Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation GCMS_System GC-MS System Setup Standard_Prep->GCMS_System Sample_Prep Sample Preparation & Extraction Sample_Prep->GCMS_System Injection Injection GCMS_System->Injection Data_Acquisition Data Acquisition (SIM Mode) Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Identification & Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: GC-MS Experimental Workflow.

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation LCMSMS_System LC-MS/MS System Setup (MRM) Standard_Prep->LCMSMS_System Sample_Prep Sample Preparation (SPE/LLE) Sample_Prep->LCMSMS_System Injection Injection LCMSMS_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of DCAOB Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: LC-MS/MS Experimental Workflow.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not a primary concern.

  • GC-MS offers a significant improvement in sensitivity and specificity and is well-suited for the analysis of DCAOB in relatively clean matrices.

  • LC-MS/MS provides the highest level of sensitivity and selectivity, making it the ideal choice for trace-level quantification in complex biological or environmental samples.

It is imperative that any chosen method is rigorously validated according to ICH and FDA guidelines to ensure the reliability and accuracy of the generated data. This guide provides a foundational framework for selecting and validating an appropriate analytical method for the quantification of this compound, empowering researchers to make informed decisions and ensure the quality and safety of their products.

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  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Markes International. (2023). Thermal Desorption–GC–MS for Environmental Contaminant Analysis.
  • U.S. Environmental Protection Agency. (2000). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.
  • AB Sciex. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS.
  • Reyes-Garcés, N., Gionfriddo, E., & Gómez-Ríos, G. A. (2020).
  • Lee, S., Kim, J., & Park, S. (2023). Quantitative Analysis of Chlorogenic Acid, Rutin, and Isoquercitrin in Extracts of Cudrania tricuspidata Leaves Using HPLC-DAD. Molecules, 28(13), 5035.
  • Agilent Technologies. (2010).
  • Parrilla Vázquez, M. M., Martínez-Bueno, M. J., & Fernández-Alba, A. R. (2021). A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Pharmaceuticals in Liver. Application to Food Safety and Biomonitoring. Foods, 10(10), 2296.
  • Sharma, S., & Singh, G. (2022). Method Development and Validation Parameters of HPLC- A Mini Review.
  • Kaczmarczyk, E., & Maszkowska, J. (2021). Multiclass LC-MS/MS Determination of Organic Micropollutants in Groundwater.
  • Lian, H. Z., & Han, H. (2008). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography.
  • Agilent Technologies. (2022). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Heppner, R. A., & Proctor, A. (1992). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy, 46(3), 459-465.
  • ResearchGate. (2019).
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A Comprehensive Guide to the Spectroscopic Characterization of 4,4'-Dichloroazoxybenzene by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of 4,4'-Dichloroazoxybenzene

This compound is a symmetrically substituted aromatic azo compound. The azoxy group (-N=N(O)-) imparts unique electronic and geometric properties to the molecule, making it and its derivatives relevant in fields such as liquid crystal research and as intermediates in organic synthesis. Accurate characterization is paramount to understanding its reactivity, purity, and suitability for various applications.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, there is a plane of symmetry. This leads to two distinct proton environments.

Expected ¹H NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.5 - 7.7Doublet4HH-2, H-6, H-2', H-6'These protons are ortho to the chlorine atoms and are expected to be deshielded due to the electron-withdrawing nature of both the chlorine and the azoxy group.
~ 8.1 - 8.3Doublet4HH-3, H-5, H-3', H-5'These protons are ortho to the azoxy group, which is strongly deshielding, placing them further downfield.

Note: The exact chemical shifts can be influenced by the solvent and the specific isomer (cis vs. trans) of the azoxy group.

Predicted ¹³C NMR Spectral Analysis

The symmetry of this compound will also simplify its ¹³C NMR spectrum. We expect to see four distinct signals for the aromatic carbons.

Expected ¹³C NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 124 - 126C-2, C-6, C-2', C-6'These carbons are adjacent to the chlorine-bearing carbons and are influenced by the electronegativity of the halogen.
~ 129 - 131C-3, C-5, C-3', H-5'These carbons are ortho to the carbon attached to the azoxy group.
~ 138 - 140C-4, C-4'The carbons directly bonded to the electronegative chlorine atoms will be significantly deshielded.
~ 148 - 150C-1, C-1'The carbons attached to the nitrogen atoms of the azoxy group are expected to be the most deshielded aromatic carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueJustification
Pulse ProgramStandard single pulse (zg30)A simple and robust pulse sequence for quantitative ¹H NMR.
Spectral Width12-15 ppmSufficient to cover the entire aromatic region and any potential impurities.
Acquisition Time2-4 secondsProvides good digital resolution for accurate peak picking and coupling constant determination.
Relaxation Delay5 secondsAllows for full relaxation of the protons, ensuring accurate integration.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueJustification
Pulse ProgramStandard proton-decoupled (zgpg30)Decoupling from protons simplifies the spectrum to singlets for each unique carbon.
Spectral Width200-220 ppmCovers the full range of expected chemical shifts for aromatic and other carbon types.
Acquisition Time1-2 secondsProvides adequate resolution for distinguishing closely spaced peaks.
Relaxation Delay2-5 secondsA sufficient delay to allow for the typically longer relaxation times of carbon nuclei.
Number of Scans1024-4096A higher number of scans is necessary due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Comparative Analysis with Structurally Related Compounds

To further validate the predicted spectral data, a comparison with known NMR data of similar compounds is invaluable. For instance, the ¹H NMR spectrum of 4-(4-chlorophenyl)diazenyl)phenol shows aromatic protons in the range of 6.94 – 7.88 ppm.[2] The presence of the hydroxyl group in this related molecule influences the chemical shifts, but the general region for the aromatic protons is consistent with our predictions for this compound.

Similarly, considering the ¹³C NMR data of chlorobenzene can provide insights. In chlorobenzene, the carbon attached to the chlorine (C-Cl) appears at approximately 134 ppm, and the other aromatic carbons resonate between 126 and 129 ppm. This supports the predicted downfield shift for the carbon atoms directly bonded to chlorine in this compound.

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool for structural elucidation, a multi-technique approach is recommended for comprehensive characterization and to ensure the identity and purity of this compound.

1. Mass Spectrometry (MS):

  • Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

  • Expected Data: The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₂H₈Cl₂N₂O). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms.

2. Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying functional groups.

  • Expected Data: The IR spectrum of this compound is expected to show characteristic absorption bands for the N=N stretching of the azo group (around 1400-1450 cm⁻¹), C-Cl stretching (around 1090-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

  • Expected Data: Azo compounds are known to have characteristic UV-Vis absorption spectra. This compound is expected to exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic rings and the azo group.

4. Elemental Analysis:

  • Principle: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.

  • Expected Data: The experimental percentages of C, H, N, and Cl should match the theoretical values calculated from the molecular formula of this compound (C₁₂H₈Cl₂N₂O).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating NMR with other analytical techniques.

cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Characterization cluster_confirmation Confirmatory Analysis cluster_final Final Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Elemental Elemental Analysis Purification->Elemental MS Mass Spectrometry (MS) NMR->MS Molecular Weight IR Infrared (IR) Spectroscopy NMR->IR Functional Groups Final Structural Confirmation & Purity Assessment MS->Final IR->Final UV_Vis->Final Elemental->Final

Caption: Workflow for the characterization of this compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern analytical techniques. While direct experimental NMR data is not widely published, a comprehensive understanding of NMR principles and comparative analysis with related structures allows for a robust prediction of its ¹H and ¹³C NMR spectra. This guide provides a detailed framework for acquiring and interpreting this data, alongside a suite of complementary techniques for unambiguous structural confirmation and purity assessment. By following these rigorous methodologies, researchers can ensure the quality and integrity of their synthesized compounds, which is fundamental to advancing scientific discovery.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kamruzzaman, M., Ali, R., & Hasan, T. (2022). Effect of Chloro and Nitro Terminal Substituents on Mesomorphic Properties of Azobenzene Liquid Crystals. Acta Chemica Malaysia, 6(1), 26-30. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 4,4'-Dichloroazoxybenzene: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock of reliable science. A seemingly minor error in structural assignment can lead to misinterpreted data, failed experiments, and significant delays. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of 4,4'-dichloroazoxybenzene, with a primary focus on the pivotal role of mass spectrometry. We will explore not just the "how," but the critical "why" behind our experimental choices, ensuring a self-validating and robust analytical strategy.

The Analytical Challenge: Beyond a Simple Formula

The target molecule, this compound (C₁₂H₈Cl₂N₂O), presents a common yet critical analytical challenge. While its molecular formula is straightforward, confirmation requires definitive proof of atom connectivity, isotopic distribution, and differentiation from potential isomers (e.g., 2,2'- or 3,3'-dichloroazoxybenzene) and related impurities, such as the corresponding azo-compound (4,4'-dichloroazobenzene). Our goal is not just to suggest a structure but to build an unassailable case for its identity.

Part 1: Mass Spectrometry - The First Line of Inquiry

Mass spectrometry (MS) is the initial go-to technique due to its exceptional sensitivity, speed, and, most importantly, its ability to provide the molecular weight of the analyte.[1] This is the first and most fundamental piece of the structural puzzle.

Causality Behind Experimental Choices: EI vs. Soft Ionization

For a small, relatively non-polar molecule like this compound, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a logical starting point. EI is a high-energy "hard" ionization technique that not only generates a molecular ion (the molecule with one electron removed, M•⁺) but also induces extensive and reproducible fragmentation.[2][3] This fragmentation pattern serves as a structural fingerprint.

However, a seasoned scientist must be aware of potential pitfalls. Studies on azoxybenzenes have shown that pre-ionization reduction can occur within the EI source, leading to the formation of an unexpectedly strong [M-O]•⁺ ion, which corresponds to the azobenzene analogue.[4] While this can be a diagnostic clue, it can also be misleading if not anticipated. Therefore, complementing EI with a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be invaluable. These methods impart less energy, typically yielding a prominent protonated molecule ([M+H]⁺) with minimal fragmentation, providing a clearer confirmation of the molecular weight.

Expected Mass Spectrum of this compound

A successful EI-MS analysis hinges on correctly predicting and identifying key signals:

  • The Molecular Ion (M•⁺): The molecular formula C₁₂H₈Cl₂N₂O gives a nominal mass of 266 Da (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The high-resolution mass should be approximately 266.0015 Da.

  • The Isotopic Pattern: This is the most critical feature for validation. The presence of two chlorine atoms creates a highly characteristic isotopic signature. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see a cluster of peaks for the molecular ion:

    • M•⁺ (m/z 266): Containing two ³⁵Cl atoms. This will be the most abundant peak in the cluster.

    • [M+2]•⁺ (m/z 268): Containing one ³⁵Cl and one ³⁷Cl. Its intensity will be approximately 65% of the M•⁺ peak.

    • [M+4]•⁺ (m/z 270): Containing two ³⁷Cl atoms. Its intensity will be approximately 10% of the M•⁺ peak. Observing this specific 100:65:10 ratio provides powerful evidence for the presence of two chlorine atoms.

  • Key Fragment Ions: The fragmentation of aromatic azoxy compounds can involve complex rearrangements.[5] Based on established patterns, we anticipate several key fragments:

    • [M-O]•⁺ (m/z 250): Loss of the azoxy oxygen atom. As noted, this can be a prominent peak due to in-source reduction.[4]

    • [C₆H₄Cl]⁺ (m/z 111/113): The chlorophenyl cation, resulting from cleavage of the C-N bond. It will also exhibit a characteristic isotopic signature for one chlorine atom (~3:1 ratio for the 111 and 113 peaks).[6]

    • [C₆H₅]⁺ (m/z 77): Loss of chlorine from the chlorophenyl cation, representing the phenyl cation.

Experimental Protocol: GC-EI-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injector: 250°C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Data Interpretation Workflow

The process of moving from raw data to a confirmed identity can be visualized as a logical flow.

G cluster_0 Mass Spectrometry Data Acquisition & Analysis cluster_1 Structural Verification Steps Acquire Acquire GC-EI-MS Data TIC Examine Total Ion Chromatogram (TIC) Identify Peak of Interest Acquire->TIC Spectrum Extract Mass Spectrum of Target Peak TIC->Spectrum MolIon Identify Molecular Ion (M•⁺) at m/z 266 Spectrum->MolIon Isotope Verify Cl₂ Isotope Pattern (M•⁺, M+2, M+4) Ratio ~100:65:10 MolIon->Isotope Fragments Identify Key Fragments [M-O]•⁺ at m/z 250 [C₆H₄Cl]⁺ at m/z 111/113 Isotope->Fragments HRMS Confirm Elemental Composition (High-Resolution MS) Fragments->HRMS Conclusion Identity Consistent with This compound HRMS->Conclusion

Caption: Workflow for identity confirmation using GC-EI-MS.

Part 2: Orthogonal Confirmation - The Necessity of Complementary Techniques

While MS provides compelling evidence, it primarily gives information about mass and fragmentation. It does not definitively establish the connectivity of atoms (e.g., the 4,4'- substitution pattern vs. other isomers). For regulatory submissions or foundational research, relying on a single technique is insufficient. A self-validating system requires orthogonal methods that probe different molecular properties.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. It provides information about the chemical environment and connectivity of ¹H (proton) and ¹³C nuclei.

  • What it tells us: For this compound, the molecule's symmetry is a key feature.

    • ¹H NMR: Due to symmetry, we expect to see only two distinct signals for the aromatic protons. Because of the para-substitution, these protons form what is known as an AA'BB' system, which often appears as a pair of doublets in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[8] The integration of these signals should correspond to 4 protons each.

    • ¹³C NMR: We would expect to see four signals for the aromatic carbons, as the two carbons bonded to chlorine, the two bonded to the azoxy group, and the four ortho and meta carbons are all in unique chemical environments.

Single Crystal X-ray Diffraction (SCXRD): The Absolute Proof

When an unambiguous, three-dimensional structure is required, SCXRD is the ultimate arbiter.[9] This technique provides the precise coordinates of every atom in the crystal lattice, yielding definitive proof of connectivity, bond lengths, and bond angles.[10]

  • What it tells us: SCXRD would not only confirm the this compound structure but would also reveal the specific cis or trans configuration of the azoxy group and how the molecules pack together in the solid state. The primary limitation is the absolute requirement of growing a high-quality single crystal, which is not always feasible.

Part 3: Comparative Analysis - Selecting the Right Tool

The choice of analytical technique is always a balance of the information required, sample availability, and practical constraints.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Single Crystal X-ray Diffraction (SCXRD)
Primary Information Molecular Weight, Elemental Formula (HRMS), Fragmentation PatternAtomic Connectivity, Chemical Environment (¹H, ¹³C)3D Atomic Structure, Stereochemistry, Bond Lengths/Angles
Sensitivity Very High (pg - ng)Moderate (µg - mg)Low (requires a single crystal)
Sample Requirement Very LowLow to ModerateHigh-quality single crystal
Throughput/Speed High (minutes per sample)Moderate (minutes to hours per sample)Low (hours to days per crystal)
Key Strength Rapid confirmation of molecular weight and elemental formula.Unambiguous determination of molecular backbone and isomerism."Gold standard" for absolute structural proof.[9][10]
Key Limitation Does not provide definitive connectivity or isomeric information.Lower sensitivity; requires pure sample for clear spectra.Requires a suitable single crystal; not universally applicable.

Integrated Strategy for Unimpeachable Structure Validation

A robust workflow leverages the strengths of each technique in a logical sequence. Mass spectrometry provides the initial confirmation, followed by NMR for detailed connectivity, and SCXRD for absolute proof when required.

G cluster_workflow Integrated Structural Validation Workflow Start Synthesized or Isolated Unknown Compound MS Step 1: Mass Spectrometry (GC-MS or LC-MS) Start->MS MS_Check Molecular Weight and Isotope Pattern Match? MS->MS_Check NMR Step 2: NMR Spectroscopy (¹H and ¹³C) MS_Check->NMR Yes ReEvaluate Re-evaluate Synthesis/ Purification or Propose Alternative Structure MS_Check->ReEvaluate No NMR_Check Connectivity Matches Proposed Structure? NMR->NMR_Check SCXRD Optional Step 3: SCXRD (If crystal available and absolute proof needed) NMR_Check->SCXRD Yes Confirmed Structure Confirmed NMR_Check->Confirmed Yes, and SCXRD not required NMR_Check->ReEvaluate No SCXRD->Confirmed

Caption: A sequential workflow for robust structural confirmation.

Conclusion

Confirming the identity of this compound is a multi-faceted process where mass spectrometry serves as the essential first step, rapidly providing molecular weight and key isotopic information. Its findings, however, must be corroborated by the detailed connectivity data from NMR spectroscopy to confidently distinguish between isomers. For ultimate, unequivocal proof, single-crystal X-ray diffraction remains the final authority. By understanding the strengths and limitations of each technique and employing them in a logical, integrated workflow, researchers can ensure the scientific integrity of their work and build a foundation of trustworthy data for successful drug development and chemical innovation.

References

  • Waddell, D. S., Bunce, N. J., & Boyd, R. K. (1988). Pre‐ionization effects in the mass spectrometry of some azoxybenzenes. Journal of Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bowie, J. H., Cooks, R. G., & Lewis, G. E. (1967). Electron impact studies. XI. Mass spectra of aromatic azoxy compounds. Skeletal rearrangement upon electron impact. Australian Journal of Chemistry, 20(8), 1601-1611. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Yadav, P. K. (2018). Synthesis, characterization and single crystal X-ray analysis of azobenzene-4, 4′-dicarbonyl chloride. International Journal of Applied Sciences and Biotechnology, 6(2), 132-136. Available at: [Link]

  • Moanţă, A., Ionescu, C., Rotaru, P., & Harabor, A. (2010). Structural characterization, thermal investigation, and liquid crystalline behavior of 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene. ResearchGate. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Retrieved from [Link]

  • Strecker, R., et al. (2018). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 53(11), 1171-1188. Available at: [Link]

  • Chemistry Stack Exchange. (2014). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]

  • Grimme, S., et al. (2020). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. ChemRxiv. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

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A Comparative Guide to the Mutagenicity of Chlorinated Azobenzenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mutagenicity of different chlorinated azobenzenes, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical safety assessment. By synthesizing experimental data and established scientific principles, this document aims to elucidate the structure-activity relationships that govern the mutagenic potential of this important class of compounds.

Introduction: The Significance of Chlorinated Azobenzenes and Their Mutagenic Potential

Chlorinated azobenzenes are a class of aromatic compounds characterized by two phenyl rings linked by an azo bridge (–N=N–), with one or more chlorine atoms substituted on the rings. These compounds and their parent structures are utilized in the synthesis of dyes, pigments, and pharmaceuticals. However, their structural similarity to known carcinogens, such as benzidine, raises concerns about their potential mutagenicity and carcinogenicity.

The introduction of chlorine atoms can significantly alter the electronic and steric properties of the azobenzene molecule, thereby influencing its biological activity. Understanding the relationship between the number and position of chlorine substituents and the resulting mutagenicity is crucial for predicting the toxicological profile of new chemical entities and for ensuring the safety of materials used in various industries. This guide will delve into the experimental assessment of mutagenicity, focusing on the widely accepted Ames test, and explore the mechanistic underpinnings of the genotoxicity of chlorinated azobenzenes.

Comparative Mutagenicity Data

The mutagenic potential of chlorinated azobenzenes is typically evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. Mutagenic compounds can cause a reverse mutation (reversion) in the histidine operon, restoring the bacteria's ability to synthesize histidine and thus grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the tested substance.

Many azo compounds, including chlorinated azobenzenes, are not directly mutagenic but can be converted to mutagenic metabolites by liver enzymes. Therefore, the Ames test is often performed both in the absence and presence of a metabolic activation system, typically a rat liver homogenate fraction known as S9.

CompoundNumber of Chlorine AtomsPosition of Chlorine AtomsAmes Test Strain(s)Metabolic Activation (S9)Mutagenic Potential
Azobenzene 0-Various+/-Generally considered non-mutagenic
3,3'-Dichloroazobenzene 23,3'TA100, TA98+Mutagenic
4,4'-Dichloroazobenzene 24,4'TA100, TA98+Mutagenic
3,3',4,4'-Tetrachloroazobenzene (TCAB) 43,3',4,4'TA100, TA98+Mutagenic
4,4'-Dichloroazoxybenzene 24,4'TA100, TA98+/-Mutagenic

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact mutagenic potency can vary depending on the experimental conditions.

Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a cornerstone of genetic toxicology and is a regulatory requirement for the safety assessment of new chemicals.[1] The following is a detailed, step-by-step methodology for performing the plate incorporation method of the Ames test.

Principle

Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9). If the compound or its metabolites are mutagenic, they will induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Materials
  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compound (chlorinated azobenzene)

  • Positive controls (e.g., sodium azide for TA100/TA1535 without S9, 2-aminoanthracene for all strains with S9)

  • Negative/vehicle control (e.g., Dimethyl sulfoxide - DMSO)

  • S9 fraction from induced rat liver

  • S9 cofactor mix (NADP, Glucose-6-phosphate)

  • Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)

  • Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

  • Sterile glassware and plasticware

  • Incubator (37°C)

Step-by-Step Methodology
  • Strain Preparation: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture with approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Solutions: Dissolve the chlorinated azobenzene in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Metabolic Activation: If using S9, prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep the S9 mix on ice.

  • Plate Incorporation:

    • To a sterile tube, add 2 mL of molten top agar (kept at 45°C).

    • Add 0.1 mL of the overnight bacterial culture.

    • Add 0.1 mL of the test compound solution (or control solution).

    • For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a buffer solution.

    • Vortex the tube gently for a few seconds.

  • Plating and Incubation:

    • Pour the contents of the tube onto a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

    • Allow the top agar to solidify at room temperature.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least twice the background (spontaneous reversion) rate observed in the negative control.

Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep 1. Prepare Bacterial Culture mixing 4. Mix Bacteria, Compound, and Top Agar (+/- S9) strain_prep->mixing compound_prep 2. Prepare Test Compound Dilutions compound_prep->mixing s9_prep 3. Prepare S9 Mix (for +S9 plates) s9_prep->mixing plating 5. Pour onto Minimal Glucose Agar Plates mixing->plating incubation 6. Incubate at 37°C for 48-72h plating->incubation counting 7. Count Revertant Colonies incubation->counting interpretation 8. Analyze Data and Determine Mutagenicity counting->interpretation

Caption: Workflow of the Ames test (plate incorporation method).

Structure-Activity Relationships (SAR)

The mutagenicity of chlorinated azobenzenes is intricately linked to their chemical structure, specifically the number and position of chlorine atoms. While a definitive and exhaustive SAR has yet to be established for all congeners, several key principles can be inferred from existing data on azo dyes and other chlorinated aromatic compounds.

  • Metabolic Activation is Key: Most chlorinated azobenzenes are pro-mutagens, requiring metabolic activation to exert their genotoxic effects. The primary metabolic pathway involves the reductive cleavage of the azo bond to form aromatic amines.[2] These aromatic amines can then undergo further metabolic transformations, such as N-hydroxylation, to form reactive electrophilic species that can bind to DNA.

  • Influence of Chlorine Substitution:

    • Number of Chlorine Atoms: An increase in the number of chlorine atoms can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its uptake by cells and its interaction with metabolic enzymes. For some classes of chlorinated compounds, increased chlorination has been associated with increased mutagenic potential, though this is not a universal rule.[3]

    • Position of Chlorine Atoms: The position of chlorine atoms on the phenyl rings is a critical determinant of mutagenicity. The substitution pattern can influence the rate and site of metabolic activation. For instance, chlorine atoms at certain positions might sterically hinder the enzymatic reduction of the azo bond or the subsequent activation of the resulting aromatic amines. Conversely, chlorine substitution can also activate the aromatic ring, making it more susceptible to metabolic reactions.

Visualizing Structure-Activity Relationships

SAR_Chlorinated_Azobenzenes cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity num_cl Number of Chlorine Atoms lipophilicity Lipophilicity num_cl->lipophilicity electronic_effects Electronic Effects num_cl->electronic_effects pos_cl Position of Chlorine Atoms pos_cl->electronic_effects steric_hindrance Steric Hindrance pos_cl->steric_hindrance metabolic_activation Metabolic Activation (Azo-reduction, N-hydroxylation) lipophilicity->metabolic_activation electronic_effects->metabolic_activation steric_hindrance->metabolic_activation mutagenicity Mutagenicity (DNA Adduct Formation) metabolic_activation->mutagenicity Metabolic_Activation_Pathway cluster_pathway Metabolic Activation of Chlorinated Azobenzenes azobenzene Chlorinated Azobenzene aniline Chlorinated Aniline azobenzene->aniline Azo-reductase hydroxylamine N-Hydroxy-arylamine aniline->hydroxylamine Cytochrome P450 (N-hydroxylation) nitrenium Arylnitrenium Ion hydroxylamine->nitrenium Esterification (e.g., Sulfotransferase) dna_adduct DNA Adducts nitrenium->dna_adduct Reaction with DNA Mutagenesis Mutagenesis dna_adduct->Mutagenesis

Caption: Proposed metabolic activation pathway of chlorinated azobenzenes.

Conclusion

The mutagenicity of chlorinated azobenzenes is a complex issue influenced by the number and position of chlorine substituents. The available data indicates that many chlorinated azobenzenes are mutagenic, particularly after metabolic activation. The Ames test is a reliable and widely used method for assessing this potential genotoxicity. A thorough understanding of the structure-activity relationships and the mechanisms of metabolic activation is essential for the rational design of safer chemicals and for conducting accurate risk assessments. Further comparative studies on a broader range of chlorinated azobenzene isomers are warranted to build more predictive models for their mutagenicity.

References

  • Charles River. (n.d.). Ames Test. Retrieved from [Link]

  • PLOS ONE. (2023). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. Retrieved from [Link]

  • Woo, Y. T., Lai, D., McLain, J. L., Manibusan, M. K., & Dellarco, V. (2002). Use of Mechanism-Based Structure–Activity Relationships Analysis in Carcinogenic Potential Ranking for Drinking Water Disinfection By-Products. Environmental Health Perspectives, 110(suppl 1), 75–87.
  • Younes, M., & Pauli, A. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Journal für praktische Chemie/Chemiker-Zeitung, 341(5), 417-435.
  • Zeliger, H. I. (1990). Mutagenicity of quinones: pathways of metabolic activation and detoxification. Mutation Research/Genetic Toxicology, 238(3), 271-280.
  • Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the US NTP. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 257(3), 229-306.
  • Bull, R. J., & Robinson, M. (1985). Carcinogenic activity of haloacetonitrile and haloacetone derivatives in the mouse skin and lung. In Water Chlorination: Chemistry, Environmental Impact and Health Effects, Vol 5.
  • Hrelia, P., Maffei, F., Fimognari, C., & Cantelli-Forti, G. (1994). Mutagenicity of tetrachloroethene in the Ames test--metabolic activation by conjugation with glutathione. Mutation Research/Genetic Toxicology, 320(4), 277-285.
  • Bartsch, H., Malaveille, C., Barbin, A., & Planche, G. (1979). Metabolic activation of chlorinated ethylenes: dependence of mutagenic effect on electrophilic reactivity of the metabolically formed epoxides. Archives of Toxicology, 41(4), 249-277.
  • Crebelli, R., Conti, G., Conti, L., & Carere, A. (1991). In vitro and in vivo mutagenicity studies with 3,3',4,4'-tetrachloroazobenzene. Mutation Research/Genetic Toxicology, 264(3), 131-137.
  • De Lorenzo, F., Degl'Innocenti, S., Ruocco, A., Silengo, L., & Cortese, R. (1977). Mutagenicity of pesticides containing 1,3-dichloropropene. Cancer Research, 37(6), 1915-1917.
  • Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of azo dyes: structure-activity relationships. Mutation Research/Reviews in Genetic Toxicology, 277(3), 201-220.
  • Egorova, O. V., Zholdakova, Z. I., & Kharchevnikova, N. V. (2022). New possibilities of the Ames test for evaluation of mutagenicity of technical products of active ingredients of pesticides.
  • Frötschl, R., Gstraunthaler, G., & Pfaller, W. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. International Journal of Molecular Sciences, 22(13), 7019.
  • Gilbert, P., Rondelet, J., Poncelet, F., & Mercier, M. (1980). Mutagenicity of chlorinated anilines and azobenzenes in the Salmonella/microsome test.
  • Honma, M., et al. (2019). Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity: outcomes of the Ames/QSAR International Challenge Project. Mutagenesis, 34(1), 1-13.
  • McCann, J., Choi, E., Yamasaki, E., & Ames, B. N. (1975). Detection of carcinogens as mutagens in the Salmonella/microsome test: assay of 300 chemicals. Proceedings of the National Academy of Sciences, 72(12), 5135-5139.
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
  • Bull, R. J., Meier, J. R., Robinson, M., Ringhand, H. P., Laurie, R. D., & Stober, J. A. (1985). Evaluation of mutagenic and carcinogenic properties of brominated and chlorinated acetonitriles: byproducts of chlorination. Fundamental and Applied Toxicology, 5(6), 1065-1074.
  • Woo, Y. T., & Lai, D. Y. (2002). Use of mechanism-based structure-activity relationships analysis in carcinogenic potential ranking for drinking water disinfection by-products. Environmental Health Perspectives, 110(suppl 1), 75-87.
  • Cerniglia, C. E., Freeman, J. P., Franklin, W., & Pack, L. D. (1982). Metabolism of benzidine-based dyes by human, monkey and rat intestinal bacteria.
  • National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of 3,3',4,4'-Tetrachloroazobenzene (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, (416), 1-222.
  • Prival, M. J., Bell, S. J., Mitchell, V. D., Peiperl, M. D., & Vaughan, V. L. (1984). Mutagenicity of benzidine and benzidine-congener dyes and related compounds in the Salmonella/microsome test. Mutation Research/Genetic Toxicology, 136(1), 33-47.
  • Reid, T. M., Morton, K. C., Wang, C. Y., & King, C. M. (1984). Mutagenicity of 4-aminoazobenzene and its N-oxidized derivatives in Salmonella typhimurium. Environmental Mutagenesis, 6(5), 673-680.

Sources

A Comparative Guide to the Structure-Activity Relationship of Chlorinated Azoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of chlorinated azoxybenzenes, a class of aromatic compounds with emerging biological significance. By integrating experimental data with mechanistic insights, we aim to furnish researchers, scientists, and drug development professionals with a critical resource for understanding and predicting the biological activities and toxicological profiles of these molecules. This document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological effect, empowering informed decisions in research and development.

Introduction: The Enigmatic Azoxy Functional Group and the Influence of Chlorination

Azoxybenzenes, characterized by the unique -N=N(O)- functional group, represent a fascinating yet under-explored area of chemical biology. Structurally related to the more extensively studied azobenzenes, the presence of the oxygen atom on one of the nitrogen atoms introduces a dipole moment and alters the electronic and steric properties of the molecule, leading to distinct biological activities. The addition of chlorine atoms to the phenyl rings further modulates these properties, influencing the compound's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the interplay between the azoxy moiety and the pattern of chlorination is paramount to unlocking the therapeutic potential and mitigating the risks associated with this chemical class.

This guide will delve into the known biological activities of chlorinated azoxybenzenes, with a particular focus on their anti-androgenic properties. We will explore the underlying mechanisms of action, including potential interactions with the androgen receptor (AR) and the aryl hydrocarbon receptor (AhR). Through a comparative analysis of available data, we will elucidate the key structural features that govern the potency and selectivity of these compounds.

Structure-Activity Relationship: Decoding the Impact of Chlorine Substitution

The biological activity of chlorinated azoxybenzenes is intricately linked to the number and position of chlorine atoms on the aromatic rings. While a comprehensive quantitative dataset for a wide range of congeners is not yet available in the public domain, existing studies provide valuable qualitative and semi-quantitative insights into the SAR of this compound class.

Anti-Androgenic Activity: A Promising Therapeutic Avenue

A significant breakthrough in understanding the biological potential of chlorinated azoxybenzenes came with the discovery of their anti-androgenic properties. Anti-androgens are compounds that inhibit the biological effects of androgens, the primary male sex hormones, by blocking the androgen receptor.[1] They have crucial applications in the treatment of prostate cancer, benign prostatic hyperplasia, and other androgen-dependent conditions.[2]

A key study by Takahashi et al. (2000) systematically investigated the anti-androgenic activity of a series of substituted azo- and azoxy-benzenes.[3] Notably, 2,2'-dichloroazoxybenzene was identified as a compound with potent anti-androgenic activity, demonstrating a significant growth-inhibiting effect on an androgen-dependent cell line (SC-3) without exhibiting apparent cytotoxicity.[3] This finding is pivotal as it suggests a degree of selectivity in its biological action.

Key SAR Observations for Anti-Androgenic Activity:

  • Presence of the Azoxy Group: The study by Takahashi et al. suggests that the azoxy functional group is a critical determinant of the observed anti-androgenic activity, distinguishing these compounds from their azo-benzene counterparts.[3]

  • Position of Chlorine Atoms: The ortho-substitution of chlorine atoms in 2,2'-dichloroazoxybenzene appears to be a key structural feature for its potent anti-androgenic effect.[3] The steric and electronic influence of chlorine atoms at these positions likely plays a crucial role in the compound's interaction with the androgen receptor.

  • Comparison with Azo Compounds: While some chlorinated azobenzenes also exhibit anti-androgenic activity, the azoxy counterparts, in certain cases, show a more favorable profile of potent activity with lower cytotoxicity.[3]

Table 1: Comparative Anti-Androgenic Activity of Selected Azo and Azoxy Compounds

CompoundStructureAnti-Androgenic Activity (Qualitative)Cytotoxicity (Qualitative)Reference
2,2'-Dichloroazoxybenzene2,2'-dichloroazoxybenzenePotentLow[3]
4,4'-Dinitroazobenzene4,4'-dinitroazobenzenePotentNot specified[3]
4,4'-Dimethoxyazobenzene4,4'-dimethoxyazobenzenePotentNot specified[3]

Note: This table is based on the qualitative data from Takahashi et al. (2000). Further quantitative studies are needed to establish a more precise SAR.

Potential for Aryl Hydrocarbon Receptor (AhR) Activation

Given their planar, aromatic structure, chlorinated azoxybenzenes are potential ligands for the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, such as dioxins and polychlorinated biphenyls (PCBs).[4] Activation of the AhR can lead to a range of adverse effects, including immunotoxicity, reproductive and developmental problems, and cancer.[3]

While direct evidence for AhR binding by chlorinated azoxybenzenes is currently limited, their structural similarity to known AhR ligands warrants careful consideration of this potential mechanism of toxicity. The planarity of the molecule and the presence of chlorine atoms are features known to favor AhR binding.[5]

Hypothetical SAR for AhR Activation:

  • Coplanarity: Increased coplanarity of the two phenyl rings would likely enhance AhR binding affinity. The azoxy bridge, while introducing a kink compared to a direct biphenyl linkage, may still allow for a sufficiently planar conformation.

  • Chlorination Pattern: Lateral substitution with chlorine atoms (i.e., in the meta and para positions) is a hallmark of potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Therefore, chlorinated azoxybenzenes with similar substitution patterns would be of particular concern for AhR-mediated toxicity.

Further research employing AhR-binding assays is crucial to assess the potential of chlorinated azoxybenzenes to act as AhR agonists or antagonists.

Mechanistic Insights: Unraveling the Molecular Interactions

Understanding the mechanism of action is fundamental to both drug development and risk assessment. For chlorinated azoxybenzenes, the primary mechanism of interest for its therapeutic potential is the antagonism of the androgen receptor.

Androgen Receptor Antagonism

Anti-androgens typically function by competitively binding to the ligand-binding domain (LBD) of the androgen receptor, preventing the binding of endogenous androgens and subsequent transcriptional activation of androgen-responsive genes.[6][7] The potent anti-androgenic activity of 2,2'-dichloroazoxybenzene suggests a high-affinity interaction with the AR's LBD.

The specific conformational changes induced in the AR upon binding of chlorinated azoxybenzenes are yet to be elucidated. Such studies would provide valuable insights into the molecular basis of their antagonist activity and could guide the design of more potent and selective modulators.

cluster_0 Androgen Receptor Signaling cluster_1 Inhibition by Chlorinated Azoxybenzene Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (Inactive) Androgen->AR Binds ARA_complex Androgen-AR Complex (Active) AR->ARA_complex Conformational Change CAB_AR_complex CAB-AR Complex (Inactive) AR->CAB_AR_complex Blocks Androgen Binding ARE Androgen Response Element (DNA) ARA_complex->ARE Binds Gene_Expression Target Gene Expression (e.g., Cell Growth) ARE->Gene_Expression Activates CAB Chlorinated Azoxybenzene (e.g., 2,2'-dichloroazoxybenzene) CAB->AR Competitively Binds CAB_AR_complex->ARE No Binding

Figure 1. Proposed mechanism of androgen receptor antagonism by chlorinated azoxybenzenes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Should chlorinated azoxybenzenes be found to bind to the AhR, their mechanism of action would involve the canonical AhR signaling pathway. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as those encoding for drug-metabolizing enzymes like CYP1A1.[8]

cluster_0 Aryl Hydrocarbon Receptor (AhR) Signaling Ligand AhR Ligand (e.g., Chlorinated Azoxybenzene) AhR_inactive AhR (Inactive Cytosolic Complex) Ligand->AhR_inactive Binds AhR_active AhR-Ligand Complex (Active) AhR_inactive->AhR_active Conformational Change & Nuclear Translocation AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (DNA) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Figure 2. The canonical aryl hydrocarbon receptor (AhR) signaling pathway.

Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of chlorinated azoxybenzenes. These protocols are based on established and validated methods.

Synthesis of a Chlorinated Azoxybenzene Library

A systematic investigation of the SAR of chlorinated azoxybenzenes requires the synthesis of a library of congeners with varying chlorination patterns. A general and efficient method for the synthesis of azoxybenzenes is the reductive dimerization of the corresponding nitrosobenzenes.[9]

Step-by-Step Protocol for the Synthesis of a Chlorinated Azoxybenzene:

  • Oxidation of Chlorinated Aniline to Nitrosobenzene:

    • Dissolve the starting chlorinated aniline in an appropriate solvent (e.g., dichloromethane).

    • Add an oxidizing agent, such as Oxone®, in a biphasic system with water.

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated nitrosobenzene.

  • Reductive Dimerization to Azoxybenzene:

    • Dissolve the crude chlorinated nitrosobenzene in a suitable solvent (e.g., isopropanol).

    • Heat the solution at reflux. The reaction can be monitored by TLC for the disappearance of the nitroso intermediate and the formation of the azoxybenzene product.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure chlorinated azoxybenzene.

cluster_0 Synthesis of Chlorinated Azoxybenzenes start Chlorinated Aniline step1 Oxidation (e.g., Oxone®) start->step1 intermediate Chlorinated Nitrosobenzene step1->intermediate step2 Reductive Dimerization (Heat in Isopropanol) intermediate->step2 end Chlorinated Azoxybenzene step2->end

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment: The Case of 4,4'-Dichloroazoxybenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the specificity of antibody binding to small molecules is paramount. This guide provides an in-depth technical comparison of antibody cross-reactivity against the environmental contaminant 4,4'-Dichloroazoxybenzene (DCAOB) and its structural analogs. We will delve into the rationale behind experimental design, provide detailed protocols for antibody characterization, and present a framework for interpreting cross-reactivity data. This guide is designed to be a self-validating system, ensuring that the methodologies described provide robust and reliable results.

Introduction: The Significance of Specificity in Immunodetection of Small Molecules

This compound (DCAOB) is a halogenated aromatic compound that can be formed from the microbial oxidation of 4-chloroaniline.[1] Like many halogenated aromatic hydrocarbons, DCAOB's biological effects are of interest, particularly its potential to interact with cellular pathways such as the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][3] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism and immune responses.[4][5] The immunotoxicity of such compounds underscores the need for precise detection and quantification methods.[6][7]

Antibody-based assays, such as ELISA, offer high sensitivity and specificity for this purpose. However, the development of antibodies against small molecules, or haptens, like DCAOB presents a challenge: the potential for cross-reactivity with structurally similar analogs.[8][9] This guide will walk you through the process of generating and characterizing an antibody for DCAOB and assessing its cross-reactivity with a panel of rationally selected analogs.

The Target Molecule and Its Analogs: A Comparative Structural Overview

To evaluate the specificity of an anti-DCAOB antibody, a panel of structurally related analogs must be selected. The choice of analogs should be based on systematic variations of the DCAOB scaffold to probe the antibody's tolerance for modifications at different positions.

Table 1: Structures of this compound (DCAOB) and Selected Analogs

Compound NameStructureKey Differences from DCAOB
This compound (DCAOB) C1=CC(=CC=C1N=[O-])Cl Reference Compound
4,4'-DichloroazobenzeneC1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)ClLacks the oxygen atom on the azoxy bridge.
4,4'-DifluoroazoxybenzeneC1=CC(=CC=C1N=[O-])FChlorine atoms are replaced by fluorine atoms.
4,4'-DibromoazoxybenzeneC1=CC(=CC=C1N=[O-])BrChlorine atoms are replaced by bromine atoms.
4,4'-DimethylazoxybenzeneCC1=CC=C(C=C1)N=[O-]Chlorine atoms are replaced by methyl groups.
4,4'-DimethoxyazoxybenzeneCOC1=CC=C(C=C1)N=[O-]Chlorine atoms are replaced by methoxy groups.
2,2'-DichloroazoxybenzeneC1=CC=C(C(=C1)Cl)N=[O-]Chlorine atoms are in the ortho position instead of para.

Antibody Production Strategy: From Hapten Design to Immunization

Since small molecules like DCAOB are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This hapten-carrier conjugate serves as the immunogen.

Hapten-Carrier Conjugate Preparation

The choice of carrier protein and the conjugation chemistry are critical for generating a robust antibody response. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins. A common method for conjugating small molecules with reactive groups is the use of carbodiimide chemistry.[10]

Experimental Workflow: Hapten-Carrier Conjugation

Hapten_Conjugation DCAOB DCAOB Hapten (with carboxyl linker) EDC_NHS EDC/NHS Activation DCAOB->EDC_NHS Activate Carboxyl Group Conjugate DCAOB-KLH Conjugate (Immunogen) EDC_NHS->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate React with Lysine Residues Purification Purification (Dialysis) Conjugate->Purification Final_Product Purified Immunogen Purification->Final_Product

Caption: Workflow for preparing the DCAOB-KLH immunogen.

Immunization and Antibody Production

The purified DCAOB-KLH conjugate is used to immunize animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies). The immunization schedule and the use of adjuvants are crucial for maximizing the antibody titer.

Characterization of Antibody Specificity: Cross-Reactivity Assessment

Once a sufficient antibody titer is achieved, the serum (for polyclonal antibodies) or hybridoma supernatants (for monoclonal antibodies) can be screened for reactivity against DCAOB. The gold standard for assessing cross-reactivity is a competitive immunoassay.

Competitive ELISA (cELISA)

In a competitive ELISA for a small molecule, a known amount of the hapten-protein conjugate (e.g., DCAOB-BSA) is coated onto the microplate wells. The antibody is pre-incubated with either the standard (DCAOB) or the analog, and this mixture is then added to the wells. The free antibody will bind to the coated antigen, and the amount of bound antibody is inversely proportional to the concentration of the free analyte in the sample.

Experimental Protocol: Competitive ELISA for DCAOB

  • Coating: Coat a 96-well microplate with 100 µL/well of DCAOB-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of Blocking Buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Competition: In a separate plate, prepare serial dilutions of DCAOB standard and the analogs. Add a fixed, predetermined dilution of the anti-DCAOB antibody to each well containing the standard or analog. Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2 M H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of DCAOB / IC₅₀ of Analog) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Hypothetical Cross-Reactivity Data for an Anti-DCAOB Antibody

CompoundIC₅₀ (nM)% Cross-Reactivity
This compound (DCAOB) 10 100%
4,4'-Dichloroazobenzene5020%
4,4'-Difluoroazoxybenzene8012.5%
4,4'-Dibromoazoxybenzene1566.7%
4,4'-Dimethylazoxybenzene>1000<1%
4,4'-Dimethoxyazoxybenzene>1000<1%
2,2'-Dichloroazoxybenzene2005%
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[11][12] For small molecule analysis, the antibody is typically immobilized on the sensor chip, and the analytes (DCAOB and its analogs) are flowed over the surface.

Experimental Workflow: SPR Analysis

SPR_Workflow Immobilization Immobilize Anti-DCAOB Ab on Sensor Chip Analyte_Injection Inject Analytes (DCAOB & Analogs) Immobilization->Analyte_Injection Binding Association Phase Analyte_Injection->Binding Dissociation Dissociation Phase Binding->Dissociation Regeneration Regeneration Dissociation->Regeneration Data_Analysis Kinetic Analysis (ka, kd, KD) Dissociation->Data_Analysis Regeneration->Immobilization Next Cycle

Caption: General workflow for SPR-based cross-reactivity analysis.

Data Interpretation: The binding affinity (KD) of the antibody for each analog is determined and compared to its affinity for DCAOB. A higher KD value indicates weaker binding.

Dot Blot

A dot blot is a simple and rapid method to qualitatively or semi-quantitatively assess antibody specificity.[13] Different hapten-carrier conjugates (e.g., DCAOB-BSA, and analog-BSA conjugates) are spotted onto a nitrocellulose membrane, which is then probed with the anti-DCAOB antibody.

Experimental Protocol: Dot Blot for Cross-Reactivity

  • Spotting: Spot 1-2 µL of each hapten-BSA conjugate (e.g., at 1 mg/mL, 0.1 mg/mL, and 0.01 mg/mL) onto a nitrocellulose membrane. Let the spots dry completely.

  • Blocking: Block the membrane in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DCAOB antibody (at an appropriate dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Apply a chemiluminescent substrate and visualize the signal using an imaging system.

The intensity of the spots will give a visual indication of the degree of cross-reactivity.

Mechanistic Insights: The Role of the Aryl Hydrocarbon Receptor (AhR) Pathway

The rationale for developing specific antibodies against DCAOB and its analogs is rooted in their potential to interact with critical cellular signaling pathways. The AhR pathway is a key player in the cellular response to many halogenated aromatic hydrocarbons.[14]

AhR Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCAOB DCAOB / Analog AhR_complex AhR-Hsp90-XAP2 Complex DCAOB->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Hsp90/XAP2 Dissociation ARNT ARNT Activated_AhR->ARNT Translocation AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induces

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Specific antibodies can be used to accurately quantify the exposure to DCAOB and related compounds, which is the first step in assessing the risk of downstream biological effects mediated by pathways like AhR. Furthermore, understanding the cross-reactivity profile is crucial for interpreting data from environmental or biological samples where a mixture of these analogs may be present.

Conclusion: A Framework for Rigorous Antibody Validation

This guide has provided a comprehensive framework for evaluating the cross-reactivity of antibodies against this compound and its analogs. By following the principles of rational analog selection, robust immunogen preparation, and rigorous characterization using multiple immunoassay platforms, researchers can develop and validate highly specific antibodies. The provided protocols and data interpretation guidelines serve as a foundation for generating reliable and reproducible results, which are essential for advancing our understanding of the biological impact of small molecule contaminants and for the development of sensitive and specific detection methods.

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A Comparative Guide to Enzyme Induction: Evaluating 4,4'-Dichloroazoxybenzene in the Context of Established Inducers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding a compound's potential to induce metabolic enzymes is paramount. Enzyme induction can significantly alter the pharmacokinetics of co-administered drugs, leading to decreased efficacy or increased toxicity. This guide provides a comparative analysis of 4,4'-Dichloroazoxybenzene (DCAB) against well-characterized enzyme inducers: phenobarbital, rifampicin, and β-naphthoflavone.

While comprehensive data on the enzyme-inducing properties of DCAB remains limited in publicly available scientific literature, this guide will leverage established principles of enzyme induction and data from prototypical inducers to provide a framework for its potential evaluation. We will explore the key signaling pathways, present quantitative data for known inducers, and provide detailed experimental protocols for assessing enzyme induction potential.

The Landscape of Enzyme Induction: Key Players and Mechanisms

Enzyme induction is a complex process primarily governed by the activation of nuclear receptors, which act as ligand-activated transcription factors.[1] Upon binding to an inducing agent, these receptors translocate to the nucleus and drive the expression of target genes, including those encoding for cytochrome P450 (CYP) enzymes.[2][3]

Two of the most critical pathways in drug-mediated enzyme induction are the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.[3][4]

  • Pregnane X Receptor (PXR): PXR is a master regulator of xenobiotic metabolism, controlling the expression of a wide array of genes involved in drug detoxification.[5][6][7] It is activated by a diverse range of compounds, including phenobarbital and rifampicin, and primarily upregulates the expression of CYP3A4 and CYP2B6 enzymes.[8][9][10]

  • Aryl Hydrocarbon Receptor (AhR): The AhR pathway is activated by planar aromatic hydrocarbons, such as β-naphthoflavone and dioxins.[11] Upon ligand binding, AhR translocates to the nucleus and induces the expression of CYP1A1 and CYP1A2.[12]

The activation of these pathways can lead to significant drug-drug interactions. For instance, the induction of CYP3A4 by rifampicin can accelerate the metabolism of oral contraceptives, potentially leading to therapeutic failure.[13]

Comparative Efficacy of Prototypical Enzyme Inducers

To contextualize the potential efficacy of DCAB, it is essential to examine the quantitative effects of well-established inducers. The following table summarizes the in vitro induction potential of phenobarbital, rifampicin, and β-naphthoflavone on key CYP enzymes in primary human hepatocytes.

CompoundTarget ReceptorPrimary Induced Enzyme(s)Typical Fold Induction (mRNA)
Phenobarbital PXR/CARCYP2B6, CYP3A410-50 fold (CYP2B6)[14], 2-10 fold (CYP3A4)[15]
Rifampicin PXRCYP3A4, CYP2C9, CYP2C1910-80 fold (CYP3A4)[5][6]
β-Naphthoflavone AhRCYP1A1, CYP1A2>50 fold (CYP1A1/1A2)[13]
This compound (DCAB) UnknownUnknownData not available

Note: Fold induction can vary significantly depending on the donor hepatocytes, concentration of the inducer, and duration of treatment.

The Enigma of this compound (DCAB)

Currently, there is a notable absence of publicly available data on the enzyme-inducing properties of this compound. While its structure as a chlorinated aromatic compound might suggest a potential for interaction with xenobiotic receptors like AhR or PXR, this remains speculative without experimental evidence. One study has indicated that DCAB exhibits mutagenic properties in the Ames test.[16]

In the absence of direct data for DCAB, we can look to other halogenated compounds for potential insights. For instance, a study on the novel anticancer drug Chloroxoquinoline, a chloro-substituted quinoline, demonstrated its ability to induce CYP1A and CYP3A enzymes in rats.[17] This finding underscores the importance of empirical testing for each new chemical entity, as structural similarities do not always predict biological activity.

Experimental Workflows for Assessing Enzyme Induction

A definitive assessment of DCAB's enzyme-inducing potential requires a systematic experimental approach. The following workflows, centered on the use of primary human hepatocytes, represent the gold standard for in vitro enzyme induction studies.[1][4][13]

Overall Experimental Workflow

Caption: A typical workflow for in vitro enzyme induction assessment.

Signaling Pathway Diagrams

PXR Signaling Pathway

PXR_Pathway Inducer Inducer (e.g., Rifampicin) PXR PXR Inducer->PXR Binds RXR RXR PXR->RXR Heterodimerizes PXR_RXR PXR-RXR Complex RXR->PXR_RXR Nucleus Nucleus DNA DNA TargetGene Target Gene (e.g., CYP3A4) DNA->TargetGene Promotes Transcription mRNA mRNA TargetGene->mRNA Protein CYP3A4 Protein mRNA->Protein Translation PXR_RXR->DNA Binds to XREM

Caption: Simplified PXR signaling pathway for enzyme induction.

AhR Signaling Pathway

AhR_Pathway Inducer Inducer (e.g., β-Naphthoflavone) AhR AhR Inducer->AhR Binds ARNT ARNT AhR->ARNT Heterodimerizes AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT Nucleus Nucleus DNA DNA TargetGene Target Gene (e.g., CYP1A2) DNA->TargetGene Promotes Transcription mRNA mRNA TargetGene->mRNA Protein CYP1A2 Protein mRNA->Protein Translation AhR_ARNT->DNA Binds to XRE

Sources

A Comparative Study of the Environmental Impact of Halogenated versus Non-Halogenated Azoxy Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the environmental impact of non-halogenated azoxy compounds, using the widely utilized fungicide azoxystrobin as a primary case study, against the projected environmental profile of their hypothetical halogenated counterparts. The absence of extensive research on halogenated azoxy compounds necessitates a predictive approach, drawing upon established principles of environmental chemistry and toxicology related to halogenated organic compounds (HOCs). This document is intended for researchers, scientists, and drug development professionals to inform the design of future chemical entities and to underscore the importance of comprehensive environmental risk assessment.

Introduction: The Azoxy Functional Group and the Influence of Halogenation

Azoxy compounds, characterized by the R-N=N+(O-)-R' functional group, are a class of chemicals with diverse applications, including in the agrochemical and pharmaceutical industries. Azoxystrobin, a prominent member of the strobilurin class of fungicides, exemplifies the biological activity of this scaffold. Its mode of action involves the inhibition of mitochondrial respiration in fungi, providing broad-spectrum disease control in various crops[1][2].

Halogenation, the process of incorporating one or more halogen atoms (F, Cl, Br, I) into a molecule's structure, is a common strategy in medicinal and agricultural chemistry to modulate a compound's physicochemical properties, metabolic stability, and biological efficacy. However, the introduction of halogens can also significantly alter a compound's environmental fate and toxicological profile. Halogenated organic compounds (HOCs) are frequently associated with increased environmental persistence, a higher potential for bioaccumulation, and enhanced toxicity[3][4]. This guide will explore these potential impacts in the context of azoxy compounds.

Environmental Profile of a Non-Halogenated Azoxy Compound: Azoxystrobin

Azoxystrobin serves as an excellent baseline for understanding the environmental behavior of a non-halogenated azoxy compound. Its environmental fate is dictated by a combination of its physical and chemical properties.

Physicochemical Properties

A compound's behavior in the environment is largely governed by its inherent physicochemical properties. Key parameters for azoxystrobin are summarized in the table below.

PropertyValueInterpretationSource
Molecular FormulaC22H17N3O5-[2]
Molecular Weight403.39 g/mol -[1]
Water Solubility (20°C)6.7 mg/LLow[2][5]
Log Kow (Octanol-Water Partition Coefficient)2.5Low potential for bioaccumulation[1][5]
Vapor Pressure (20°C)1.1 x 10-7 mPaLow volatility[5]
Henry's Law Constant (25°C)7.4 x 10-9 Pa m³/molNon-volatile from water[5]
Environmental Fate: Persistence and Degradation

The persistence of a chemical in the environment is a critical factor in its overall risk profile. Azoxystrobin is considered to be moderately persistent to persistent in soil and can be persistent in aquatic systems under certain conditions[1][5].

  • Soil: The aerobic soil metabolism half-life (DT50) of azoxystrobin is typically reported to be around 78 to 180.7 days in field studies[5]. Degradation in soil is primarily a biological process, though photolysis on the soil surface can also contribute.

  • Water: Azoxystrobin is stable to hydrolysis at neutral and acidic pH[6]. In aquatic environments, it tends to partition from the water column to the sediment. The dissipation half-life in the water phase of a water-sediment system is relatively short (around 6.1 days), but the overall system half-life is much longer (around 205 days) due to its persistence in the sediment[5]. Photolysis in water can occur, with a reported DT50 of approximately 8.7 days[5].

The degradation pathway of azoxystrobin involves several transformation products. A simplified representation is shown below.

Azoxystrobin Azoxystrobin Metabolite1 Metabolite A Azoxystrobin->Metabolite1 Biotransformation Metabolite2 Metabolite B Metabolite1->Metabolite2 Further Degradation Mineralization CO2 + H2O Metabolite2->Mineralization

Simplified degradation pathway of Azoxystrobin.
Ecotoxicity

Azoxystrobin exhibits moderate to high toxicity to a range of non-target aquatic organisms. A summary of its ecotoxicity data is presented below.

OrganismEndpointValue (µg/L)Toxicity ClassificationSource
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50470Moderately Toxic[7]
Daphnia magna (Water Flea)48-hour EC50259Moderately Toxic[5]
Green Algae (Selenastrum capricornutum)72-hour EC50106Highly Toxic[8]
Mysid Shrimp (Americamysis bahia)96-hour LC5055Highly Toxic[9]

The Projected Impact of Halogenation on Azoxy Compounds

While specific data for halogenated azoxy compounds is scarce, the well-documented effects of halogenation on other organic molecules allow for a scientifically grounded projection of their likely environmental behavior. The introduction of halogens, particularly chlorine and bromine, would be expected to increase the environmental persistence, bioaccumulation potential, and toxicity of an azoxy compound like azoxystrobin.

Increased Persistence

The carbon-halogen bond is generally strong and not readily cleaved by microbial enzymes or abiotic processes[3]. This increased stability typically leads to longer environmental half-lives. For instance, the persistence of phenols in the environment increases with the degree of chlorination[8]. Similarly, brominated flame retardants are known for their persistence in the environment[3].

Inference for Halogenated Azoxy Compounds: It is highly probable that a halogenated azoxystrobin analogue would exhibit a significantly longer half-life in both soil and sediment compared to its non-halogenated parent compound. This increased persistence would lead to longer-term exposure for terrestrial and aquatic ecosystems.

cluster_0 Non-Halogenated Azoxy Compound cluster_1 Hypothetical Halogenated Azoxy Compound NonHalogenated Azoxystrobin Degradation_NH Relatively Faster Degradation NonHalogenated->Degradation_NH Halogenated Halogenated Azoxystrobin Degradation_H Significantly Slower Degradation (Increased Persistence) Halogenated->Degradation_H

Comparative persistence of non-halogenated vs. halogenated compounds.
Enhanced Bioaccumulation Potential

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Log Kow). Generally, compounds with a Log Kow between 3 and 5 are considered to have a moderate to high potential for bioaccumulation. Halogenation often increases the lipophilicity of a molecule, leading to a higher Log Kow. For example, the bioaccumulation potential of flame retardants increases with the degree of bromination.

Inference for Halogenated Azoxy Compounds: The addition of halogen atoms to the azoxystrobin molecule would likely increase its Log Kow. While azoxystrobin itself has a relatively low Log Kow of 2.5, a halogenated derivative could easily surpass the threshold for bioaccumulation concern, leading to its concentration in the fatty tissues of aquatic and terrestrial organisms and subsequent biomagnification up the food chain.

Increased Toxicity

The toxicity of organic compounds can also be influenced by halogenation. In some cases, halogenated analogues are more toxic than their non-halogenated counterparts. For example, the toxicity of phenols to aquatic organisms generally increases with the number of chlorine substituents[10]. The mechanisms for this increased toxicity can vary, including enhanced disruption of cellular membranes and more potent inhibition of enzymatic processes.

Inference for Halogenated Azoxy Compounds: It is plausible that halogenated azoxy compounds could exhibit higher toxicity to non-target organisms than azoxystrobin. This could manifest as lower LC50 and EC50 values for fish, invertebrates, and algae. The specific toxicological effects would depend on the type and position of the halogen substituent.

Experimental Protocols for Environmental Impact Assessment

To definitively determine the environmental impact of any new chemical, including a hypothetical halogenated azoxy compound, a battery of standardized tests is required. The following protocols, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), provide a framework for such an assessment.

Protocol 1: Aerobic Soil Metabolism (Persistence)

This protocol is designed to determine the rate and route of degradation of a test substance in aerobic soil. It is based on OECD Test Guideline 307 and EPA OCSPP 835.4100 [6][11].

Objective: To determine the aerobic soil half-life (DT50) and identify major transformation products.

Methodology:

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH.

    • Sieve the fresh soil samples to remove large debris and adjust the moisture content to 40-60% of the maximum water holding capacity.

    • Acclimate the soils in the dark at the test temperature for at least two weeks.

  • Test Substance Application:

    • Prepare a stock solution of the test substance (radiolabeled, e.g., with 14C, is preferred for tracking transformation products).

    • Apply the test substance to the soil samples at a concentration relevant to its intended use.

  • Incubation:

    • Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C).

    • Maintain aerobic conditions by continuously supplying humidified, carbon dioxide-free air.

    • Trap any evolved 14CO2 in a suitable trapping solution (e.g., potassium hydroxide).

  • Sampling and Analysis:

    • Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the soil samples with an appropriate solvent or series of solvents.

    • Analyze the extracts for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the amount of 14CO2 and non-extractable residues.

  • Data Analysis:

    • Calculate the concentration of the parent compound at each time point.

    • Determine the degradation kinetics and calculate the DT50 and DT90 values.

    • Identify and quantify major transformation products (those exceeding 10% of the applied radioactivity).

start Prepare and Acclimate Soil Samples apply Apply Test Substance start->apply incubate Incubate in Dark, Aerobic Conditions apply->incubate sample Collect Soil Samples at Intervals incubate->sample extract Solvent Extraction sample->extract analyze HPLC/LC-MS Analysis extract->analyze data Calculate DT50 and Identify Metabolites analyze->data

Workflow for Aerobic Soil Metabolism Study.
Protocol 2: Bioaccumulation in Fish

This protocol is based on OECD Test Guideline 305 and is designed to determine the bioconcentration factor (BCF) of a chemical in fish.

Objective: To quantify the potential for a substance to accumulate in fish from the surrounding water.

Methodology:

  • Test Organism and Acclimation:

    • Select a suitable fish species (e.g., Rainbow Trout, Fathead Minnow).

    • Acclimate the fish to the test conditions (water quality, temperature) for at least two weeks.

  • Exposure (Uptake Phase):

    • Expose the fish to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days).

    • Maintain constant water temperature, pH, and dissolved oxygen levels.

    • Regularly measure the concentration of the test substance in the water.

  • Depuration (Elimination Phase):

    • After the uptake phase, transfer the fish to clean, untreated water.

    • Monitor the elimination of the test substance from the fish tissues over a defined period.

  • Sampling and Analysis:

    • Collect fish and water samples at regular intervals during both the uptake and depuration phases.

    • Analyze the samples for the concentration of the test substance.

  • Data Analysis:

    • Calculate the uptake and depuration rate constants.

    • Determine the Bioconcentration Factor (BCF) as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady state.

Protocol 3: Fish Acute Toxicity Test

This protocol is based on OECD Test Guideline 203 and EPA OCSPP 850.1075 and is used to determine the acute lethal toxicity of a substance to fish[12].

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Methodology:

  • Test Organism and Acclimation:

    • Select a suitable fish species and acclimate them as described in Protocol 2.

  • Test Design:

    • Prepare a series of test solutions with at least five different concentrations of the test substance, plus a control group (untreated water).

    • Use a geometric series of concentrations.

  • Exposure:

    • Place a group of fish (e.g., 10 fish per replicate) in each test concentration and the control.

    • Expose the fish for 96 hours under controlled conditions (temperature, light, pH, dissolved oxygen).

    • Do not feed the fish during the test.

  • Observations:

    • Record the number of dead or moribund fish in each test chamber at 24, 48, 72, and 96 hours.

    • Observe and record any sublethal effects (e.g., abnormal behavior, discoloration).

  • Data Analysis:

    • Use statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence limits at each observation time.

Conclusion

The extensive use of azoxystrobin provides a valuable dataset for understanding the environmental behavior of a non-halogenated azoxy compound. It exhibits moderate to high persistence and is toxic to some non-target aquatic organisms. Based on the established principles of environmental chemistry and toxicology, it is reasonable to predict that the halogenation of an azoxy compound like azoxystrobin would likely result in:

  • Increased environmental persistence , leading to longer exposure times and a greater potential for long-range transport.

  • Enhanced bioaccumulation potential , increasing the risk of biomagnification in food webs.

  • Potentially higher toxicity to non-target organisms.

This comparative guide underscores the critical need for a thorough environmental risk assessment for any new chemical entity, particularly those that have been structurally modified through halogenation. The provided experimental protocols offer a standardized framework for generating the necessary data to make informed decisions about the environmental safety of novel compounds. As we continue to develop new chemistries for various applications, a proactive approach to understanding their environmental impact is not just a regulatory requirement but a scientific and ethical imperative.

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  • U.S. Environmental Protection Agency (EPA). (2020, August 6). Pesticide Product Label, Azoxystrobin 2SC. [Link]

  • Wikipedia. (n.d.). Azoxystrobin. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why Proper Disposal is Critical

4,4'-Dichloroazoxybenzene is a halogenated aromatic compound that presents several significant hazards. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined in this guide.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritant: Causes skin irritation and serious eye damage.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

  • Potential Carcinogen: While not definitively classified, related chlorinated aromatic compounds are recognized as potential carcinogens.

Due to these properties, this compound is classified as a hazardous waste. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and potential long-term health risks.

Pre-Disposal and Waste Accumulation: A Proactive Approach

Effective waste management begins long before the final disposal. Adhering to these principles in the laboratory will ensure safety and compliance.

Personal Protective Equipment (PPE)

When handling this compound in any capacity—including weighing, reaction setup, and waste consolidation—the following PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of dust or aerosols.
Waste Segregation and Labeling

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. As a halogenated aromatic compound, this compound waste must be collected separately from non-halogenated waste streams.

Key Segregation Principles:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition with a secure-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, environmental hazard).

  • Chemical Incompatibility: Do not mix this compound waste with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general precaution for aryl halides, avoid mixing with strong oxidizing agents. Mixing with incompatible substances can lead to dangerous reactions, including the generation of heat, toxic gases, or even an explosion.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated area, preferably within a chemical fume hood.

Workflow for the Disposal of this compound

A Step 1: Don Appropriate PPE B Step 2: Prepare a Labeled, Designated Hazardous Waste Container A->B C Step 3: Transfer Waste into the Container B->C D Step 4: Securely Close the Container C->D E Step 5: Store in a Designated Satellite Accumulation Area D->E F Step 6: Arrange for Pickup by a Certified Hazardous Waste Disposal Vendor E->F

Caption: A streamlined workflow for the proper disposal of this compound.

Experimental Protocol:

  • Don Appropriate PPE: Before handling the waste, ensure you are wearing the correct personal protective equipment as detailed in the PPE table above.

  • Prepare a Labeled Waste Container:

    • Select a clean, dry, and chemically compatible container with a screw-top lid.

    • Affix a hazardous waste label to the container.

    • Clearly write "this compound" and any other components of the waste stream on the label.

  • Transfer Waste:

    • Solid Waste: Carefully transfer solid this compound waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.

    • Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and pipette tips should be placed directly into the waste container.

    • Solutions: If the waste is in a solvent, it should be collected in a designated container for halogenated organic solvent waste. Ensure the solvent is compatible with the container material.

  • Secure the Container: Tightly seal the lid of the waste container to prevent any leaks or spills.

  • Storage: Store the sealed waste container in a designated and properly labeled satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup and final disposal of the waste. The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial for minimizing risks.

Spill Cleanup

In the event of a this compound spill, follow these steps:

Decision Tree for Spill Response

A Spill Occurs B Is the spill large or in a poorly ventilated area? A->B C Evacuate the area and call emergency services/EHS B->C Yes D Is the spill small and contained? B->D No D->C No E Don appropriate PPE D->E Yes F Contain the spill with absorbent material E->F G Collect waste and contaminated materials F->G H Decontaminate the area G->H I Dispose of all materials as hazardous waste H->I

Caption: A decision-making flowchart for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large, in a poorly ventilated area, or you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team or EHS office.

  • Don PPE: For small, manageable spills, don the appropriate PPE, including a respirator if there is a risk of inhaling dust.

  • Containment: Cover the spill with a chemical absorbent pad or other suitable absorbent material. For solid spills, you can gently cover with an absorbent to prevent dust from becoming airborne.

  • Collection: Carefully scoop the absorbed material and any remaining solid into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Disposal: Seal the waste container and arrange for its disposal through your EHS office.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. Retrieved from [Link]

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Navigating the Risks: A Comprehensive Guide to Handling 4,4'-Dichloroazoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible handling of all laboratory chemicals is paramount to ensuring the safety of personnel and the integrity of research. This guide provides essential, immediate safety and logistical information for the handling of 4,4'-Dichloroazoxybenzene, a compound requiring meticulous attention to safety protocols. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through expert, field-proven insights.

Understanding the Hazard: What You're Working With

This compound is a chemical compound that demands a high level of caution. According to available safety data, it is suspected of causing cancer and is known to cause serious eye irritation. Due to the limited specific toxicological data on this compound, it is prudent to consider the hazards associated with structurally similar compounds, such as 1,4-Dichlorobenzene, to inform our safety protocols. 1,4-Dichlorobenzene is also classified as a possible human carcinogen and can cause irritation to the skin, throat, and eyes upon acute exposure.[1] Chronic exposure to 1,4-Dichlorobenzene has been linked to effects on the liver, skin, and central nervous system.[1] Therefore, a conservative approach that addresses potential carcinogenic, irritant, and organ-specific toxicities is essential when handling this compound.

Key Hazards:

  • Carcinogenicity: Suspected of causing cancer.

  • Eye Irritation: Causes serious eye irritation.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional or more robust protection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves are an excellent general-use choice, offering protection against a wide variety of solvents and some acids and bases.[2] For extended contact, consider butyl rubber gloves, which are effective against highly corrosive acids, ketones, and esters.[2] Always double-glove.Prevents dermal absorption, a potential route of exposure.[3] Nitrile provides a good balance of chemical resistance and dexterity for routine handling.[2]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or aerosol generation.[4]Protects against direct contact with the chemical, which can cause serious eye irritation.
Respiratory Protection A NIOSH-approved respirator is required when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below established limits. The specific type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment.Minimizes the risk of inhaling airborne particles or vapors, a primary route of exposure for similar compounds.[1]
Protective Clothing A laboratory coat is the minimum requirement.[5] For larger quantities or tasks with a higher risk of contamination, chemically resistant coveralls or an apron should be worn over the lab coat.[6]Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes are required in all laboratory settings. For tasks with a significant risk of spills, chemically resistant shoe covers or boots should be utilized.[7]Prevents exposure from spills that may reach the floor.
Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/Coveralls Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Coveralls Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: Safe Handling from Benchtop to Disposal

Adherence to a strict operational plan is critical for minimizing the risk of exposure to this compound.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All work with this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood.[5] This is the primary engineering control to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5][8] In the event of skin or eye contact, immediate and thorough flushing is critical.[9]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.

    • Have a designated, labeled waste container for contaminated materials within the fume hood.

  • Weighing and Transferring:

    • Handle the solid material with care to avoid generating dust.

    • Use a spatula for transfers; avoid pouring the solid.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands and any exposed skin thoroughly after handling, even if no direct contact is known to have occurred.[3]

Emergency Procedures: Planning for the Unexpected

A clear and practiced emergency plan is essential.

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or you are unsure of the hazard.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills, use an absorbent material to soak up the spill, then place the contaminated material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[10]

Exposure Response

Exposure_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Skin1 Immediately remove contaminated clothing. Skin2 Flush affected area with copious amounts of water for at least 15 minutes. Skin1->Skin2 Skin3 Seek medical attention. Skin2->Skin3 Eye1 Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Eye2 Remove contact lenses, if present and easy to do. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Inhale1 Move to fresh air. Inhale2 If not breathing, give artificial respiration. Inhale1->Inhale2 Inhale3 Seek medical attention. Inhale2->Inhale3 Ingest1 Do NOT induce vomiting. Ingest2 Rinse mouth with water. Ingest1->Ingest2 Ingest3 Seek immediate medical attention. Ingest2->Ingest3

Caption: Immediate first aid procedures in the event of an exposure to this compound.

Disposal Plan: Responsible End-of-Life Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Keep all this compound waste separate from other waste streams.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[11][12] Do not dispose of this chemical down the drain or in regular trash.

References

  • New Jersey Department of Health and Senior Services. (1998). 1,4-DICHLOROBENZENE HAZARD SUMMARY.
  • U.S. Environmental Protection Agency. (1999). 1,4-Dichlorobenzene (para-Dichlorobenzene) Hazard Summary.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,4-Dichlorobenzene.
  • The University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Sigma-Aldrich. (2024). Aldrich D56829 - SAFETY DATA SHEET.
  • CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4,4'-Dichlorobenzophenone.
  • Agency for Toxic Substances and Disease Registry. Medical Management Guidelines for 1,4-Dichlorobenzene.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Dichlorobenzenes.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Restek. (2019). Safety Data Sheet: 4,4'-DDE Standard.
  • National Center for Biotechnology Information. 4,4'-Dichloroazobenzene.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • United Nations Office on Drugs and Crime. (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Carl Roth. (2024). Safety Data Sheet: 1,4-Dichlorobenzene D4.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet.
  • AZoM. (2020). The Equipment Every Laboratory Needs to Keep Employees Safe.
  • Agency for Toxic Substances and Disease Registry. Dichlorobenzenes | ToxFAQs™.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.